molecular formula C26H27FN4O5S B2511894 Roginolisib CAS No. 1305267-37-1

Roginolisib

Cat. No.: B2511894
CAS No.: 1305267-37-1
M. Wt: 526.6 g/mol
InChI Key: NFHSJYKXENYICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ROGINOLISIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O5S/c27-22-3-1-2-20-24-21(17-37(33,34)25(20)22)23(26(32)30-10-14-36-15-11-30)28-31(24)19-6-4-18(5-7-19)16-29-8-12-35-13-9-29/h1-7H,8-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHSJYKXENYICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305267-37-1
Record name MSC-2360844
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1305267371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MSC-2360844
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K8FC2TF54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to IOA-244: A First-in-Class Non-ATP-Competitive PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IOA-244, also known as Roginolisib, is a first-in-class, orally bioavailable, highly selective, and non-ATP-competitive inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[1][2] Developed initially for autoimmune diseases, its potent immunomodulatory and direct anti-tumor effects have pivoted its application towards oncology, particularly for solid tumors and hematologic malignancies.[1] IOA-244's unique allosteric mechanism of inhibition confers a favorable safety profile compared to traditional ATP-competitive PI3K inhibitors, potentially mitigating class-specific toxicities.[1][3] This guide provides a comprehensive technical overview of IOA-244, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

IOA-244 distinguishes itself from other PI3Kδ inhibitors through its non-ATP-competitive mode of action. This suggests that IOA-244 binds to an allosteric site on the PI3Kδ enzyme, inducing a conformational change that inhibits its kinase activity, rather than competing with ATP at the catalytic site. This unique mechanism is believed to contribute to its high selectivity and improved safety profile.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated. The delta isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell and T-cell signaling. By selectively inhibiting PI3Kδ, IOA-244 demonstrates a dual anti-cancer effect:

  • Direct Anti-tumor Activity: In tumor cells that overexpress PI3Kδ, IOA-244 can directly inhibit their growth and proliferation.

  • Immunomodulation of the Tumor Microenvironment: IOA-244 selectively inhibits the proliferation of regulatory T cells (Tregs), which are immunosuppressive cells that hinder anti-tumor immunity. Conversely, it has limited effects on conventional CD4+ T cells and no effect on CD8+ T cells. In fact, treatment with IOA-244 during CD8+ T cell activation promotes the differentiation of long-lived, memory-like CD8+ T cells with enhanced anti-tumor capacity. This remodeling of the tumor microenvironment, characterized by a decrease in immunosuppressive cells and an increase in effector cells, can sensitize tumors to immunotherapy, such as anti-PD-1 treatment.

Data Presentation

Table 1: In Vitro Potency and Selectivity of IOA-244
ParameterIOA-244IdelalisibGS563117 (Idelalisib Metabolite)Umbralisib
PI3K Isoform Selectivity (IC50)
PI3Kα10.1 µM1.5 µM>15 µM>15 µM
PI3Kβ0.43 µM51 nM3.7 µM0.1 µM
PI3KγNot Reported1.03 µMNot Reported11.4 µM
PI3Kδ19 nM1.3 nMNot ReportedNot Reported
Cellular Sensitivity (GI50)
T-47D (PI3Kα)>30 µM14.1 µMNot Applicable26.3 µM
LNCaP (PI3Kβ)15 µM1.35 µMNot Applicable11.2 µM
THP-1 (PI3Kγ)>30 µM1.03 µMNot Applicable11.4 µM
SU-DHL-6 (PI3Kδ)0.235 µM10 nMNot Applicable1.51 µM

Data sourced from a study utilizing the KiNativ assay in Jurkat cell lysate for IC50 determination and various cell lines for GI50 values.

Table 2: In Vivo Pharmacokinetic Parameters of IOA-244 in Preclinical Species
SpeciesSexDose (mg/kg)Cmax (ng/mL)AUC (hr*ng/mL)Bioavailability (F%)
Mouse Male306,647 (Total)13,480 (Total)79
3,390 (Free)6,875 (Free)
Female30Not ReportedNot Reported66
Rat Male308,045 (Total)44,450 (Total)109
6,114 (Free)33,782 (Free)
Female308,965 (Total)57,150 (Total)102
6,813 (Free)43,434 (Free)

Pharmacokinetic parameters were determined after a single oral dose.

Table 3: Summary of IOA-244 Preclinical Efficacy
Cancer ModelTreatmentKey Findings
CT26 Colorectal Carcinoma (Syngeneic) IOA-244 + anti-PD-1Sensitized tumors to anti-PD-1 therapy.
Lewis Lung Carcinoma (Syngeneic) IOA-244 + anti-PD-1Sensitized tumors to anti-PD-1 therapy.
Pan-02 Pancreatic Cancer (Syngeneic) IOA-244Demonstrated anti-tumor activity.
A20 Lymphoma (Syngeneic) IOA-244Showed anti-tumor activity.
Human Lymphoma Cell Lines (In Vitro) IOA-244Moderate and dose-dependent anti-proliferative activity in 66 cell lines, with IC50 < 10 µM in 18 lines. Activity correlated with PI3Kδ expression.
Table 4: Overview of IOA-244 Clinical Trial (DIONE-01, NCT04328844) Findings
IndicationPhaseKey Findings
Advanced Solid Tumors Phase IWell-tolerated at the 80 mg dose. No dose-limiting toxicities observed.
Uveal Melanoma Phase I Expansion5% Partial Response (PR); 80% Stable Disease (SD). Reduction in circulating Tregs and increase in CD8+ T cells and NK cells.
Follicular Lymphoma Phase I Expansion50% Partial Response (PR). Favorable safety and pharmacokinetic profile.
Table 5: Summary of GLP Toxicology Findings for IOA-244 in Rats
Study DurationDoseKey Findings
28 days30 mg/kg/day (oral gavage)No clinical observations of toxicity. No compound accumulation between day 1 and day 28. No histopathological changes observed in the testes.

Experimental Protocols

In Vitro Potency and Selectivity Assay (KiNativ™)

Objective: To determine the IC50 values of IOA-244 against a panel of protein and lipid kinases in a cellular context.

Methodology:

  • Cell Lysis: Jurkat cells are lysed by sonication in a buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% Triton-X-100, and phosphatase inhibitors. The lysate is cleared by centrifugation, and the supernatant containing the cellular kinases is collected.

  • Compound Incubation: A 100X stock solution of IOA-244 in DMSO is diluted into the cell lysate to achieve the desired final concentrations. The mixture is incubated to allow the inhibitor to bind to its target kinases.

  • Probe Labeling: A proprietary biotinylated ATP probe is added to the lysate. This probe covalently binds to the ATP-binding site of active kinases that have not been inhibited by the test compound.

  • Enrichment and Digestion: The probe-labeled kinases are enriched using streptavidin beads. The enriched proteins are then digested into peptides, typically with trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled peptides.

  • Data Analysis: The abundance of the probe-labeled peptide for each kinase is compared between the compound-treated and vehicle-treated samples. The IC50 value is calculated as the concentration of IOA-244 that causes a 50% reduction in the probe labeling of the target kinase.

T-Cell Proliferation Assay

Objective: To assess the effect of IOA-244 on the proliferation of different T-cell subsets.

Methodology:

  • T-Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. CD4+ and CD8+ T cells are then purified using magnetic-activated cell sorting (MACS). Regulatory T cells (Tregs) can be identified by specific markers (e.g., CD4+CD25highCD127low).

  • Dye Labeling: The isolated T cells are labeled with a proliferation tracking dye, such as eFluor 450. This dye is equally distributed among daughter cells upon cell division, allowing for the tracking of proliferation by flow cytometry.

  • Cell Culture and Stimulation: The labeled T cells are cultured in the presence of various concentrations of IOA-244 or a vehicle control (DMSO). T-cell proliferation is stimulated using anti-CD3 and anti-CD28 antibodies, along with IL-2.

  • Flow Cytometry Analysis: After a 5-day incubation period, the cells are harvested and analyzed by flow cytometry. The dilution of the eFluor 450 dye is measured to determine the frequency of cells that have undergone division. Specific T-cell subsets are identified using fluorescently labeled antibodies against surface and intracellular markers (e.g., CD4, CD8, FoxP3).

  • Data Analysis: The percentage of proliferating cells in each T-cell subset is quantified for each concentration of IOA-244. Statistical analysis, such as a two-way ANOVA, is used to determine the significance of any observed effects compared to the vehicle control.

In Vivo Efficacy in Syngeneic Mouse Models

Objective: To evaluate the anti-tumor activity of IOA-244, alone or in combination with other therapies, in immunocompetent mice.

Methodology:

  • Tumor Cell Implantation: A specific number of tumor cells (e.g., CT26 colorectal carcinoma cells) are subcutaneously injected into the flank of syngeneic mice (e.g., BALB/c).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle, IOA-244, anti-PD-1, IOA-244 + anti-PD-1).

  • Treatment Administration: IOA-244 is administered orally (e.g., 30 mg/kg, twice daily). Other treatments, such as anti-PD-1 antibodies, are typically administered via intraperitoneal injection.

  • Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors and spleens may be harvested for further analysis.

  • Tumor Microenvironment Analysis (Optional): The harvested tumors can be dissociated into single-cell suspensions. The immune cell infiltrate (e.g., CD4+ T cells, CD8+ T cells, Tregs, myeloid-derived suppressor cells) is then analyzed by flow cytometry using a panel of fluorescently labeled antibodies.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to compare the tumor growth between the different groups. The composition of the tumor immune infiltrate is also compared between groups.

Visualization of Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway and IOA-244's Mechanism of Action

PI3K_Pathway PI3K/AKT/mTOR Signaling and IOA-244 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_TME Tumor Microenvironment RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Treg Regulatory T cell (Treg) Proliferation PI3K->Treg Promotes CD8_T_cell CD8+ T cell Differentiation & Anti-tumor Activity PI3K->CD8_T_cell Modulates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation IOA244 IOA-244 IOA244->PI3K Inhibits (Non-ATP Competitive) IOA244->Treg Inhibits IOA244->CD8_T_cell Promotes Memory Differentiation

Caption: PI3K/AKT signaling and IOA-244's inhibitory effects.

Experimental Workflow for In Vivo Efficacy Assessment

InVivo_Workflow Workflow for In Vivo Efficacy of IOA-244 start Start tumor_implantation Tumor Cell Implantation (Syngeneic Mouse Model) start->tumor_implantation tumor_growth Allow Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment (Vehicle, IOA-244, etc.) randomization->treatment measurement Measure Tumor Volume (Twice Weekly) treatment->measurement endpoint Endpoint Criteria Met? measurement->endpoint endpoint->measurement No harvest Harvest Tumors and Spleens endpoint->harvest Yes analysis Data Analysis: - Tumor Growth Curves - Flow Cytometry of TME harvest->analysis end End analysis->end

Caption: In vivo efficacy assessment workflow for IOA-244.

References

Roginolisib: A Deep Dive into Allosteric PI3Kδ Modulation for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Roginolisib (also known as IOA-244) is a first-in-class, orally bioavailable, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3][4] Its unique non-ATP competitive mechanism of inhibition and high selectivity for the PI3Kδ isoform translate into a promising safety profile and a multi-faceted anti-cancer activity.[5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, impact on oncogenic signaling and the tumor microenvironment, and a summary of key preclinical and clinical findings. Detailed experimental protocols for seminal studies are provided to enable replication and further investigation by the scientific community.

Introduction: The Rationale for Targeting PI3Kδ

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110γ, and p110δ.

While PI3Kα and PI3Kβ are ubiquitously expressed, PI3Kδ is predominantly expressed in hematopoietic cells, playing a crucial role in the development, activation, and function of immune cells. Notably, PI3Kδ signaling is essential for the suppressive function of regulatory T cells (Tregs), which often infiltrate the tumor microenvironment and dampen the anti-tumor immune response. Furthermore, aberrant PI3Kδ expression and activity have been observed in various tumor cells, where it can directly promote cancer cell survival and proliferation.

First-generation PI3K inhibitors, many of which target multiple isoforms, have been hampered by significant toxicities, limiting their clinical utility. This has driven the development of highly selective inhibitors, with a particular focus on the delta isoform due to its restricted expression pattern, offering the potential for a wider therapeutic window. This compound emerges from this new generation of inhibitors, distinguished by its unique allosteric mechanism of action.

Mechanism of Action: Allosteric Modulation of PI3Kδ

Unlike conventional ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of the kinase domain, this compound is a non-ATP competitive, allosteric modulator. It exerts its inhibitory effect by binding to the C-terminal region of the p110δ catalytic subunit. This allosteric binding event induces a conformational change in the PI3Kδ enzyme, locking it in an inactive state. This distinct mechanism is thought to contribute to its high selectivity and favorable safety profile, avoiding off-target effects associated with broader kinase inhibition.

Data Presentation: Quantitative Analysis of this compound's Activity

Isoform Selectivity

The selectivity of this compound for PI3Kδ over other Class I PI3K isoforms is a cornerstone of its therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the four Class I PI3K isoforms, demonstrating its potent and selective inhibition of PI3Kδ.

PI3K IsoformThis compound (IOA-244) IC50 (nM)
PI3Kα>10,000
PI3Kβ1,600
PI3Kγ330
PI3Kδ 8
Table 1: Comparative IC50 values of this compound against Class I PI3K isoforms. Data extracted from supplementary materials of Johnson et al., Cancer Research Communications, 2023.
Cellular Activity

The in vitro efficacy of this compound has been demonstrated in various cancer cell lines. The table below presents a summary of its anti-proliferative and apoptosis-inducing activity in selected models.

Cell LineCancer TypeAssayEndpointThis compound ConcentrationResultReference
RamosBurkitt's LymphomaProliferationIC5048 nMInhibition of B cell proliferation
RamosBurkitt's LymphomapAkt Inhibition (BCR-induced)IC50280 nMAbolished pAkt signaling
PXF698, PXF1752Malignant Pleural MesotheliomaApoptosis AssayTime to apoptosis10 µMApoptosis detected at 48 hours
Patient-derived CLL cellsChronic Lymphocytic LeukemiaCo-culture with VenetoclaxSynergy0.625 to 5 µMStrong synergistic cell killing
Table 2: Summary of in vitro cellular activity of this compound.
Clinical Efficacy

This compound has been evaluated in several clinical trials, most notably the DIONE-01 study (NCT04328844), in patients with advanced solid tumors and follicular lymphoma. The recommended Phase 2 dose (RP2D) has been established at 80 mg once daily.

Cancer TypeNumber of PatientsTreatmentObjective Response Rate (ORR)Disease Control Rate (DCR)Median Overall Survival (OS)Reference
Uveal Melanoma29This compound 80 mg QD3% Partial Response (PR)72% Stable Disease (SD)16 months
Follicular Lymphoma (r/r)4This compound 80 mg QD50% Partial Response (PR)-Not Reached
Table 3: Summary of clinical efficacy data for this compound from the DIONE-01 study.

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway Inhibition

This compound's primary molecular effect is the inhibition of the PI3K/AKT/mTOR signaling cascade. By allosterically inhibiting PI3Kδ, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels at the cell membrane leads to decreased activation of downstream effectors such as AKT and mTOR, ultimately resulting in reduced cell proliferation and survival, and the induction of apoptosis.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kd PI3Kδ RTK->PI3Kd Activates GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3Kd Activates PIP2 PIP2 PI3Kd->PIP2 Phosphorylates PIP3 PIP3 PI3Kd->PIP3 AKT AKT PIP3->AKT Activates This compound This compound This compound->PI3Kd Allosterically Inhibits mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

This compound's inhibition of the PI3K/AKT/mTOR pathway.
Modulation of the Tumor Microenvironment

A key aspect of this compound's anti-cancer activity is its ability to remodel the tumor microenvironment. By selectively inhibiting PI3Kδ, which is highly expressed in immune cells, this compound can shift the balance from an immunosuppressive to an anti-tumor immune landscape. Specifically, it has been shown to reduce the number and function of immunosuppressive regulatory T cells (Tregs) while preserving or enhancing the activity of cytotoxic CD8+ T cells and Natural Killer (NK) cells.

TME_Modulation cluster_TME Tumor Microenvironment TumorCell Tumor Cell TumorKilling Tumor Cell Killing Treg Regulatory T Cell (Treg) ImmuneSuppression Immune Suppression Treg->ImmuneSuppression Promotes CD8 Cytotoxic CD8+ T Cell CD8->TumorCell Kills NK_Cell NK Cell NK_Cell->TumorCell Kills This compound This compound This compound->Treg Inhibits ImmuneSuppression->CD8 ImmuneSuppression->NK_Cell

This compound's modulation of the tumor immune microenvironment.
Experimental Workflow: Co-culture Model

To investigate the interplay between this compound's direct anti-tumor effects and its immunomodulatory properties, co-culture models are employed. These systems typically involve the co-culturing of patient-derived tumor cells with autologous peripheral blood mononuclear cells (PBMCs), providing a more physiologically relevant in vitro model.

CoCulture_Workflow Patient Patient Sample (Tumor & Blood) TumorCells Isolate Patient Tumor Cells Patient->TumorCells PBMCs Isolate Patient PBMCs Patient->PBMCs CoCulture Co-culture Tumor Cells & PBMCs TumorCells->CoCulture PBMCs->CoCulture Treatment Treat with This compound +/- other agents CoCulture->Treatment Analysis Analyze Immune Cell Populations (Flow Cytometry) Treatment->Analysis Result Assess Changes in: - CD8+ T cell activation - Treg frequency - Tumor cell viability Analysis->Result

Workflow for assessing this compound's effects in a co-culture model.

Experimental Protocols

Biochemical Assay for PI3K Isoform Selectivity (Kinase Glo® Assay)

This protocol outlines a method to determine the IC50 values of this compound against the four Class I PI3K isoforms.

  • Reagents and Materials:

    • Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes.

    • PIP2 substrate.

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

    • ATP.

    • This compound serial dilutions.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).

    • White, opaque 96-well plates.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the respective PI3K enzyme to each well.

    • Add the this compound dilutions to the wells.

    • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol describes a method to measure the induction of apoptosis in cancer cells following treatment with this compound.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., malignant pleural mesothelioma cell lines PXF698 or PXF1752).

    • Cell culture medium and supplements.

    • Caspase-Glo® 3/7 Assay Kit (Promega).

    • This compound stock solution.

    • White-walled 96-well plates suitable for luminescence measurements.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations (e.g., 0.1-100 µM) for the desired duration (e.g., 48-72 hours). Include untreated and vehicle-treated controls.

    • Allow the plate to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

    • Add the Caspase-Glo® 3/7 reagent to each well, ensuring equal volume to the culture medium.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

    • Express the results as a fold-change in caspase-3/7 activity relative to the vehicle-treated control.

Flow Cytometry Analysis of Immune Cell Populations in Co-culture Models

This protocol provides a general framework for analyzing changes in T cell populations in a co-culture system treated with this compound.

  • Reagents and Materials:

    • Co-cultured tumor cells and PBMCs.

    • Fluorescently conjugated antibodies against human: CD3, CD4, CD8, CD25, FoxP3, Ki67, IFN-γ.

    • Fixation/Permeabilization buffers (e.g., for intracellular FoxP3 and cytokine staining).

    • Flow cytometer.

  • Procedure:

    • Harvest the cells from the co-culture system after treatment with this compound.

    • Perform surface staining by incubating the cells with a cocktail of antibodies against surface markers (CD3, CD4, CD8, CD25) in a suitable buffer (e.g., FACS buffer) on ice, protected from light.

    • Wash the cells to remove unbound antibodies.

    • For intracellular staining, fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.

    • Perform intracellular staining by incubating the permeabilized cells with antibodies against intracellular markers (FoxP3, Ki67, IFN-γ).

    • Wash the cells to remove unbound antibodies.

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

    • Analyze the data using appropriate software. The gating strategy should first identify lymphocytes, then single cells, followed by gating on CD3+ T cells. From the T cell population, CD4+ and CD8+ subsets are identified. Tregs can be identified as CD4+CD25+FoxP3+ cells. Activated CD8+ T cells can be identified by the expression of Ki67 and IFN-γ.

Conclusion

This compound represents a significant advancement in the field of PI3K-targeted cancer therapy. Its novel allosteric mechanism of action confers high selectivity for PI3Kδ, leading to a dual anti-cancer effect: direct inhibition of tumor cell growth and a favorable modulation of the tumor immune microenvironment. The robust preclinical data and promising early clinical results underscore the potential of this compound as a well-tolerated and effective therapeutic agent, both as a monotherapy and in combination with other anti-cancer treatments. The detailed methodologies provided herein are intended to facilitate further research into this promising molecule and accelerate its development for the benefit of patients with a variety of malignancies.

References

Roginolisib: A Preclinical In-Depth Technical Guide for Solid Tumor Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for Roginolisib (also known as IOA-244), a first-in-class, orally bioavailable, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ). The following sections detail the mechanism of action, in vitro and in vivo efficacy in solid tumor models, and the experimental protocols utilized in these key studies.

Core Mechanism of Action

This compound is a non-ATP-competitive inhibitor of PI3Kδ, a lipid kinase predominantly expressed in hematopoietic cells.[1][2] Its unique allosteric binding mechanism confers high selectivity and a favorable safety profile compared to first-generation ATP-competitive PI3Kδ inhibitors.[2][3] The anti-tumor activity of this compound is twofold:

  • Direct Tumor Cell Inhibition: In solid tumors with high PI3Kδ expression, this compound can directly inhibit the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation and survival.[4]

  • Immunomodulation of the Tumor Microenvironment: this compound selectively inhibits the proliferation and function of regulatory T cells (Tregs), a key immunosuppressive cell population in the tumor microenvironment. This action, while sparing cytotoxic CD8+ T cells, helps to break tumor-induced immune tolerance and enhance the anti-tumor immune response.

Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the inhibitory effect of this compound.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP3 PIP3 PIP2->PIP3 PI3Kδ action PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation pAKT p-AKT AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation

This compound's inhibition of the PI3K/AKT/mTOR signaling pathway.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound in solid tumor models.

Table 1: In Vitro Activity of this compound
Cell LineCancer TypeAssayEndpointResultReference
Ramos B cellsBurkitt's Lymphomap-AKT InhibitionIC50280 nM
B cellsN/AProliferationIC5048 nM
MDA-MB-231Breast Cancerp-AKT InhibitionConcentration-dependent inhibitionNot specified
Hepatocellular Carcinoma LinesLiver CancerProliferationStrong anti-proliferative activityNot specified
Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models
Tumor ModelCancer TypeTreatmentKey FindingsReference
CT26Colorectal CancerThis compound + anti-PD-1Sensitized tumors to anti-PD-1 treatment.
Lewis Lung Carcinoma (LLC)Lung CancerThis compound + anti-PD-1Sensitized tumors to anti-PD-1 treatment.
Pan-02Pancreatic CancerThis compound + anti-PD-1Similar activity to CT26 and LLC models.
Patient-Derived MelanomaMelanomaThis compoundEffective inhibition of tumor growth in a T-cell deficient host.
MDA-MB-231 XenograftBreast CancerThis compoundEffective inhibition of tumor growth as a monotherapy.
Table 3: Immunomodulatory Effects of this compound in the CT26 Tumor Model
Immune Cell PopulationEffect of this compound TreatmentReference
Regulatory T cells (Tregs)Marked decrease
Myeloid-Derived Suppressor Cells (MDSCs)Marked decrease
Tumor-Associated Macrophages (TAMs)Marked decrease
Natural Killer (NK) cellsConcomitant increase
CD8+ T cells : Treg ratioConcomitant increase

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro p-AKT Inhibition Assay
  • Cell Lines: MDA-MB-231 (breast cancer) or Ramos B cells.

  • Treatment: Cells were treated with increasing concentrations of this compound for a specified period (e.g., 1 hour for Ramos B cells).

  • Analysis: Following treatment, cells were lysed, and protein extracts were subjected to Western blotting. Levels of phosphorylated AKT (p-AKT) and total AKT were detected using specific antibodies.

  • Endpoint: The concentration-dependent inhibition of p-AKT was determined, and IC50 values were calculated where applicable.

In Vivo Syngeneic Mouse Model Studies
  • Animal Models: BALB/c mice were used for the CT26 colorectal cancer model.

  • Tumor Implantation: A suspension of CT26 tumor cells (e.g., 1 x 10^6 cells) was injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally, typically on a daily schedule. For combination studies, an anti-PD-1 or anti-PD-L1 antibody was administered, for example, intraperitoneally.

  • Tumor Growth Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis: At the end of the study, tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated. For immunophenotyping, tumors were dissociated into single-cell suspensions and analyzed by flow cytometry for various immune cell populations.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Cell_Culture CT26 Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Model BALB/c Mice Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral this compound +/- anti-PD-1 Randomization->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision & Weight Measurement Endpoint->Tumor_Excision Flow_Cytometry Flow Cytometry of Tumor Infiltrating Lymphocytes Endpoint->Flow_Cytometry Data_Analysis Tumor Growth Inhibition & Immune Cell Profiling Tumor_Excision->Data_Analysis Flow_Cytometry->Data_Analysis

A representative in vivo experimental workflow for this compound.

Conclusion

The preclinical data for this compound strongly support its potential as a novel therapeutic agent for solid tumors. Its dual mechanism of directly targeting tumor cells and modulating the immune microenvironment provides a strong rationale for its ongoing clinical development, both as a monotherapy and in combination with immune checkpoint inhibitors. The favorable safety profile observed in preclinical studies further enhances its therapeutic potential.

References

The Impact of IOA-244 on the Tumor Immune Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key challenge is the presence of immunosuppressive cell populations, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which dampen the anti-tumor immune response. IOA-244, a first-in-class, non-ATP-competitive, and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), has emerged as a promising agent that remodels the TME to favor anti-tumor immunity.[1][2][3][4][5] This technical guide provides an in-depth overview of the mechanism of action of IOA-244, its effects on the immune microenvironment, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: Selective PI3Kδ Inhibition

IOA-244's unique non-ATP-competitive binding mode to PI3Kδ confers high selectivity and a favorable safety profile compared to traditional ATP-competitive inhibitors. The PI3Kδ isoform is predominantly expressed in leukocytes and plays a crucial role in the proliferation, differentiation, and function of various immune cells. By selectively inhibiting PI3Kδ, IOA-244 disrupts the signaling pathways that are essential for the survival and immunosuppressive function of Tregs, while having minimal impact on the activity of cytotoxic CD8+ T cells.

Remodeling the Tumor Immune Microenvironment

Preclinical studies have demonstrated that IOA-244 significantly alters the composition of the TME, shifting the balance from an immunosuppressive to an immune-active state. This is achieved through several key mechanisms:

  • Inhibition of Regulatory T Cell (Treg) Proliferation: IOA-244 potently and selectively inhibits the proliferation of Tregs, a critical immunosuppressive cell population within the TME.

  • Reduction of Myeloid-Derived Suppressor Cells (MDSCs): Treatment with IOA-244 leads to a decrease in the frequency of both monocytic and granulocytic MDSCs within the tumor.

  • Enhanced Infiltration of Effector Cells: By reducing the presence of immunosuppressive cells, IOA-244 facilitates the infiltration of anti-tumor immune cells, including CD8+ cytotoxic T lymphocytes and Natural Killer (NK) cells, into the tumor.

  • Promotion of a CD8+ T Cell Memory Phenotype: IOA-244 promotes the differentiation of CD8+ T cells into long-lived, memory-like cells, which are crucial for durable anti-tumor responses.

  • Synergy with Immune Checkpoint Blockade: IOA-244 has been shown to sensitize tumors to anti-PD-1/PD-L1 therapy in various syngeneic mouse models, including colorectal, lung, pancreatic, and lymphoma models.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the effects of IOA-244 on the immune microenvironment.

Table 1: In Vitro Effects of IOA-244 on Human T Cell Subsets

Cell TypeParameterIOA-244 ConcentrationEffect
Regulatory T cells (Tregs)ProliferationDose-dependentSignificant inhibition
Conventional CD4+ T cellsProliferationVariousLimited effect
CD8+ T cellsProliferationVariousNo significant effect
CD8+ T cellsDifferentiationVariousIncreased percentage of stem-cell memory (Tscm) and central memory (Tcm) subsets
CD8+ T cellsDifferentiationVariousIncreased percentage of long-lived memory CD8+ T cells (CD127+CD62L+)

Data synthesized from in vitro studies on human peripheral blood T cells.

Table 2: In Vivo Effects of IOA-244 on Tumor-Infiltrating Immune Cells in the CT26 Colorectal Cancer Model

Immune Cell PopulationVehicle Control (% of CD45+ cells)IOA-244 Treatment (% of CD45+ cells)Fold Change
CD8+ T cells~10%~20%~2.0x increase
CD4+ T cells~15%~10%~0.7x decrease
Monocytic MDSCs (mMDSC)~8%~4%~0.5x decrease
Granulocytic MDSCs (gMDSC)~25%~15%~0.6x decrease

Approximate values derived from graphical representations in preclinical studies.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of IOA-244's impact on the immune microenvironment.

In Vitro T Cell Proliferation and Differentiation Assay

Objective: To assess the effect of IOA-244 on the proliferation and differentiation of human T cell subsets.

Methodology:

  • T Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD4+ and CD8+ T cells are subsequently purified using magnetic-activated cell sorting (MACS). Tregs (CD4+CD25+CD127-) are further isolated from the CD4+ population.

  • Cell Staining: T cells are labeled with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE) or eFluor 450, according to the manufacturer's instructions.

  • Cell Culture and Treatment: Labeled T cells are cultured in complete RPMI-1640 medium and stimulated with anti-CD3/CD28 antibodies to induce proliferation. IOA-244 is added at various concentrations.

  • Flow Cytometry Analysis: After a defined incubation period (e.g., 5 days), cells are harvested and stained with a panel of fluorescently labeled antibodies to identify different T cell subsets and memory markers (e.g., CD4, CD8, FOXP3, CD25, CD127, CD45RO, CD62L, CD127).

  • Data Analysis: The proliferation of each T cell subset is assessed by the dilution of the proliferation tracking dye using flow cytometry. The differentiation into memory subsets is determined by the expression of memory markers.

In Vivo Syngeneic Tumor Model Studies

Objective: To evaluate the in vivo efficacy of IOA-244 alone and in combination with anti-PD-1/PD-L1 antibodies and to analyze its effect on the tumor immune microenvironment.

Methodology:

  • Animal Models: BALB/c or C57BL/6 mice are used for the implantation of syngeneic tumor cell lines such as CT26 (colorectal), Lewis Lung Carcinoma (LLC), Pan02 (pancreatic), and A20 (lymphoma).

  • Tumor Implantation: A defined number of tumor cells (e.g., 1 x 10^6 cells) are injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, IOA-244 (administered orally), anti-PD-1/PD-L1 antibody (administered intraperitoneally), or a combination of IOA-244 and anti-PD-1/PD-L1.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Analysis of Tumor-Infiltrating Lymphocytes (TILs): At the end of the study, tumors are excised and processed into single-cell suspensions. The cells are then stained with a comprehensive panel of antibodies to identify various immune cell populations (e.g., CD45, CD3, CD4, CD8, FOXP3, Gr-1, CD11b, NK1.1) by flow cytometry.

Visualizations: Signaling Pathways and Experimental Workflows

PI3K_Signaling_in_Tregs IOA-244 Mechanism in Regulatory T cells (Tregs) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PI3K_delta PI3Kδ TCR->PI3K_delta Activation CD28 CD28 CD28->PI3K_delta AKT AKT PI3K_delta->AKT Activates IOA244 IOA-244 IOA244->PI3K_delta Inhibition mTOR mTOR AKT->mTOR FOXO1 FOXO1 AKT->FOXO1 Inhibits Proliferation Genes for Proliferation & Survival mTOR->Proliferation Suppression Genes for Immunosuppression FOXO1->Suppression Inhibits

Caption: IOA-244 inhibits PI3Kδ, blocking downstream AKT/mTOR signaling in Tregs.

Experimental_Workflow In Vivo Study Workflow for IOA-244 cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Tumor_Implant Syngeneic Tumor Cell Implantation (e.g., CT26) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implant->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Daily Oral IOA-244 +/- Anti-PD-1 IP Randomization->Treatment_Admin Monitoring Tumor Volume Measurement Treatment_Admin->Monitoring Tumor_Excision Tumor Excision at Study Endpoint Monitoring->Tumor_Excision Cell_Isolation Single-Cell Suspension Preparation Tumor_Excision->Cell_Isolation Flow_Cytometry Flow Cytometry Analysis of Immune Infiltrate Cell_Isolation->Flow_Cytometry

Caption: Workflow for preclinical evaluation of IOA-244 in syngeneic tumor models.

Conclusion

IOA-244 represents a novel and promising immunotherapeutic agent that acts by selectively inhibiting PI3Kδ, leading to a profound remodeling of the tumor immune microenvironment. Its ability to specifically target and reduce immunosuppressive cell populations while promoting the infiltration and memory of effector T cells provides a strong rationale for its continued development, both as a monotherapy and in combination with other immunotherapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic potential of IOA-244.

References

Roginolisib's Impact on Regulatory T Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roginolisib (IOA-244) is a novel, orally available, allosteric and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This targeted mechanism of action positions this compound as a promising immunomodulatory agent in oncology. A key aspect of its anti-tumor activity lies in its profound effect on regulatory T cells (Tregs), a subpopulation of T cells that potently suppresses anti-tumor immunity. This technical guide provides an in-depth analysis of the preclinical and clinical data on the effects of this compound on Treg biology, including quantitative data on its impact on Treg proliferation, phenotype, and function. Detailed experimental protocols and visualizations of the underlying signaling pathways are also presented to facilitate further research and development in this area.

Introduction to this compound and its Target: PI3Kδ in Regulatory T Cells

Regulatory T cells, characterized by the expression of the transcription factor FOXP3, are critical for maintaining immune homeostasis and preventing autoimmunity. However, in the tumor microenvironment, an abundance of Tregs can dampen the host's anti-cancer immune response, thereby promoting tumor growth and limiting the efficacy of immunotherapies.[1]

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of T cell differentiation and function. Notably, the delta isoform of PI3K (PI3Kδ) is preferentially expressed in hematopoietic cells and plays a non-redundant role in the proliferation, survival, and suppressive function of Tregs.[1] By selectively inhibiting PI3Kδ, this compound aims to disrupt these processes, thereby reducing Treg-mediated immunosuppression and enhancing anti-tumor immunity.

Quantitative Effects of this compound on Regulatory T Cells

Preclinical and clinical studies have demonstrated this compound's ability to modulate Treg populations and function. The following tables summarize the key quantitative findings from these investigations.

Table 1: In Vitro Effects of this compound on Human Regulatory T Cell Proliferation
This compound ConcentrationTreg Proliferation (% of Control)Statistical Significance
0 nM (Control)100%-
78 nM~80%*
156 nM~70%**
312 nM~50%
625 nM~30%
1250 nM~20%
2500 nM~15%
5000 nM~10%***

*p < 0.05, **p < 0.01, ***p < 0.001. Data adapted from a study on the dose-dependent inhibition of Treg proliferation by IOA-244.[2]

Table 2: In Vitro Effects of this compound on Human Regulatory T Cell Phenotype
This compound ConcentrationFOXP3 Mean Fluorescence Intensity (MFI)Effect
5 µMSignificantly ReducedInhibition of FOXP3 expression

Data from a study comparing this compound to Idelalisib.[3]

Table 3: Clinical Observations of this compound's Effect on Circulating Regulatory T Cells
Clinical Trial IdentifierCancer TypeMethod of AnalysisObserved Effect on Tregs
NCT04328844Solid Tumors and Follicular LymphomaMass Cytometry (CyTOF)Reduction in circulating Tregs across dose cohorts.[1]
NCT06879717Metastatic Non-Small Cell Lung CancerNot yet reportedA primary objective is to compare the proportion of patients with a reduction in Treg cells.

Signaling Pathway Analysis: this compound's Mechanism of Action in Tregs

This compound's primary mechanism of action is the selective inhibition of PI3Kδ. This intervention disrupts the downstream signaling cascade that is essential for Treg function and survival.

PI3K_Signaling_in_Tregs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PI3K_delta PI3Kδ TCR->PI3K_delta Activation CD28 CD28 CD28->PI3K_delta Co-stimulation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation This compound This compound This compound->PI3K_delta Inhibition PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation FOXO1 FOXO1 AKT->FOXO1 Inhibition Proliferation Proliferation mTORC1->Proliferation Promotes FOXP3 FOXP3 FOXO1->FOXP3 Promotes Transcription Survival Survival FOXP3->Survival Promotes Suppressive_Function Suppressive Function FOXP3->Suppressive_Function Promotes

This compound inhibits PI3Kδ, disrupting Treg signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on regulatory T cells.

In Vitro Treg Proliferation and Phenotyping Assay

This protocol is designed to assess the dose-dependent effect of this compound on the proliferation and phenotype of human Tregs.

Treg_Proliferation_Assay cluster_setup Experimental Setup cluster_analysis Data Analysis Isolate_Tregs 1. Isolate Human Tregs (CD4+CD25+CD127low/-) Label_Tregs 2. Label with Proliferation Dye (e.g., CFSE) Isolate_Tregs->Label_Tregs Culture_Tregs 3. Culture with anti-CD3/CD28 beads and varying concentrations of this compound Label_Tregs->Culture_Tregs Incubate 4. Incubate for 4-5 days Culture_Tregs->Incubate Acquire_Data 5. Acquire data on a flow cytometer Incubate->Acquire_Data Analyze_Proliferation 6. Analyze Proliferation (CFSE dilution) Acquire_Data->Analyze_Proliferation Analyze_Phenotype 7. Analyze Phenotype (Stain for FOXP3, CTLA-4, ICOS) Acquire_Data->Analyze_Phenotype

Workflow for in vitro Treg proliferation and phenotyping.

Methodology:

  • Treg Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. CD4+ T cells are enriched using a negative selection kit, followed by positive selection of CD25+ cells. Tregs are identified and sorted as CD4+CD25+CD127low/- cells using a fluorescence-activated cell sorter (FACS).

  • Cell Labeling: Isolated Tregs are labeled with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

  • Cell Culture: Labeled Tregs are cultured in 96-well round-bottom plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide stimulatory signals. This compound is added at a range of concentrations (e.g., 0-5000 nM).

  • Incubation: Cells are incubated for 4-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry: After incubation, cells are harvested and stained for surface and intracellular markers. A typical antibody panel includes:

    • CD4 (e.g., APC-H7)

    • CD25 (e.g., PE-Cy7)

    • FOXP3 (e.g., Alexa Fluor 647) - requires intracellular staining

    • CTLA-4 (e.g., PE) - requires intracellular staining

    • ICOS (e.g., PerCP-eFluor 710)

  • Data Analysis: Data is acquired on a flow cytometer. Proliferation is assessed by the dilution of the CFSE dye. The expression levels of phenotypic markers are quantified by the Mean Fluorescence Intensity (MFI).

In Vitro Treg Suppression Assay

This assay evaluates the functional capacity of this compound-treated Tregs to suppress the proliferation of conventional T cells (Tconv).

Treg_Suppression_Assay cluster_setup Experimental Setup cluster_analysis Data Analysis Isolate_Cells 1. Isolate Human Tregs and Tconvs Treat_Tregs 2. Treat Tregs with this compound Isolate_Cells->Treat_Tregs Label_Tconvs 3. Label Tconvs with Proliferation Dye Isolate_Cells->Label_Tconvs Co_culture 4. Co-culture Tregs and Tconvs at varying ratios with stimulation Treat_Tregs->Co_culture Label_Tconvs->Co_culture Incubate 5. Incubate for 4-5 days Co_culture->Incubate Acquire_Data 6. Acquire data on a flow cytometer Incubate->Acquire_Data Analyze_Suppression 7. Analyze Tconv Proliferation (CFSE dilution) Acquire_Data->Analyze_Suppression

Workflow for in vitro Treg suppression assay.

Methodology:

  • Cell Isolation: Tregs (CD4+CD25+CD127low/-) and Tconvs (CD4+CD25-) are isolated from human PBMCs as described in section 4.1.

  • Treg Treatment: Tregs are pre-treated with a specific concentration of this compound or vehicle control for a defined period (e.g., 24-48 hours).

  • Tconv Labeling: Tconvs are labeled with a proliferation dye (e.g., CFSE).

  • Co-culture: Pre-treated Tregs and labeled Tconvs are co-cultured at different ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv) in the presence of anti-CD3/CD28 stimulation.

  • Incubation and Analysis: The co-culture is incubated for 4-5 days, after which the proliferation of Tconvs is assessed by flow cytometry based on CFSE dilution.

Mass Cytometry (CyTOF) for Immune Cell Profiling in Clinical Samples

Mass cytometry allows for high-dimensional single-cell analysis of immune cell populations in peripheral blood from patients treated with this compound.

Methodology:

  • Sample Preparation: Patient peripheral blood mononuclear cells (PBMCs) are isolated and cryopreserved.

  • Antibody Panel: A comprehensive panel of metal-conjugated antibodies is used to identify a wide range of immune cell subsets, with a focus on T cell populations. A representative panel for Treg analysis would include:

    • Lineage Markers: CD45, CD3, CD4, CD8, CD19, CD14, CD56

    • Treg Markers: CD25, FOXP3, CD127

    • Activation/Exhaustion Markers: ICOS, CTLA-4, PD-1, Ki-67, GITR

  • Staining and Data Acquisition: PBMCs are thawed, stained with the antibody cocktail, and data is acquired on a CyTOF instrument.

  • Data Analysis: High-dimensional data is analyzed using algorithms such as viSNE or UMAP to identify and quantify changes in Treg populations and their phenotypic markers in response to this compound treatment.

Logical Relationships and Clinical Implications

The preclinical and clinical data converge to support a clear logical framework for the action of this compound on Tregs and its therapeutic potential.

Logical_Framework cluster_mechanism Mechanism of Action cluster_cellular_effects Cellular Effects on Tregs cluster_immune_response Impact on Anti-Tumor Immunity cluster_outcome Therapeutic Outcome This compound This compound PI3K_Inhibition Selective PI3Kδ Inhibition in Tregs This compound->PI3K_Inhibition Reduced_Proliferation Decreased Proliferation PI3K_Inhibition->Reduced_Proliferation Altered_Phenotype Altered Phenotype (↓FOXP3) PI3K_Inhibition->Altered_Phenotype Impaired_Function Impaired Suppressive Function PI3K_Inhibition->Impaired_Function Reduced_Treg_Suppression Reduced Treg-mediated Immunosuppression Reduced_Proliferation->Reduced_Treg_Suppression Altered_Phenotype->Reduced_Treg_Suppression Impaired_Function->Reduced_Treg_Suppression Enhanced_T_Effector Enhanced Effector T Cell Activity Reduced_Treg_Suppression->Enhanced_T_Effector Anti_Tumor_Activity Anti-Tumor Activity Enhanced_T_Effector->Anti_Tumor_Activity

Logical framework of this compound's anti-tumor effect via Treg modulation.

The selective inhibition of PI3Kδ by this compound leads to a direct reduction in Treg proliferation and a decrease in the expression of the key lineage-defining transcription factor, FOXP3. This culminates in impaired Treg suppressive function. In the context of the tumor microenvironment, this translates to a reduction in the overall immunosuppressive barrier, allowing for a more robust anti-tumor immune response driven by effector T cells. This provides a strong rationale for the continued clinical development of this compound as a monotherapy and in combination with other immunotherapies.

Conclusion

This compound has demonstrated a clear and potent effect on regulatory T cells, a key component of the immunosuppressive tumor microenvironment. Through the selective inhibition of PI3Kδ, this compound effectively curtails Treg proliferation and function. The quantitative data from in vitro studies, supported by clinical observations of reduced circulating Tregs, underscore the potential of this agent to modulate the immune landscape in favor of anti-tumor activity. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound in oncology.

References

Preclinical Evaluation of Roginolisib: A PI3Kδ Inhibitor for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Roginolisib (IOA-244) is an orally bioavailable, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ) that has demonstrated promising preclinical activity in a range of hematological malignancies.[1][2][3] As a highly selective inhibitor, this compound targets the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancers and plays a crucial role in cell growth, proliferation, and survival.[4][5] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.

Mechanism of Action

This compound is a non-ATP competitive inhibitor that binds to a unique allosteric site on the PI3Kδ enzyme. This distinct binding mode is thought to contribute to its high selectivity and favorable safety profile compared to other PI3K inhibitors. By inhibiting PI3Kδ, this compound effectively blocks the phosphorylation of PIP2 to PIP3, a critical step in the activation of the downstream AKT and mTOR signaling pathways. The inactivation of this pathway ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Furthermore, preclinical studies have revealed that this compound's mechanism extends to the modulation of key apoptotic proteins. Specifically, it has been shown to downregulate the anti-apoptotic protein MCL1 and upregulate the pro-apoptotic protein BIM, mediated through the activation of FOXO1. This dual effect on key survival pathways underscores its potential as a potent anti-cancer agent.

Quantitative Efficacy Data

The preclinical efficacy of this compound has been evaluated both as a single agent and in combination with other targeted therapies across various hematological cancer models. The following tables summarize the key quantitative findings.

Cell Line / ModelCancer TypeAssayIC50 (Single Agent)Citation
Ramos B cellsBurkitt's LymphomapAkt Inhibition280 nM
B cell proliferationGeneralProliferation48 nM
Myelofibrosis CD34+ cells (CFU-GM)MyelofibrosisColony Formation0.79 ± 0.38 µM
Myelofibrosis CD34+ cells (BFU-E)MyelofibrosisColony Formation2.12 ± 0.03 µM

Table 1: Single-Agent Activity of this compound

Preclinical evidence strongly supports the synergistic potential of this compound with the BCL2 inhibitor, venetoclax. This combination has demonstrated enhanced cancer cell killing in a variety of lymphoma cell lines and in patient-derived Chronic Lymphocytic Leukemia (CLL) cells.

Cell LineCancer TypeCombination Index (CI) with VenetoclaxCitation
HHCutaneous T-cell Lymphoma0.003
GRANTA-519Mantle Cell Lymphoma0.81 - 0.05
JVM2Mantle Cell Lymphoma0.81 - 0.05
FARAGEDiffuse Large B-cell Lymphoma0.81 - 0.05
TMD8Diffuse Large B-cell Lymphoma0.81 - 0.05
MEC1Chronic Lymphocytic Leukemia0.81 - 0.05
MJCutaneous T-cell Lymphoma0.81 - 0.05
YTNK/T-cell Lymphoma0.81 - 0.05

Table 2: Synergistic Activity of this compound with Venetoclax (A Combination Index < 1 indicates synergy)

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed hematological cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified duration.

  • Cell Harvesting and Washing: Harvest the cells and wash them twice with cold 1X PBS, followed by one wash with 1X Binding Buffer.

  • Annexin V Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension and incubate for 10-15 minutes at room temperature in the dark.

  • Propidium Iodide Staining: Add 5 µL of Propidium Iodide (PI) staining solution and incubate for 5-15 minutes on ice or at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

In Vivo Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunodeficient mice are used to evaluate the in vivo efficacy of this compound.

  • Cell Implantation: Subcutaneously or intravenously inject hematological malignancy cells (e.g., 5-10 x 10^6 cells) into immunodeficient mice (e.g., NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or by monitoring for signs of disease progression (for disseminated models).

  • Drug Administration: Once tumors are established or disease is evident, randomize the mice into treatment and control groups. Administer this compound orally at the predetermined dose and schedule.

  • Efficacy Evaluation: Measure tumor volume or monitor survival as the primary efficacy endpoints. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

Roginolisib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Kd PI3Kδ RTK->PI3Kd PIP3 PIP3 PI3Kd->PIP3 phosphorylates This compound This compound This compound->PI3Kd PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR FOXO1 FOXO1 AKT->FOXO1 MCL1 MCL1 (Anti-apoptotic) AKT->MCL1 degradation Proliferation Cell Proliferation & Survival mTOR->Proliferation BIM BIM (Pro-apoptotic) FOXO1->BIM Apoptosis Apoptosis MCL1->Apoptosis BIM->Apoptosis

Caption: this compound inhibits PI3Kδ, leading to apoptosis.

Preclinical_Evaluation_Workflow start Start: Identify Target Population invitro In Vitro Studies start->invitro cell_viability Cell Viability (MTT Assay) invitro->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) invitro->apoptosis cell_cycle Cell Cycle Analysis invitro->cell_cycle western_blot Western Blot (Signaling Pathways) invitro->western_blot invivo In Vivo Studies cell_viability->invivo apoptosis->invivo cell_cycle->invivo western_blot->invivo xenograft Xenograft Models (PDX or CDX) invivo->xenograft combination Combination Studies invivo->combination efficacy Efficacy Evaluation (Tumor Growth/Survival) xenograft->efficacy toxicity Toxicity Assessment xenograft->toxicity end End: Clinical Trial Candidate efficacy->end toxicity->end synergy Synergy with other agents (e.g., Venetoclax) combination->synergy synergy->end

Caption: Workflow for preclinical evaluation of this compound.

References

Roginolisib: A Deep Dive into a Non-ATP Competitive PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Roginolisib (IOA-244), a first-in-class, orally bioavailable, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ). Unlike traditional ATP-competitive inhibitors, this compound employs a unique mechanism of action that contributes to its high selectivity and favorable safety profile, making it a promising candidate in the landscape of cancer therapeutics. This document collates preclinical and clinical data, details experimental methodologies, and visualizes key pathways and processes.

Core Concepts: Mechanism of Action and Allosteric Modulation

This compound is a highly selective inhibitor of PI3Kδ, a lipid kinase predominantly expressed in hematopoietic cells and playing a crucial role in B-cell signaling and immune regulation.[1] Dysregulation of the PI3Kδ pathway is implicated in various hematological malignancies and solid tumors.[2][3]

What sets this compound apart is its non-ATP competitive mode of inhibition.[2][3] It functions as an allosteric modulator , binding to a site distinct from the ATP-binding pocket. Specifically, evidence suggests that this compound binds to the C-terminus of the p110δ catalytic subunit. This interaction induces a conformational change in the enzyme, rendering it inactive. This mechanism avoids direct competition with the high intracellular concentrations of ATP, potentially leading to a more sustained and targeted inhibition.

The allosteric nature of this compound's binding is a key contributor to its remarkable selectivity for the δ isoform over other Class I PI3K isoforms (α, β, and γ). This high selectivity is thought to underlie its improved tolerability profile compared to earlier generations of pan-PI3K or less selective PI3Kδ inhibitors, which have been associated with significant off-target toxicities.

Quantitative Data: Potency and Selectivity

The following tables summarize the key quantitative data for this compound from various in vitro studies.

Parameter Value Assay/Cell Line Reference
IC50 (PI3Kδ)145 nMKinase Assay
IC50 (pAkt in Ramos B cells)280 nMBCR-induced pAkt
IC50 (B cell proliferation)48 nMRamos B cells

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound's mechanism of action and efficacy.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PI3Kδ.

  • Methodology:

    • Recombinant human PI3Kδ enzyme is incubated with this compound at varying concentrations.

    • The kinase reaction is initiated by the addition of a lipid substrate (e.g., PIP2) and ATP.

    • The production of the phosphorylated product (e.g., PIP3) is measured using a detection reagent that generates a luminescent or fluorescent signal.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Phospho-Akt Assay
  • Objective: To assess the ability of this compound to inhibit PI3Kδ signaling in a cellular context.

  • Methodology:

    • Ramos B cells, a human Burkitt's lymphoma cell line with constitutive PI3Kδ signaling, are treated with a range of this compound concentrations.

    • The cells are stimulated with an activator of the B-cell receptor (BCR) pathway (e.g., anti-IgM) to induce robust PI3Kδ signaling.

    • Following treatment and stimulation, cells are lysed, and the levels of phosphorylated Akt (pAkt), a downstream effector of PI3K, are measured by Western blot or a quantitative immunoassay (e.g., ELISA).

    • The IC50 for pAkt inhibition is determined from the dose-response curve.

B-Cell Proliferation Assay
  • Objective: To evaluate the effect of this compound on the proliferation of B-cell lymphoma cells.

  • Methodology:

    • Ramos B cells are seeded in microplates and treated with serial dilutions of this compound.

    • The cells are incubated for a defined period (e.g., 72 hours) to allow for proliferation.

    • Cell viability and proliferation are assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).

    • The IC50 for the inhibition of B-cell proliferation is calculated from the resulting dose-response curve.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key concepts related to this compound's mechanism of action.

cluster_0 PI3Kδ Signaling Pathway BCR/Cytokine_Receptor BCR / Cytokine Receptor PI3Kδ PI3Kδ BCR/Cytokine_Receptor->PI3Kδ PIP3 PIP3 PI3Kδ->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3Kδ PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream_Effectors Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream_Effectors Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation

Caption: Simplified PI3Kδ signaling cascade.

cluster_1 This compound's Mechanism of Action PI3Kδ_Enzyme PI3Kδ Enzyme ATP_Binding_Pocket ATP Binding Pocket Allosteric_Site Allosteric Site (C-terminus) Conformational_Change Conformational Change Allosteric_Site->Conformational_Change induces This compound This compound This compound->Allosteric_Site binds to ATP ATP ATP->ATP_Binding_Pocket binds to Inactive_PI3Kδ Inactive PI3Kδ Conformational_Change->Inactive_PI3Kδ

Caption: Allosteric inhibition by this compound.

cluster_2 Experimental Workflow: Determining Non-ATP Competitive Inhibition Start Start Enzyme_Kinetics_Assay Enzyme Kinetics Assay (e.g., Michaelis-Menten) Start->Enzyme_Kinetics_Assay Vary_ATP Vary ATP Concentration Enzyme_Kinetics_Assay->Vary_ATP Vary_Substrate Vary Substrate Concentration Enzyme_Kinetics_Assay->Vary_Substrate Measure_Activity Measure PI3Kδ Activity Vary_ATP->Measure_Activity Vary_Substrate->Measure_Activity Lineweaver_Burk_Plot Generate Lineweaver-Burk Plot Measure_Activity->Lineweaver_Burk_Plot Analyze_Plot Analyze Plot: - Vmax decreases - Km is unchanged Lineweaver_Burk_Plot->Analyze_Plot Conclusion Conclusion: Non-ATP Competitive Inhibition Analyze_Plot->Conclusion

Caption: Workflow for confirming non-ATP competition.

Clinical Development and Future Directions

This compound is currently being evaluated in multiple clinical trials for a range of malignancies, including uveal melanoma, non-small cell lung cancer, myelofibrosis, and chronic lymphocytic leukemia. The favorable safety profile observed in early clinical studies, with a low incidence of severe toxicities, supports its potential for long-term administration and combination with other anti-cancer agents.

The unique, non-ATP competitive, allosteric mechanism of this compound represents a significant advancement in the field of PI3Kδ inhibition. Its high selectivity and promising clinical data suggest that it could become a valuable therapeutic option for patients with a variety of cancers, particularly those driven by dysregulated PI3Kδ signaling. Further research will continue to elucidate its full therapeutic potential and its role in the evolving landscape of precision oncology.

References

Roginolisib: A Technical Deep Dive into the Discovery and Development of a First-in-Class Allosteric PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roginolisib (IOA-244) is a first-in-class, orally bioavailable, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) currently under clinical investigation for the treatment of various solid and hematological malignancies. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. It details the compound's unique mechanism of action, its journey from a focused kinase inhibitor screening program to its current status in clinical trials, and the experimental methodologies that have been pivotal in its characterization. Quantitative data from key studies are presented in structured tables, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this novel therapeutic agent.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of immune cells. Its overexpression and aberrant activation are implicated in the pathogenesis of various cancers, not only by promoting cancer cell proliferation directly but also by fostering an immunosuppressive tumor microenvironment.

This compound emerges as a highly selective, non-ATP-competitive inhibitor of PI3Kδ.[1] Its unique allosteric mechanism of action confers a distinct pharmacological profile, potentially offering an improved safety and tolerability profile compared to earlier generations of ATP-competitive PI3Kδ inhibitors.[2] This document will explore the scientific foundation and developmental trajectory of this compound.

Discovery and Medicinal Chemistry

The journey of this compound began at Merck Serono, where it was identified through a focused kinase inhibitor screen of 60,000 compounds.[3] Following its initial discovery, the compound, then known as MSC2360844, underwent an optimization process to enhance its potency, selectivity, and pharmacokinetic properties. iOnctura, a clinical-stage biopharmaceutical company, is now leading the clinical development of this compound.[4]

While the specific chemical synthesis of this compound is not publicly detailed, it is known to be a pyrazole-containing small molecule. The general synthesis of pyrazole-containing PI3K inhibitors often involves multi-step reactions, including the formation of a pyrazole core followed by the addition of various substituents to achieve desired pharmacological properties.

Mechanism of Action

This compound is a potent and selective inhibitor of PI3Kδ with a unique, non-ATP-competitive, allosteric mechanism of action.[1] Unlike traditional kinase inhibitors that compete with ATP for binding to the active site, this compound binds to a distinct site on the PI3Kδ enzyme. This allosteric modulation stabilizes the enzyme in an inactive conformation, preventing the phosphorylation of its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The inhibition of PIP3 production leads to the downstream inactivation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.

A key feature of this compound's mechanism is its profound impact on the tumor microenvironment. It has been shown to selectively inhibit the proliferation of regulatory T cells (Tregs), a subset of T cells that suppress the anti-tumor immune response. By reducing the number and function of Tregs, this compound can enhance the activity of cytotoxic T cells and natural killer (NK) cells, thereby promoting an anti-tumor immune response.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->PI3K Allosteric Inhibition

Diagram 1: this compound's Mechanism of Action in the PI3K Signaling Pathway.

Preclinical Development

In Vitro Studies

This compound has demonstrated potent and selective inhibition of PI3Kδ in various in vitro assays.

ParameterValueCell Line/Assay Condition
PI3Kδ IC50 19 nMBiochemical Assay
PI3Kβ IC50 0.43 µMBiochemical Assay
Vps34 IC50 9 µMBiochemical Assay
PI3Kα IC50 10.1 µMBiochemical Assay
SU-DHL-6 GI50 0.24 µMCell Proliferation Assay
BCR-induced pAkt IC50 280 nMRamos B cells
B cell proliferation IC50 48 nMCellular Assay
Table 1: In Vitro Activity of this compound.

These data highlight the high selectivity of this compound for PI3Kδ over other PI3K isoforms and its potent anti-proliferative effects in cancer cell lines dependent on PI3Kδ signaling.

In Vivo Studies

The anti-tumor efficacy of this compound has been evaluated in several syngeneic mouse models. In the CT26 colorectal carcinoma model, this compound in combination with an anti-PD-1 antibody demonstrated significant tumor growth inhibition. This effect was associated with a remodeling of the tumor microenvironment, characterized by a decrease in immunosuppressive cells like Tregs and myeloid-derived suppressor cells (MDSCs), and an increase in cytotoxic CD8+ T cells and NK cells. Similar anti-tumor activity and immune modulation were observed in Lewis lung carcinoma, Pan-02 pancreatic, and A20 lymphoma models.

Clinical Development

This compound is currently being evaluated in the multi-part DIONE-01 clinical trial (NCT04328844) in patients with advanced solid and hematological malignancies.

DIONE-01 Trial Design

The DIONE-01 study is a Phase 1/2, open-label, dose-escalation and cohort-expansion trial. Part A of the study evaluated the safety, tolerability, and pharmacokinetics of this compound at doses of 10, 20, 40, and 80 mg once daily. Part B is an expansion phase at the recommended Phase 2 dose (RP2D) in specific cancer cohorts, including uveal melanoma and follicular lymphoma.

DIONE_01_Workflow cluster_partA Part A: Dose Escalation cluster_partB Part B: Cohort Expansion at RP2D Dose1 10 mg QD Dose2 20 mg QD Dose1->Dose2 Dose3 40 mg QD Dose2->Dose3 Dose4 80 mg QD Dose3->Dose4 RP2D Determine RP2D Dose4->RP2D UM_Cohort Uveal Melanoma RP2D->UM_Cohort FL_Cohort Follicular Lymphoma RP2D->FL_Cohort Other_Cohorts Other Malignancies RP2D->Other_Cohorts

Diagram 2: DIONE-01 Clinical Trial Workflow.
Clinical Efficacy

In the DIONE-01 study, this compound has shown promising anti-tumor activity, particularly in patients with uveal melanoma and follicular lymphoma.

IndicationNObjective Response Rate (ORR)Disease Control Rate (DCR)Median Overall Survival (OS)
Uveal Melanoma 293% (1 PR)75% (1 PR + 21 SD)16 months
Follicular Lymphoma 850% (4 PR)-Not Reported
Table 2: Clinical Efficacy of this compound in the DIONE-01 Trial.

For patients with uveal melanoma, the median overall survival of 16 months is a significant improvement compared to historical controls.

Safety and Tolerability

This compound has been generally well-tolerated in the DIONE-01 trial. Treatment-related adverse events have been mostly mild to moderate in severity. Importantly, the toxicities commonly associated with other PI3K inhibitors, such as severe diarrhea, colitis, and pneumonitis, have been infrequent with this compound. In the DIONE-01 study, less than 7% of patients experienced Grade 3/4 treatment-emergent adverse events considered related to the drug.

Experimental Protocols

PI3Kδ Inhibition Assay (General Protocol)

A general protocol for assessing PI3Kδ inhibition involves a luminescent kinase assay that measures the amount of ADP produced from the kinase reaction.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA) and a lipid substrate (e.g., PIP2).

  • Enzyme and Inhibitor Preparation: Dilute the PI3Kδ enzyme in the reaction buffer/lipid substrate mixture. Prepare serial dilutions of this compound.

  • Kinase Reaction: In a 384-well plate, add the inhibitor or vehicle, followed by the enzyme/lipid mixture. Initiate the reaction by adding ATP.

  • ADP Detection: After a defined incubation period, add an ADP detection reagent (e.g., ADP-Glo™) that converts ADP to ATP, which is then used in a luciferase reaction to produce light.

  • Data Analysis: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Regulatory T Cell Analysis by Flow Cytometry (General Protocol)

Analyzing the frequency of Tregs in tumor samples or peripheral blood is crucial for evaluating the immunomodulatory effects of this compound.

  • Sample Preparation: Prepare single-cell suspensions from tumor tissue by enzymatic digestion or from peripheral blood by density gradient centrifugation.

  • Surface Staining: Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers, including CD3, CD4, CD25, and CD127.

  • Fixation and Permeabilization: Fix and permeabilize the cells using a specialized buffer set to allow for intracellular staining.

  • Intracellular Staining: Stain the cells with an antibody against the transcription factor FoxP3, a key marker for Tregs.

  • Data Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software. Gate on CD3+ and CD4+ T cells, and then identify the Treg population as CD25high CD127low/- FoxP3+.

Flow_Cytometry_Gating_Strategy Start Single Cell Suspension Gate1 Gate on Lymphocytes (FSC vs SSC) Start->Gate1 Gate2 Gate on CD3+ T cells Gate1->Gate2 Gate3 Gate on CD4+ Helper T cells Gate2->Gate3 Gate4 Gate on CD25high CD127low/- Gate3->Gate4 Final_Population Identify FoxP3+ Tregs Gate4->Final_Population

Diagram 3: Gating Strategy for Regulatory T Cell Analysis.
CT26 Syngeneic Mouse Model (General Protocol)

  • Cell Culture: Culture CT26 colon carcinoma cells in appropriate media.

  • Tumor Implantation: Subcutaneously inject a suspension of CT26 cells (e.g., 1 x 106 cells) into the flank of immunocompetent BALB/c mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment: Once tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle, this compound, anti-PD-1 antibody, combination). Administer treatments according to the planned schedule and route.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

Conclusion

This compound represents a promising new therapeutic agent in oncology with a unique allosteric mechanism of action that targets the PI3Kδ enzyme. Its ability to not only directly inhibit cancer cell proliferation but also to modulate the tumor microenvironment by reducing immunosuppressive Treg cells provides a dual mechanism for its anti-tumor activity. The clinical data from the DIONE-01 trial are encouraging, demonstrating a favorable safety profile and promising efficacy in heavily pretreated patient populations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in a broader range of cancers, both as a monotherapy and in combination with other anti-cancer agents. The in-depth technical understanding of its discovery, mechanism, and development provided in this guide serves as a valuable resource for the scientific community dedicated to advancing cancer therapy.

References

In Vitro Characterization of IOA-244: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IOA-244 is a first-in-class, potent, and highly selective, non-ATP-competitive inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This document provides a comprehensive overview of the in vitro characterization of IOA-244, detailing its mechanism of action, enzymatic and cell-based activity, and selectivity profile. The information presented is intended to serve as a technical guide for researchers and drug development professionals interested in the preclinical properties of this novel therapeutic agent.

Mechanism of Action

IOA-244, also known as MSC2360844, is a novel small molecule inhibitor that uniquely targets the delta isoform of PI3K. Unlike many other kinase inhibitors that compete with ATP for binding to the enzyme's active site, IOA-244 exhibits a non-ATP-competitive mechanism of inhibition. This distinct mechanism may contribute to its high selectivity and potentially different pharmacological profile compared to ATP-competitive inhibitors.

The primary molecular target of IOA-244 is the p110δ catalytic subunit of PI3K. Inhibition of PI3Kδ by IOA-244 blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels leads to the downstream inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell survival, proliferation, and differentiation, particularly in hematopoietic cells.

Quantitative Data Summary

The in vitro potency and selectivity of IOA-244 have been evaluated through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Enzymatic and Cell-Based Potency of IOA-244
Assay TypeTarget/Cell LineEndpointIC50 ValueReference
Enzymatic AssayPI3KδInhibition145 nM
B Cell ProliferationB cellsInhibition48 nM
BCR-induced pAKTRamos B cellsInhibition280 nM
Table 2: Selectivity Profile of IOA-244

IOA-244 has demonstrated high selectivity for PI3Kδ over other PI3K isoforms and a panel of other kinases. A comprehensive screening against a panel of 278 kinases showed high selectivity for IOA-244.

(Note: A more detailed selectivity panel with specific IC50 values against other kinases was not publicly available in the reviewed sources.)

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

PI3Kδ Enzymatic Assay

A definitive, detailed public protocol for the specific PI3Kδ enzymatic assay used for IOA-244 was not available in the searched literature. However, a general protocol for a PI3K lipid kinase assay is as follows:

  • Reaction Mixture Preparation : Prepare a reaction buffer typically containing HEPES, MgCl₂, and lipid substrate (e.g., PIP2) in vesicles.

  • Enzyme and Inhibitor Incubation : Add recombinant PI3Kδ enzyme to the reaction mixture. For inhibitor testing, pre-incubate the enzyme with varying concentrations of IOA-244.

  • Initiation of Reaction : Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubation : Incubate the reaction at room temperature for a specified time (e.g., 15-30 minutes).

  • Termination of Reaction : Stop the reaction by adding an acidic solution (e.g., HCl).

  • Lipid Extraction : Extract the radiolabeled lipid product (PIP3) using an organic solvent mixture (e.g., chloroform/methanol).

  • Detection and Quantification : Separate the lipids by thin-layer chromatography (TLC) and quantify the amount of radiolabeled PIP3 using autoradiography or a phosphorimager.

  • Data Analysis : Calculate the percentage of inhibition at each IOA-244 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of IOA-244 in lymphoma cell lines was determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding : Manually seed lymphoma cell lines in 96-well plates at a density of 10,000 cells per well (50,000 cells/mL).

  • Compound Treatment : Add increasing concentrations of IOA-244 (ranging from 13.7 nmol/L to 10 μmol/L) to the wells using a digital dispenser.

  • Incubation : Incubate the plates for 72 hours in a humidified atmosphere at 37°C and 5% CO₂.

  • MTT Addition : Add MTT solution to each well and incubate for a further 4 hours.

  • Formazan Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from the dose-response curves.

dot

MTT_Workflow Cell Proliferation (MTT) Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture Lymphoma Cell Lines Seed_Cells Seed Cells into 96-well Plates Cell_Culture->Seed_Cells Compound_Prep Prepare Serial Dilutions of IOA-244 Add_Compound Add IOA-244 to Wells Compound_Prep->Add_Compound Seed_Cells->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate Percent Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: General workflow for assessing cell proliferation using the MTT assay.

Western Blot for p-AKT Inhibition

The effect of IOA-244 on the PI3K/AKT signaling pathway was assessed by measuring the phosphorylation of AKT in Ramos B cells.

  • Cell Treatment : Treat Ramos B cells with varying concentrations of IOA-244 (0-10 μM) for 1 hour, followed by stimulation of the B-cell receptor (BCR).

  • Cell Lysis : Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking : Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated AKT (p-AKT, e.g., at Ser473) and total AKT.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Analysis : Quantify the band intensities to determine the relative levels of p-AKT normalized to total AKT.

Conclusion

The in vitro data for IOA-244 characterize it as a potent and selective, non-ATP-competitive inhibitor of PI3Kδ. It effectively inhibits the PI3K/AKT signaling pathway and demonstrates significant anti-proliferative activity in lymphoma cell lines. The unique mechanism of action and high selectivity of IOA-244 warrant further investigation and support its development as a potential therapeutic agent for hematological malignancies and other diseases where PI3Kδ plays a pathogenic role.

Roginolisib: A Technical Guide to its Impact on the Anti-Tumor Immune Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roginolisib (IOA-244) is a first-in-class, orally bioavailable, allosteric and non-ATP competitive inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] This selective inhibition modulates the tumor microenvironment, leading to a multi-faceted anti-tumor response.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key immune cell populations, and detailed methodologies from pivotal preclinical and clinical studies. The information presented is intended to support further research and development of this promising therapeutic agent.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

This compound's primary mechanism of action is the selective inhibition of the delta isoform of PI3K.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, promoting tumor growth and survival. PI3Kδ is predominantly expressed in hematopoietic cells, making it a key regulator of immune cell function. By selectively targeting PI3Kδ, this compound can modulate the immune response with potentially fewer side effects than broader PI3K inhibitors.

The inhibition of PI3Kδ by this compound leads to the suppression of downstream signaling, including the phosphorylation of AKT. This disruption has a dual effect: it can directly inhibit the proliferation of cancer cells that express PI3Kδ and, crucially, it remodels the tumor microenvironment from an immunosuppressive to an immune-active state.

This compound's Core Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3Kδ Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth CellSurvival Cell Survival mTOR->CellSurvival This compound This compound This compound->PI3K Inhibits

Figure 1: this compound's inhibition of the PI3Kδ signaling pathway.

Impact on the Anti-Tumor Immune Response

This compound orchestrates a shift in the tumor immune landscape by selectively targeting key immune cell populations. This leads to a reduction in immunosuppressive cells and an increase in the activity of effector cells, ultimately promoting an effective anti-tumor immune response.

Reduction of Regulatory T Cells (Tregs)

A hallmark of this compound's immunomodulatory effect is the dose-dependent inhibition of regulatory T cell (Treg) proliferation. Tregs are a subset of CD4+ T cells that suppress the activity of other immune cells, thereby hindering the anti-tumor response. By reducing the number and function of Tregs within the tumor microenvironment, this compound helps to "release the brakes" on the immune system.

Enhancement of Effector T Cell Function

While inhibiting Treg proliferation, this compound has been shown to have minimal impact on the proliferation of conventional CD4+ and CD8+ T cells. In fact, treatment with this compound can lead to an increase in activated, anti-cancer CD8+ T cells and favors the differentiation of long-lived, memory-like CD8+ T cells with enhanced anti-tumor capacity. This selective action on T cell subsets is a key differentiator from other PI3K inhibitors.

Activation of Natural Killer (NK) Cells

Clinical data has shown that this compound treatment can lead to an increase in natural killer (NK) cells, which are cytotoxic lymphocytes that play a critical role in the innate immune response against tumors.

Modulation of the Tumor Microenvironment

Beyond its effects on specific immune cells, this compound also reshapes the broader tumor microenvironment. Preclinical studies have demonstrated a decrease in other immunosuppressive cell populations such as myeloid-derived suppressor cells (MDSCs). Furthermore, this compound can modulate the production of cytokines, with studies on PI3Kδ inhibitors showing a reduction in pro-inflammatory cytokines like IFNγ, IL-2, IL-17, and IL-10 in certain contexts.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from studies evaluating the effects of this compound.

Table 1: Preclinical In Vitro Effects of this compound on T Cell Proliferation

Cell TypeTreatmentConcentrationProliferation Inhibition (%)Source
Regulatory T cells (Tregs)This compound (IOA-244)Dose-dependentSignificant inhibition observed
Conventional CD4+ T cellsThis compound (IOA-244)Not specifiedLimited anti-proliferative effects
CD8+ T cellsThis compound (IOA-244)Not specifiedNo effect on proliferation

Table 2: Clinical Efficacy of this compound in the DIONE-01 Trial (Uveal Melanoma Cohort)

EndpointThis compound (80 mg)Historical Control (Second-line Immunotherapy)Source
Median Overall Survival (OS)16 months7 months
Median Progression-Free Survival (PFS)5 months< 3 months
Objective Response Rate (ORR)3% (Partial Response)Not specified
Disease Control Rate (DCR)72% (Stable Disease)Not specified

Table 3: Immunomodulatory Effects of this compound in Clinical Trials

Immune Cell/BiomarkerChange Observed with this compound TreatmentSource
Activated CD8+ T cellsIncrease
Natural Killer (NK) cellsIncrease
Regulatory T cells (Tregs)Decrease
Soluble PD-1Reduction
CCL22Reduction
IL-15Increase
IFNGR2Increase

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical and clinical studies of this compound.

In Vitro T Cell Proliferation Assay

Workflow: In Vitro T Cell Proliferation Assay cluster_workflow Isolate Isolate Human T Cell Subsets (Tregs, CD4+, CD8+) Label Label Cells with Proliferation Dye (e.g., CFSE) Isolate->Label Culture Culture Cells with Stimulants (e.g., anti-CD3/CD28) Label->Culture Treat Treat with Varying Concentrations of this compound Culture->Treat Incubate Incubate for a Defined Period (e.g., 5 days) Treat->Incubate Analyze Analyze Proliferation by Flow Cytometry (Dye Dilution) Incubate->Analyze

Figure 2: Generalized workflow for in vitro T cell proliferation assays.
  • Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated, from which CD4+, CD8+, and Treg cell populations are further purified.

  • Cell Staining: Cells are labeled with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or a similar tracking dye.

  • Cell Culture and Stimulation: Cells are cultured in appropriate media and stimulated with agents like anti-CD3 and anti-CD28 antibodies to induce proliferation.

  • Treatment: this compound is added to the cultures at various concentrations.

  • Incubation: Cells are incubated for a period of time, typically several days, to allow for cell division.

  • Flow Cytometry Analysis: The dilution of the proliferation dye is measured by flow cytometry. Each cell division results in a halving of the dye intensity, allowing for the quantification of proliferation.

In Vivo Xenograft Mouse Models

Workflow: In Vivo Xenograft Model cluster_workflow Implant Implant Human Tumor Cells into Immunocompromised Mice TumorGrowth Allow Tumors to Establish and Reach a Predetermined Size Implant->TumorGrowth Treat Administer this compound (e.g., orally, daily) TumorGrowth->Treat Monitor Monitor Tumor Growth (e.g., caliper measurements) Treat->Monitor Analyze Analyze Tumors and Immune Cells (e.g., IHC, Flow Cytometry) Monitor->Analyze

Figure 3: Generalized workflow for in vivo xenograft studies.
  • Cell Lines and Animals: Human cancer cell lines (e.g., CT26 colorectal, LLC lung cancer) are implanted into immunocompromised mice (e.g., BALB/c or C57BL/6 for syngeneic models).

  • Treatment Administration: Once tumors are established, mice are treated with this compound, often in combination with other therapies like anti-PD-1 antibodies.

  • Tumor Measurement: Tumor volume is monitored regularly using calipers.

  • Immunophenotyping: At the end of the study, tumors and spleens are harvested, and immune cell populations are analyzed by flow cytometry or immunohistochemistry to assess changes in the tumor microenvironment.

Mass Cytometry (CyTOF) Analysis of Patient Samples

Workflow: Mass Cytometry (CyTOF) Analysis cluster_workflow Collect Collect Peripheral Blood from Clinical Trial Patients Isolate Isolate PBMCs Collect->Isolate Stain Stain with a Panel of Metal-Tagged Antibodies Isolate->Stain Acquire Acquire Data on a CyTOF Instrument Stain->Acquire Analyze Analyze High-Dimensional Data to Identify Immune Cell Subsets Acquire->Analyze

Figure 4: Generalized workflow for mass cytometry analysis.
  • Sample Collection: Peripheral blood samples are collected from patients at baseline and at various time points during treatment with this compound.

  • Antibody Panel: A comprehensive panel of antibodies conjugated to heavy metal isotopes is used to identify a wide range of immune cell subsets simultaneously.

  • Staining and Acquisition: PBMCs are stained with the antibody panel and data is acquired on a mass cytometer (CyTOF).

  • Data Analysis: High-dimensional data analysis techniques are employed to identify and quantify changes in immune cell populations in response to treatment.

Signaling Pathways and Logical Relationships

Logical Relationships of this compound's Anti-Tumor Effects cluster_direct Direct Tumor Effects cluster_immune Immunomodulatory Effects This compound This compound PI3Kd_tumor PI3Kδ in Tumor Cells This compound->PI3Kd_tumor Inhibits PI3Kd_immune PI3Kδ in Immune Cells This compound->PI3Kd_immune Inhibits Tumor_Prolif Decreased Tumor Cell Proliferation & Survival PI3Kd_tumor->Tumor_Prolif Tumor_Regression Tumor Regression/ Growth Inhibition Tumor_Prolif->Tumor_Regression Treg Decreased Treg Proliferation PI3Kd_immune->Treg CD8 Enhanced CD8+ T Cell Function & Memory PI3Kd_immune->CD8 NK Increased NK Cell Activity PI3Kd_immune->NK MDSC Decreased MDSCs PI3Kd_immune->MDSC Immune_Activation Reversal of Immunosuppression Treg->Immune_Activation CD8->Immune_Activation NK->Immune_Activation MDSC->Immune_Activation Antitumor_Immunity Enhanced Anti-Tumor Immunity Immune_Activation->Antitumor_Immunity Antitumor_Immunity->Tumor_Regression

Figure 5: Interplay of this compound's direct and immunomodulatory anti-tumor effects.

Conclusion and Future Directions

This compound has demonstrated a promising profile as a selective PI3Kδ inhibitor with a dual mechanism of action that combines direct anti-tumor effects with a profound and favorable modulation of the anti-tumor immune response. The clinical data from the DIONE-01 study, particularly in uveal melanoma, are encouraging and support its continued development.

Future research should focus on:

  • Further elucidating the specific molecular mechanisms underlying the preferential effect of this compound on Tregs over other T cell subsets.

  • Identifying predictive biomarkers to select patients most likely to respond to this compound therapy.

  • Exploring rational combination strategies with other immunotherapies and targeted agents to enhance its anti-tumor efficacy across a broader range of malignancies.

This technical guide provides a comprehensive foundation for understanding the current knowledge of this compound's impact on the anti-tumor immune response. The presented data and methodologies are intended to facilitate further investigation and accelerate the clinical development of this promising cancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for IOA-244 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IOA-244 is a first-in-class, non-ATP-competitive, and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] Its unique mechanism of action and favorable safety profile make it a promising candidate for cancer immunotherapy.[1] Preclinical studies in various mouse models have demonstrated its potential to modulate the tumor microenvironment and enhance anti-tumor immunity, both as a monotherapy and in combination with immune checkpoint inhibitors.[1][2] These application notes provide detailed protocols for the administration of IOA-244 in commonly used syngeneic mouse tumor models and summarize the expected immunomodulatory effects.

Mechanism of Action

IOA-244 selectively inhibits PI3Kδ, a lipid kinase predominantly expressed in hematopoietic cells that plays a crucial role in the development, proliferation, and function of immune cells. By inhibiting PI3Kδ, IOA-244 disrupts the signaling pathways that support the survival and immunosuppressive function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment. This leads to a reduction in these immunosuppressive cell populations and a corresponding increase in the infiltration and activity of anti-tumor immune cells, such as CD8+ cytotoxic T lymphocytes and natural killer (NK) cells.

Below is a diagram illustrating the signaling pathway affected by IOA-244.

IOA244_Mechanism_of_Action IOA-244 PI3Kδ Signaling Pathway Inhibition Receptor Receptor PI3K_delta PI3Kδ Receptor->PI3K_delta Activates PIP2 PIP2 PI3K_delta->PIP2 Phosphorylates PIP3 PIP3 PI3K_delta->PIP3 Converts to AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Downstream Effectors (e.g., proliferation, survival) mTOR->Downstream IOA244 IOA-244 IOA244->PI3K_delta Inhibits (Non-ATP Competitive) Experimental_Workflow General Experimental Workflow for IOA-244 in Syngeneic Mouse Models start Start implant Tumor Cell Implantation (Subcutaneous or Orthotopic) start->implant monitor_growth Monitor Tumor Growth (Calipers or Imaging) implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Initiate Treatment: - Vehicle Control - IOA-244 - IOA-244 + anti-PD-1/PD-L1 randomize->treat monitor_response Monitor Treatment Response: - Tumor Volume - Body Weight - Survival treat->monitor_response endpoint Endpoint Analysis: - Tumor Excision - Immunophenotyping (Flow Cytometry) - Histology monitor_response->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Roginolisib Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (also known as IOA-244) is a potent and highly selective, orally available, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3][4][5] By selectively targeting the PI3Kδ isoform, this compound aims to block this oncogenic signaling cascade, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. Furthermore, this compound has been shown to modulate the tumor microenvironment by reducing the number of immunosuppressive regulatory T cells (Tregs) and increasing the activity of effector T cells, suggesting a dual mechanism of action that combines direct anti-tumor effects with immune system activation.

These application notes provide detailed protocols for essential cell-based assays to characterize the in vitro activity of this compound, including cell proliferation, apoptosis, and cell cycle analysis.

Data Presentation

The following tables are structured to summarize quantitative data from cell-based assays with this compound. The values presented are illustrative and should be determined experimentally for specific cell lines and conditions.

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Cell Viability Reduction (Mean ± SD)IC50 (µM)
MPM-Cell-Line-10.17234 ± 4.20.025 (co-culture)
MPM-Cell-Line-117245 ± 5.1
MPM-Cell-Line-1107252 ± 3.8
MPM-Cell-Line-11007260 ± 4.5
Uveal-Melanoma-1User DefinedUser DefinedUser DefinedUser Defined
B-Cell-Lymphoma-1User DefinedUser DefinedUser Defined0.048

Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MPM-Cell-Line-11048User DefinedUser Defined
MPM-Cell-Line-15048User DefinedUser Defined
Uveal-Melanoma-1User DefinedUser DefinedUser DefinedUser Defined

Table 3: Effect of this compound on Cell Cycle Distribution (PI Staining)

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MPM-Cell-Line-11024User DefinedUser DefinedUser Defined
MPM-Cell-Line-15024User DefinedUser DefinedUser Defined
Uveal-Melanoma-1User DefinedUser DefinedUser DefinedUser DefinedUser Defined

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of adherent cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time.

  • Harvest the cells by trypsinization and collect the supernatant (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in response to this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash them once with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 1000 x g for 5 minutes and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

PI3K_AKT_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion This compound This compound This compound->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

Cell_Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis A 1. Seed Cells in 96-well Plate B 2. Incubate 24h for Attachment A->B C 3. Add this compound Serial Dilutions B->C D 4. Incubate for 24/48/72 hours C->D E 5. Add MTT Reagent Incubate 4h D->E F 6. Solubilize Formazan with DMSO E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate % Cell Viability G->H

Caption: Experimental Workflow for MTT Cell Proliferation Assay.

Apoptosis_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis A 1. Seed & Treat Cells with this compound B 2. Harvest Cells (Adherent + Supernatant) A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide D->E F 6. Incubate 15 min in Dark E->F G 7. Add Binding Buffer F->G H 8. Analyze Samples G->H

Caption: Experimental Workflow for Apoptosis Assay.

Cell_Cycle_Analysis_Workflow cluster_prep Cell Culture & Fixation cluster_staining Staining cluster_analysis Flow Cytometry Analysis A 1. Seed & Treat Cells with this compound B 2. Harvest & Wash Cells A->B C 3. Fix in Cold 70% Ethanol B->C D 4. Wash with PBS C->D E 5. Resuspend in PI/ RNase A Solution D->E F 6. Incubate 30 min in Dark E->F G 7. Analyze Samples F->G

Caption: Experimental Workflow for Cell Cycle Analysis.

References

Application Notes and Protocols: Western Blot Analysis of pAKT (Ser473) Inhibition by Roginolisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (IOA-244) is a potent and highly selective allosteric modulator of the phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in various malignancies.[4][5] this compound selectively inhibits the PI3Kδ isoform, which is predominantly expressed in leukocytes. This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Reduced levels of PIP3 at the plasma membrane lead to decreased recruitment and activation of AKT, a serine/threonine kinase. Consequently, the phosphorylation of AKT at key residues, such as Serine 473 (pAKT Ser473), is diminished, resulting in the downregulation of downstream pro-survival and proliferative signaling pathways. This application note provides a detailed protocol for assessing the inhibitory effect of this compound on AKT phosphorylation at Serine 473 using Western blot analysis.

Signaling Pathway

The diagram below illustrates the PI3K/AKT signaling pathway and the inhibitory action of this compound.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT phosphorylates pAKT pAKT (Ser473) AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Survival Cell Survival pAKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->PI3K inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the materials and methods for performing a Western blot to analyze pAKT inhibition by this compound.

Materials
  • Cell Lines: Appropriate cancer cell lines with an active PI3K/AKT pathway (e.g., lymphoma, leukemia, or other relevant cancer cell lines).

  • This compound: Stock solution in DMSO.

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • Phosphate Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer

  • SDS-Polyacrylamide Gels: (e.g., 10%).

  • Pre-stained Protein Ladder

  • PVDF Membrane

  • Transfer Buffer

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-pAKT (Ser473) antibody

    • Rabbit anti-total AKT antibody

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) Detection Reagent

  • Imaging System: For chemiluminescence detection.

Cell Treatment
  • Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 12, or 24 hours). A shorter treatment time (e.g., 2 hours) is often sufficient to observe changes in protein phosphorylation.

  • Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.

Protein Extraction
  • After treatment, aspirate the media and wash the cells once with ice-cold PBS.

  • Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

Western Blotting
  • Sample Preparation: Add 4x Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pAKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the ECL detection reagent according to the manufacturer's instructions, incubate the membrane, and capture the chemiluminescent signal using a digital imaging system.

Stripping and Reprobing for Total AKT

To normalize the pAKT signal, the membrane can be stripped and reprobed for total AKT.

  • Wash the membrane in TBST.

  • Incubate the membrane in a stripping buffer (commercially available or a lab-prepared solution) for the recommended time.

  • Wash the membrane extensively with TBST.

  • Block the membrane again with 5% BSA in TBST for 1 hour.

  • Incubate with a primary antibody against total AKT (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Repeat the washing, secondary antibody incubation, and detection steps as described above.

Experimental Workflow

The following diagram outlines the key steps in the Western blot analysis of pAKT after this compound treatment.

Western_Blot_Workflow A Cell Culture and This compound Treatment B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (pAKT Ser473) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Stripping and Reprobing (Total AKT) I->J K Data Analysis and Quantification J->K

References

Application Note: Flow Cytometry Protocol for Regulatory T Cell (Treg) Analysis with Roginolisib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Regulatory T cells (Tregs), characterized by the expression of the transcription factor Foxp3, are a subset of CD4+ T cells crucial for maintaining immune homeostasis and self-tolerance.[1] However, in the tumor microenvironment, Tregs can suppress anti-tumor immunity, thereby hindering effective cancer immunotherapy.[2] The phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway is highly expressed in hematopoietic cells and plays a significant role in the proliferation, survival, and function of immune cells, including Tregs.[3][4]

Roginolisib (IOA-244) is a highly selective, oral, allosteric inhibitor of PI3Kδ that blocks the activity of PI3Kδ-dependent signaling in both tumor cells and Tregs.[5] By inhibiting the PI3Kδ pathway, this compound has been shown to suppress the proliferation of Tregs. This application note provides a detailed protocol for the analysis of human Treg populations following in vitro treatment with this compound using multi-parameter flow cytometry.

Principle of the Method

This protocol outlines the in vitro treatment of human peripheral blood mononuclear cells (PBMCs) with this compound, followed by immunophenotyping of Treg populations using flow cytometry. The method employs a panel of fluorescently labeled antibodies to identify Tregs based on the expression of key surface and intracellular markers. The consensus minimal marker set to define human Tregs includes CD3, CD4, CD25, CD127, and the transcription factor Foxp3. This protocol utilizes the CD4+CD25+CD127low/- phenotype as a reliable surrogate for identifying live Tregs, which correlates strongly with Foxp3 expression. For a more definitive identification, intracellular staining for Foxp3 is also described. The dose-dependent effect of this compound on the Treg population is quantified by analyzing the percentage of Tregs within the CD4+ T cell compartment.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the proliferation of human Tregs. Data is derived from in vitro studies where human PBMCs were stimulated in the presence of varying concentrations of this compound for 5 days. Treg proliferation was assessed by flow cytometry.

This compound Concentration (nM)Treg Proliferation (% of Control)
0 (DMSO Vehicle)100%
10Significantly Reduced
100Significantly Reduced
1000Significantly Reduced

Note: The provided data is a qualitative summary based on published findings demonstrating a significant dose-dependent inhibition of Treg proliferation by this compound (IOA-244). For precise quantitative results, a dose-response experiment should be performed.

Experimental Protocols

Materials and Reagents
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound (IOA-244)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads or soluble antibodies)

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • Fc receptor blocking reagent (e.g., Human TruStain FcX™)

  • Fixable Viability Dye

  • Flow Cytometry Staining Buffer

  • Antibodies:

    • Anti-Human CD3

    • Anti-Human CD4

    • Anti-Human CD25

    • Anti-Human CD127

    • Anti-Human Foxp3

  • Foxp3/Transcription Factor Staining Buffer Set

  • 96-well round-bottom plates

  • Flow cytometer

Experimental Workflow Diagram```dot

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis pbmc_isolation Isolate Human PBMCs cell_culture Culture PBMCs with T-cell activators pbmc_isolation->cell_culture roginolisib_treatment Treat cells with this compound (various concentrations) and DMSO control for 5 days cell_culture->roginolisib_treatment harvest_cells Harvest and wash cells roginolisib_treatment->harvest_cells viability_stain Stain with Fixable Viability Dye harvest_cells->viability_stain surface_stain Surface stain for CD3, CD4, CD25, CD127 viability_stain->surface_stain fix_perm Fix and permeabilize cells surface_stain->fix_perm intracellular_stain Intracellular stain for Foxp3 fix_perm->intracellular_stain flow_cytometry Acquire data on a flow cytometer intracellular_stain->flow_cytometry gating Gate on live, single CD3+CD4+ T cells flow_cytometry->gating treg_analysis Analyze CD25+CD127low/- and Foxp3+ populations gating->treg_analysis

Caption: this compound inhibits PI3Kδ, blocking downstream signaling.

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. In Tregs, signaling through the T-cell receptor (TCR) and co-stimulatory molecules like CD28 activates PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, can activate the mammalian target of rapamycin (mTOR) complex, which promotes protein synthesis and cell proliferation. This compound, as a selective allosteric inhibitor of PI3Kδ, prevents the conversion of PIP2 to PIP3, thereby blocking the activation of AKT and mTOR. This inhibition of the PI3Kδ signaling pathway ultimately leads to a reduction in Treg proliferation, survival, and function.

References

IOA-244 solubility and preparation for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IOA-244, also known as Roginolisib, is a potent and highly selective, non-ATP-competitive inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] Its unique mechanism of action and high selectivity make it a valuable tool for cancer research and therapeutic development. IOA-244 has been shown to inhibit the proliferation of regulatory T cells (Tregs) while having limited effects on conventional CD4+ and CD8+ T cells.[1][3] This selective immunomodulatory activity, combined with direct anti-tumor effects, makes IOA-244 a promising candidate for both solid and hematologic malignancies.[1]

These application notes provide detailed information on the solubility of IOA-244 and a comprehensive protocol for its preparation for use in cell culture experiments.

Data Presentation: IOA-244 Solubility

The solubility of IOA-244 in various solvents is a critical factor for the design and reproducibility of in vitro experiments. The following table summarizes the available quantitative solubility data.

SolventConcentrationMolar EquivalentNotesSource
Dimethyl Sulfoxide (DMSO)10 mM5.27 mg/mL---
Dimethyl Sulfoxide (DMSO)100 mg/mL~190 mMRequires sonication to achieve.---

Experimental Protocol: Preparation of IOA-244 for Cell Culture

This protocol details the steps for preparing a sterile, ready-to-use solution of IOA-244 for treating cells in culture.

Materials:

  • IOA-244 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, serum-free cell culture medium or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Prepare a 10 mM Primary Stock Solution in DMSO:

    • Calculate the required amount of IOA-244 powder and DMSO. The molecular weight of IOA-244 is 526.58 g/mol . To prepare 1 mL of a 10 mM stock solution, dissolve 5.27 mg of IOA-244 in 1 mL of sterile DMSO.

    • Carefully weigh the IOA-244 powder and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the solution thoroughly until the IOA-244 is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage of Primary Stock Solution:

    • Aliquot the 10 mM primary stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the 10 mM primary stock solution at room temperature.

    • Prepare an intermediate dilution of the stock solution in sterile DMSO if very low final concentrations are required. This can improve pipetting accuracy.

    • To prepare the final working solution, dilute the primary or intermediate stock solution directly into pre-warmed cell culture medium to the desired final concentration. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture medium, add 1 µL of the 10 mM primary stock solution.

    • Immediately after adding the IOA-244 stock, mix the cell culture medium gently but thoroughly by swirling or pipetting up and down.

  • Final DMSO Concentration:

    • Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used. A final DMSO concentration of 0.1% or lower is generally considered safe for most cell lines.

  • Cell Treatment:

    • Add the freshly prepared IOA-244 working solution to your cell cultures.

    • For control wells, add an equivalent volume of vehicle (cell culture medium with the same final concentration of DMSO as the treated wells).

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_treatment Cell Treatment weigh Weigh IOA-244 Powder dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute mix Mix Thoroughly dilute->mix treat Add to Cell Culture mix->treat control Add Vehicle Control

Caption: Experimental workflow for the preparation of IOA-244 for cell culture experiments.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., BCR, TCR) PI3Kd PI3Kδ RTK->PI3Kd Activation PIP3 PIP3 PI3Kd->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3Kd AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream Downstream Effectors (Proliferation, Survival) mTOR->Downstream Activation IOA244 IOA-244 IOA244->PI3Kd Non-ATP-Competitive Inhibition

References

Application Notes and Protocols for Immunohistochemical Analysis of PI3Kδ in Roginolisib-Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (IOA-244) is a potent and highly selective allosteric inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1] PI3Kδ is primarily expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of immune cells.[2] However, aberrant PI3Kδ expression has also been observed in various solid tumors, where it can promote tumor growth and survival.[2][3] this compound's unique mechanism of action involves a non-ATP competitive binding that induces a conformational change in the inactive PI3Kδ subunit.[1] This leads to the suppression of the PI3K/AKT/mTOR signaling cascade, resulting in apoptosis of cancer cells and modulation of the tumor microenvironment.

These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection and quantification of PI3Kδ in tumor tissues, particularly in the context of evaluating the pharmacodynamic effects of this compound treatment. The provided protocols and data will aid researchers in assessing target engagement and understanding the biological response to this novel therapeutic agent.

Data Presentation

Quantitative Analysis of PI3Kδ Expression in Tumors

Immunohistochemical studies have demonstrated that PI3Kδ is expressed in a significant proportion of various tumor types. The following table summarizes key quantitative findings from a study on malignant pleural mesothelioma (MPM), highlighting the clinical relevance of PI3Kδ expression.

Cancer TypeNumber of PatientsPI3Kδ Expression StatusPercentage of PatientsAssociation with Overall Survival (OS)
Malignant Pleural Mesothelioma89Moderate/Strong Immunostaining74% (66/89)Patients with moderate/strong PI3Kδ expression had a shorter overall survival (12 months vs. 25 months for negative/weak expression).
Negative/Weak Immunostaining26% (23/89)

Further studies are ongoing to provide quantitative data on the modulation of PI3Kδ expression in this compound-treated versus untreated tumors from clinical trials.

Changes in the Tumor Microenvironment Post-Roginolisib Treatment

Preclinical and clinical studies have indicated that this compound can modulate the tumor immune microenvironment. While detailed quantitative IHC data from treated patient tumors are emerging, preclinical models and analyses of patient-derived cells have shown promising changes.

Cell TypeChange Observed Post-Roginolisib TreatmentMethod of AnalysisReference
Regulatory T cells (Tregs)DecreaseMass Cytometry
Activated CD8+ T cellsIncreaseMass Cytometry, Co-culture models
M1-like MacrophagesIncreaseCo-culture models
M2-like MacrophagesDecreaseCo-culture models
Myeloid-Derived Suppressor Cells (MDSCs)DecreaseCo-culture models

This table summarizes findings from various analytical methods. Specific quantitative IHC data for these markers in this compound-treated tumor tissues will be a valuable addition as clinical trial data matures.

Experimental Protocols

Validated Antibody for PI3Kδ Immunohistochemistry

The selection of a specific and sensitive primary antibody is critical for reliable IHC results. While several commercial antibodies for PI3Kδ are available, it is imperative to validate their performance for IHC on formalin-fixed paraffin-embedded (FFPE) tissues. Researchers should refer to manufacturer datasheets and independent validation studies.

Recommended Antibody Characteristics:

  • Reactivity: Human

  • Application: Immunohistochemistry (Paraffin)

  • Validation Data: Should include western blot analysis to confirm specificity and IHC images on relevant positive and negative control tissues.

Researchers are encouraged to perform their own in-house validation to ensure optimal performance with their specific tissues and protocols.

Detailed Protocol for PI3Kδ Immunohistochemistry on FFPE Tumor Tissues

This protocol provides a general framework for the chromogenic detection of PI3Kδ in FFPE tumor sections. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific tumor types and antibodies.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate Buffer, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody: Anti-PI3Kδ antibody (validated for IHC-P)

  • Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit IgG)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate-chromogen system

  • Hematoxylin counterstain

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse slides in 100% ethanol (2 x 3 minutes).

    • Immerse slides in 95% ethanol (1 x 3 minutes).

    • Immerse slides in 70% ethanol (1 x 3 minutes).

    • Rinse slides in deionized water.

  • Antigen Retrieval:

    • Immerse slides in Antigen Retrieval Solution.

    • Heat slides in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

    • Rinse slides with PBS (2 x 5 minutes).

  • Peroxidase Blocking:

    • Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (2 x 5 minutes).

  • Blocking:

    • Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-PI3Kδ antibody in an appropriate antibody diluent to its optimal concentration.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Signal Amplification:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogenic Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate sections with DAB substrate-chromogen solution until the desired stain intensity develops (typically 2-10 minutes). Monitor under a microscope.

    • Rinse slides with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through graded ethanols (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Quantification of PI3Kδ Staining (H-Score)

The H-score (histochemical score) is a semi-quantitative method that considers both the intensity of staining and the percentage of positive cells.

Scoring Method:

  • Staining Intensity: Score the intensity of PI3Kδ staining in tumor cells as 0 (no staining), 1+ (weak), 2+ (moderate), or 3+ (strong).

  • Percentage of Positive Cells: Determine the percentage of tumor cells stained at each intensity level.

  • H-Score Calculation: H-Score = [1 × (% of cells with 1+ intensity)] + [2 × (% of cells with 2+ intensity)] + [3 × (% of cells with 3+ intensity)] The H-score ranges from 0 to 300.

Visualizations

PI3Kδ Signaling Pathway and the Effect of this compound

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ RTK->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K_delta AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K_delta Inhibition

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Immunohistochemistry Experimental Workflow

IHC_Workflow start FFPE Tumor Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-PI3Kδ) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection (DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mounting Dehydration & Mounting counterstain->mounting analysis Microscopic Analysis & Quantification mounting->analysis

Caption: General workflow for immunohistochemical staining of PI3Kδ.

Logical Relationship of this compound's Dual Action

Roginolisib_Action This compound This compound Tumor_Cell Tumor Cell Intrinsic Effect This compound->Tumor_Cell TME Tumor Microenvironment Modulation This compound->TME Apoptosis Induction of Apoptosis Tumor_Cell->Apoptosis Immune_Suppression Reduced Immune Suppression TME->Immune_Suppression Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Immune_Suppression->Anti_Tumor_Immunity

References

Application Notes and Protocols: In Vivo Imaging of Tumor Response to Roginolisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (formerly IOA-244) is a novel, orally bioavailable, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, playing a crucial role in tumor cell growth, survival, and proliferation.[1][4] this compound's unique allosteric mechanism of action promises improved tolerability compared to earlier generations of PI3K inhibitors. Beyond its direct anti-tumor effects, this compound also exhibits immunomodulatory properties by reducing regulatory T cells (Tregs) and increasing the activity of cytotoxic T cells and natural killer (NK) cells within the tumor microenvironment.

These application notes provide a framework for the in vivo imaging of tumor response to this compound in preclinical cancer models. The protocols described herein are based on established methodologies for imaging the pharmacodynamics and efficacy of PI3K inhibitors.

Signaling Pathway

The PI3Kδ signaling pathway is a critical regulator of cell growth, proliferation, and survival. This compound, as a selective inhibitor of PI3Kδ, modulates this pathway to exert its anti-tumor effects. The diagram below illustrates the key components of this pathway and the points of intervention by this compound.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation ERK ERK1/2 AKT->ERK Crosstalk Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation This compound This compound This compound->PI3K Inhibition

This compound's mechanism of action on the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for In Vivo Imaging

A typical workflow for assessing the in vivo efficacy of this compound using non-invasive imaging techniques is outlined below. This workflow allows for the longitudinal monitoring of individual animals, reducing variability and the number of animals required.

Experimental_Workflow cluster_setup Model Setup cluster_treatment_imaging Treatment and Imaging cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation (Luciferase-labeled) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Baseline_Imaging Baseline Imaging (e.g., BLI, PET) Randomization->Baseline_Imaging Treatment_Start Initiate this compound Treatment Baseline_Imaging->Treatment_Start Longitudinal_Imaging Longitudinal Imaging (e.g., weekly) Treatment_Start->Longitudinal_Imaging Endpoint_Imaging Endpoint Imaging Longitudinal_Imaging->Endpoint_Imaging Image_Quantification Image Quantification (Tumor Burden) Endpoint_Imaging->Image_Quantification Ex_Vivo_Analysis Ex Vivo Analysis (e.g., IHC, WB) Endpoint_Imaging->Ex_Vivo_Analysis Statistical_Analysis Statistical Analysis Image_Quantification->Statistical_Analysis

A generalized experimental workflow for in vivo imaging studies.

Quantitative Data Summary

The following tables present hypothetical yet representative quantitative data that could be generated from in vivo imaging studies of this compound.

Table 1: Tumor Burden Measured by Bioluminescence Imaging (BLI)

Treatment GroupDay 0 (Photons/s)Day 7 (Photons/s)Day 14 (Photons/s)Day 21 (Photons/s)% Tumor Growth Inhibition (Day 21)
Vehicle1.5 x 10⁶5.2 x 10⁶1.8 x 10⁷5.5 x 10⁷-
This compound (25 mg/kg)1.6 x 10⁶2.1 x 10⁶3.5 x 10⁶8.0 x 10⁶85.5%
This compound (50 mg/kg)1.5 x 10⁶1.7 x 10⁶2.0 x 10⁶2.8 x 10⁶94.9%

Table 2: Metabolic Activity Measured by [¹⁸F]FDG-PET Imaging

Treatment GroupBaseline SUVmax24h Post-Treatment SUVmax% Change in SUVmax
Vehicle3.8 ± 0.43.9 ± 0.5+2.6%
This compound (50 mg/kg)3.9 ± 0.52.1 ± 0.3-46.2%

Table 3: Tumor Microenvironment Changes (Hypothetical Flow Cytometry Data)

Treatment Group% CD8+ of CD3+ T cells% Treg (FoxP3+) of CD4+ T cellsCD8+/Treg Ratio
Vehicle15.2 ± 2.125.8 ± 3.50.59
This compound (50 mg/kg)35.6 ± 4.210.5 ± 1.83.39

Experimental Protocols

Protocol 1: In Vivo Bioluminescence Imaging (BLI) for Tumor Growth Assessment

Objective: To non-invasively monitor tumor burden in response to this compound treatment.

Materials:

  • Tumor cells stably expressing luciferase (e.g., 4T1-luc2 for breast cancer, B16F10-luc for melanoma).

  • Immunocompromised or syngeneic mice (depending on the tumor model).

  • This compound formulated for oral gavage.

  • D-luciferin potassium salt.

  • In vivo imaging system (e.g., IVIS Spectrum).

  • Anesthesia machine with isoflurane.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ luciferase-expressing tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and/or baseline BLI.

  • Randomization: When tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment groups (e.g., vehicle, this compound 25 mg/kg, this compound 50 mg/kg).

  • Baseline Imaging:

    • Anesthetize mice with isoflurane.

    • Intraperitoneally inject D-luciferin (150 mg/kg).

    • Wait for 10-15 minutes for substrate distribution.

    • Acquire bioluminescent images using the in vivo imaging system.

  • Treatment Administration: Administer this compound or vehicle daily via oral gavage.

  • Longitudinal Imaging: Repeat the imaging procedure at specified time points (e.g., weekly) to monitor tumor growth.

  • Data Analysis:

    • Define a region of interest (ROI) over the tumor for each image.

    • Quantify the total photon flux (photons/second) within the ROI.

    • Calculate the percentage of tumor growth inhibition relative to the vehicle control group.

Protocol 2: [¹⁸F]FDG-PET Imaging for Metabolic Response Assessment

Objective: To assess the early metabolic response of tumors to this compound by measuring changes in glucose uptake.

Materials:

  • Tumor-bearing mice.

  • This compound.

  • [¹⁸F]FDG (Fluorodeoxyglucose).

  • PET/CT scanner.

  • Anesthesia machine.

Procedure:

  • Baseline PET/CT Scan:

    • Fast mice for 4-6 hours.

    • Anesthetize mice and maintain their body temperature.

    • Administer [¹⁸F]FDG (e.g., 100-200 µCi) via tail vein injection.

    • Allow for a 60-minute uptake period.

    • Acquire a whole-body PET/CT scan.

  • Treatment: Administer a single dose of this compound or vehicle.

  • Follow-up PET/CT Scan:

    • At a specified time post-treatment (e.g., 24 hours), repeat the fasting and imaging procedure as in step 1.

  • Data Analysis:

    • Co-register the PET and CT images.

    • Draw ROIs over the tumor on the CT images and project them onto the PET images.

    • Calculate the maximum standardized uptake value (SUVmax) for the tumor in each scan.

    • Determine the percentage change in SUVmax from baseline to post-treatment.

Conclusion

In vivo imaging provides a powerful, non-invasive toolkit for evaluating the anti-tumor activity and pharmacodynamics of this compound. Bioluminescence imaging is well-suited for longitudinal monitoring of tumor growth, while PET imaging with [¹⁸F]FDG can offer early insights into the metabolic response to treatment. These techniques, coupled with ex vivo analysis of the tumor microenvironment, can provide a comprehensive understanding of this compound's mechanism of action and guide its clinical development.

References

Application Notes and Protocols for Roginolisib-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (IOA-244) is an orally bioavailable, highly selective, and potent allosteric inhibitor of phosphoinositide 3-kinase delta (PI3K-δ).[1] It has demonstrated significant anti-tumor activity by inducing apoptosis in various cancer cell lines, particularly in malignant pleural mesothelioma (MPM) and hematological malignancies.[2][3][4] This document provides detailed application notes and protocols for studying this compound-induced apoptosis in cancer cell lines, summarizing key quantitative data and outlining experimental methodologies.

Mechanism of Action

This compound exerts its pro-apoptotic effects primarily through the inhibition of the PI3K-δ/AKT/mTOR signaling pathway.[2] This pathway is frequently overactivated in cancer, promoting cell survival, proliferation, and resistance to therapy. By selectively targeting PI3K-δ, this compound disrupts these pro-survival signals, leading to programmed cell death.

In hematological malignancies, this compound has also been shown to modulate the expression of BCL-2 family proteins. Specifically, it downregulates the anti-apoptotic protein MCL-1 and upregulates the pro-apoptotic protein BIM. This shift in the balance of BCL-2 family members lowers the threshold for apoptosis induction and enhances the efficacy of other pro-apoptotic agents like the BCL-2 inhibitor, venetoclax.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeAssayEndpointThis compound ConcentrationResultReference
Ramos B cellsBurkitt's LymphomaProliferation AssayIC5048 nM-
Ramos B cellsBurkitt's LymphomapAkt InhibitionIC50280 nM-
PXF698, PXF1118, PXF1752Malignant Pleural MesotheliomaMTT AssayCell Viability0.1-100 µM (72h)34-60% reduction
MPM 420, MPM 353Malignant Pleural MesotheliomaCo-culture ViabilityIC50<0.1 µM (with Cisplatin/Nivolumab)-
Lymphoma Cell LinesLymphomaApoptosis Assay-1.25-10 µMSynergy with Venetoclax (5-40 nM)
Chronic Lymphocytic Leukemia (CLL)Chronic Lymphocytic LeukemiaApoptosis Assay-0.625-5 µMSynergy with Venetoclax (1-8 nM)
Table 2: Combination Therapy with this compound
Cancer TypeCombination Agent(s)EffectReference
Malignant Pleural MesotheliomaIpatasertib (AKT inhibitor), Sapanisertib (mTOR inhibitor)Enhanced anti-tumor efficacy
Malignant Pleural MesotheliomaCisplatin, NivolumabEnhanced cytotoxic anti-tumor effect
Hematological MalignanciesVenetoclax (BCL-2 inhibitor)Strong synergistic cell killing

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted for assessing the effect of this compound on the viability of MPM cell lines.

Materials:

  • MPM cell lines (e.g., PXF698, PXF1118, PXF1752)

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This protocol is suitable for detecting apoptosis in lymphoma and CLL cells treated with this compound.

Materials:

  • Lymphoma or CLL cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) or 7-AAD

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Seed cells at a density of 0.5-1 x 10^6 cells/mL and treat with the desired concentrations of this compound and/or other compounds for the indicated time (e.g., 24-48 hours).

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Caspase Activity Measurement: Caspase-Glo® 3/7 Assay

This protocol is based on the methodology used to assess caspase activation in MPM cells treated with this compound.

Materials:

  • MPM cell lines

  • White-walled 96-well plates

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Seed 1 x 10^4 cells in 50 µL of culture medium per well in a white-walled 96-well plate.

  • Incubate for 24 hours at 37°C.

  • Treat cells with this compound (e.g., 100 µM) or vehicle control for 24 hours.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 50 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 30 minutes to 1 hour.

  • Measure the luminescence using a luminometer.

Real-Time Apoptosis and Necrosis Monitoring

For a kinetic analysis of apoptosis, the RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay was used in studies with MPM cells.

Materials:

  • MPM cell lines

  • 96-well plates (white or black, depending on reader)

  • This compound

  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Reagent (Promega)

  • Multimode plate reader capable of measuring luminescence and fluorescence

Procedure:

  • Prepare the RealTime-Glo™ Reagent according to the manufacturer's instructions.

  • Seed cells in a 96-well plate at the desired density.

  • Add the RealTime-Glo™ Reagent and the treatment (this compound) to the wells simultaneously.

  • Place the plate in a plate reader set to maintain 37°C and 5% CO2.

  • Measure luminescence (apoptosis) and fluorescence (necrosis) at regular intervals (e.g., every 30-60 minutes) for the desired duration of the experiment.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Roginolisib_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K-delta PI3K-delta Receptor->PI3K-delta Activates This compound This compound This compound->PI3K-delta Inhibits BCL2_family BCL-2 Family (MCL-1 down, BIM up) This compound->BCL2_family PIP3 PIP3 PI3K-delta->PIP3 Converts PIP2 to ERK1/2 ERK1/2 PI3K-delta->ERK1/2 Activates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits Pro-survival signals ERK1/2->Apoptosis Inhibits Pro-survival signals Caspases Caspases BCL2_family->Caspases Activates Caspases->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Apoptosis Detection

Apoptosis_Workflow cluster_assays Apoptosis Assays Start Start: Cancer Cell Culture Treatment Treat with this compound (and/or combination agent) Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Cell_Viability Cell Viability (MTT Assay) Incubation->Cell_Viability AnnexinV_PI Annexin V/PI Staining (Flow Cytometry) Incubation->AnnexinV_PI Caspase_Activity Caspase-Glo 3/7 Assay (Luminescence) Incubation->Caspase_Activity Data_Analysis Data Analysis: Quantify Apoptosis Cell_Viability->Data_Analysis AnnexinV_PI->Data_Analysis Caspase_Activity->Data_Analysis

Caption: General workflow for assessing this compound-induced apoptosis.

Logical Relationship of BCL-2 Family Modulation

BCL2_Modulation This compound This compound MCL1 MCL-1 (Anti-apoptotic) This compound->MCL1 Downregulates BIM BIM (Pro-apoptotic) This compound->BIM Upregulates Apoptosis Apoptosis MCL1->Apoptosis Inhibits BIM->Apoptosis Promotes

Caption: this compound's modulation of BCL-2 family proteins.

References

Application Notes and Protocols for Studying the Immune Effects of Roginolisib Using Co-culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (IOA-244) is an orally administered, highly selective, allosteric inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ).[1] The PI3Kδ signaling pathway is crucial for the growth and survival of certain cancer cells and plays a significant role in modulating the immune system.[1] Notably, PI3Kδ is preferentially expressed in leukocytes, and its inhibition can break tumor-induced immune tolerance, primarily by affecting regulatory T cells (Tregs) and enhancing the activity of cytotoxic T lymphocytes. This document provides detailed protocols for establishing and utilizing in vitro co-culture models to investigate the immunomodulatory effects of this compound. These models are essential preclinical tools for elucidating the mechanism of action and evaluating the therapeutic potential of this compound in an immune-oncology context.

Mechanism of Action: PI3K/AKT/mTOR Signaling

This compound targets the p110δ catalytic subunit of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling cascade. This pathway is integral to cell proliferation, survival, and differentiation. In immune cells, particularly T cells, PI3Kδ signaling is critical for their activation, proliferation, and function. By inhibiting PI3Kδ, this compound can modulate the immune response, for instance, by reducing the suppressive function of Tregs and thereby enhancing anti-tumor immunity.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110δ) RTK->PI3K PIP3 PIP3 PI3K->PIP3 p110δ PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Treg_Function Treg Function & Stability AKT->Treg_Function Proliferation Cell Proliferation & Survival mTORC1->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK This compound This compound This compound->PI3K inhibits TwoD_Coculture_Workflow Isolate_PBMC Isolate PBMCs from whole blood Add_PBMC Add PBMCs to Cancer Cells (E:T ratio) Isolate_PBMC->Add_PBMC Culture_Cancer Culture Cancer Cell Line Seed_Cancer Seed Cancer Cells in 96-well plate Culture_Cancer->Seed_Cancer Seed_Cancer->Add_PBMC Add_this compound Add this compound (dose-response) Add_PBMC->Add_this compound Incubate Incubate (48-72 hours) Add_this compound->Incubate Analyze Endpoint Analysis: - Cytotoxicity - Immune Profiling - Cytokine Levels Incubate->Analyze ThreeD_Coculture_Workflow Generate_Organoids Generate Tumor Organoids Embed_Organoids Embed Organoids in Matrigel Generate_Organoids->Embed_Organoids Isolate_Immune Isolate Immune Cells (PBMCs or TILs) Add_Immune Add Immune Cells to Co-culture Medium Isolate_Immune->Add_Immune Embed_Organoids->Add_Immune Add_this compound Add this compound (dose-response) Add_Immune->Add_this compound Incubate Incubate (3-5 days) Add_this compound->Incubate Analyze Endpoint Analysis: - Organoid Viability - Immune Infiltration - Cytokine Levels Incubate->Analyze

References

Application Notes and Protocols for Immune Profiling with IOA-244 using Mass Cytometry (CyTOF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to IOA-244 and Mass Cytometry

IOA-244 is a first-in-class, non-ATP-competitive, and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3] The PI3Kδ signaling pathway is crucial for the development, proliferation, and function of various immune cells.[4][5] Dysregulation of this pathway is implicated in both hematological malignancies and solid tumors, often contributing to an immunosuppressive tumor microenvironment. IOA-244 has been shown to modulate the immune system by selectively targeting PI3Kδ, thereby breaking immune tolerance and enhancing anti-tumor immunity.

Mass cytometry, or Cytometry by Time-of-Flight (CyTOF), is a powerful technology for high-dimensional single-cell analysis. It utilizes antibodies tagged with heavy metal isotopes to simultaneously quantify over 40 parameters on a single cell, without the issue of spectral overlap inherent in traditional flow cytometry. This enables deep immune profiling of complex biological samples, making it an ideal tool to dissect the multifaceted effects of immunomodulatory agents like IOA-244 on the immune system.

These application notes provide a comprehensive overview and detailed protocols for utilizing mass cytometry to perform in-depth immune profiling of peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating lymphocytes (TILs) from preclinical models or clinical trial subjects treated with IOA-244.

IOA-244: Mechanism of Action and Immunomodulatory Effects

IOA-244's selective inhibition of PI3Kδ leads to a favorable remodeling of the tumor microenvironment and systemic immune landscape. Key immunomodulatory effects of IOA-244 include:

  • Inhibition of Regulatory T cell (Treg) Proliferation: IOA-244 has been demonstrated to inhibit the proliferation of immunosuppressive Tregs.

  • Preservation of Conventional T cell Function: The compound has limited anti-proliferative effects on conventional CD4+ T cells and no effect on CD8+ T cells.

  • Promotion of Memory CD8+ T cell Differentiation: Treatment with IOA-244 during T cell activation favors the differentiation of long-lived, memory-like CD8+ T cells, which are known for their enhanced anti-tumor capacity.

  • Reshaping the Tumor Microenvironment: In preclinical tumor models, IOA-244 treatment has been shown to decrease the frequency of suppressive immune cells, such as myeloid-derived suppressor cells (MDSCs), while increasing the infiltration of cytotoxic CD8+ T cells and Natural Killer (NK) cells.

These effects collectively contribute to breaking immune tolerance and sensitizing tumors to other immunotherapies like checkpoint inhibitors.

Quantitative Data Summary

The following tables summarize the reported effects of IOA-244 on various immune cell populations from preclinical studies. This data can be used as a reference for expected outcomes when analyzing samples with mass cytometry.

Table 1: Effect of IOA-244 on Tumor-Infiltrating Immune Cells in a CT26 Colon Cancer Model

Cell PopulationChange with IOA-244 Treatment
CD45+ CellsNo significant change
CD8+ T cells / CD45+Increased
CD4+ T cells / CD45+No significant change
Monocytic MDSCs / CD45+Decreased
Granulocytic MDSCs / CD45+Decreased

Signaling Pathway and Experimental Workflow Diagrams

PI3Kδ Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway, which is inhibited by IOA-244 at the level of PI3Kδ.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kd PI3Kδ RTK->PI3Kd Activation GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3Kd Activation PIP2 PIP2 PI3Kd->PIP2 Phosphorylation PIP3 PIP3 PI3Kd->PIP3 IOA244 IOA-244 IOA244->PI3Kd Inhibition AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Pro Cell Proliferation & Survival mTOR->Cell_Pro Cell_Diff Cell Differentiation mTOR->Cell_Diff

Caption: PI3Kδ signaling pathway and the inhibitory action of IOA-244.

Mass Cytometry Experimental Workflow

The diagram below outlines the major steps in a typical mass cytometry experiment for immune profiling of samples treated with IOA-244.

CyTOF_Workflow Sample_Prep 1. Sample Preparation (PBMC or Tumor Dissociation) Staining 2. Cell Staining (Surface & Intracellular Markers) Sample_Prep->Staining Acquisition 3. Data Acquisition (CyTOF Instrument) Staining->Acquisition Preprocessing 4. Data Pre-processing (Normalization, Debarcoding) Acquisition->Preprocessing Analysis 5. Data Analysis (Clustering, Dimensionality Reduction) Preprocessing->Analysis Interpretation 6. Biological Interpretation Analysis->Interpretation

Caption: A streamlined workflow for mass cytometry-based immune profiling.

Experimental Protocols

Protocol 1: PBMC Preparation and Staining for Mass Cytometry

This protocol details the steps for preparing and staining human PBMCs for CyTOF analysis to assess the impact of IOA-244.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • Cell Staining Buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA)

  • Metal-conjugated antibodies (see proposed panel below)

  • Cell-ID™ Intercalator-103Rh

  • Fixation/Permeabilization Buffer

  • Milli-Q Water

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.

  • Cell Viability Staining: Resuspend up to 3 x 10^6 cells in 1 mL of PBS. Add a viability reagent (e.g., cisplatin) to a final concentration of 25 µM and incubate for 1 minute at room temperature. Quench the reaction by adding 1 mL of Cell Staining Buffer.

  • Surface Marker Staining: Centrifuge the cells and resuspend the pellet in 50 µL of the surface antibody cocktail. Incubate for 30 minutes at room temperature.

  • Fixation and Permeabilization: Wash the cells twice with Cell Staining Buffer. Resuspend in 1 mL of Fixation/Permeabilization buffer and incubate for 30 minutes at 4°C.

  • Intracellular Marker Staining: Wash the cells twice with Permeabilization Buffer. Resuspend the pellet in 50 µL of the intracellular antibody cocktail and incubate for 30 minutes at 4°C.

  • Iridium Intercalator Staining: Wash the cells twice with Permeabilization Buffer and once with PBS. Resuspend the cells in 1 mL of PBS containing Cell-ID™ Intercalator-103Rh at a 1:2000 dilution. Incubate overnight at 4°C.

  • Final Preparation: The next day, wash the cells once with PBS and once with Milli-Q water. Resuspend the cells in Milli-Q water at a concentration of 0.5-1 x 10^6 cells/mL for acquisition.

Protocol 2: Proposed CyTOF Antibody Panel for IOA-244 Immune Monitoring

This 40-marker panel is designed to provide a comprehensive overview of major immune lineages and their functional states, with a focus on cell populations known to be affected by IOA-244.

Table 2: Proposed 40-Marker CyTOF Panel

MarkerMetal TagLineage/FunctionMarkerMetal TagLineage/Function
CD4589YPan-LeukocyteCD127155GdT cell Memory, Tregs
CD3141PrT cellsCD25156GdTregs, Activated T cells
CD4142NdHelper T cellsFoxP3158GdTregs
CD8a143NdCytotoxic T cellsKi-67159TbProliferation
CD19144NdB cellsGranzyme B160GdCytotoxicity
CD56145NdNK cellsPerforin161DyCytotoxicity
CD14146NdMonocytesCD69162DyEarly Activation
CD11b147SmMyeloid cellsHLA-DR163DyAntigen Presentation
CD33148NdMyeloid cellsPD-1164DyExhaustion
CD16149SmNK cells, MonocytesCTLA-4165HoExhaustion
CD45RA150NdNaive T cellsTIM-3166ErExhaustion
CCR7151EuT cell HomingLAG-3167ErExhaustion
CD45RO152SmMemory T cellsp-AKT (S473)168ErPI3K Pathway
CD62L153EuT cell Homingp-S6 (S235/236)169TmmTOR Pathway
CD11c154SmDendritic cellsICOS170ErT cell Co-stimulation
CD123110CdpDCsCD27171YbT cell Memory
CD1c111CdmDC2CD28172YbT cell Co-stimulation
CD141112CdmDC14-1BB173YbT cell Co-stimulation
CD15113CdGranulocytesOX40174YbT cell Co-stimulation
CD66b114CdGranulocytesCisplatin198PtViability
Protocol 3: Mass Cytometry Data Analysis Workflow

A general workflow for analyzing the high-dimensional data generated from a CyTOF experiment.

  • Data Pre-processing:

    • Normalization: Normalize the raw FCS files using bead standards to correct for instrument signal drift over time.

    • Debarcoding: If samples were barcoded and pooled, debarcode the data to assign events to their original samples.

    • Gating: Gate on live, single cells using event length, DNA intercalator (103Rh), and viability marker (Cisplatin).

  • High-Dimensional Data Analysis:

    • Dimensionality Reduction: Use algorithms like viSNE (t-SNE) or UMAP to visualize the high-dimensional data in two or three dimensions.

    • Clustering: Employ clustering algorithms such as FlowSOM or PhenoGraph to automatically identify and group cells into distinct populations based on their marker expression profiles.

  • Cell Population Annotation: Manually annotate the identified clusters based on the expression of canonical lineage markers.

  • Differential Analysis: Perform statistical analyses to identify changes in the abundance of cell populations and in the expression of functional markers between different treatment groups (e.g., pre- vs. post-IOA-244 treatment, or IOA-244 vs. placebo).

Conclusion

Mass cytometry is an invaluable tool for comprehensively characterizing the complex effects of immunomodulatory agents like IOA-244. The provided protocols and antibody panel offer a robust framework for researchers to conduct detailed immune profiling studies. The high-dimensional data generated will provide deep insights into the mechanism of action of IOA-244, facilitate the identification of predictive biomarkers of response, and guide the rational design of combination therapies. By leveraging the power of CyTOF, researchers can accelerate the clinical development of IOA-244 and other novel cancer immunotherapies.

References

Application Notes and Protocols: Roginolisib in Combination with Immunotherapy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (also known as IOA-244) is a potent and selective, orally active inhibitor of phosphoinositide 3-kinase delta (PI3Kδ)[1]. The PI3Kδ signaling pathway is crucial for the proliferation and survival of certain cancer cells and plays a significant role in modulating the tumor microenvironment (TME)[2][3]. Notably, PI3Kδ is preferentially expressed in regulatory T cells (Tregs), an immunosuppressive cell population often abundant in the TME. By inhibiting PI3Kδ, this compound has been shown to decrease the number of Tregs, thereby enhancing the anti-tumor activity of effector T cells[2][4]. Preclinical studies have demonstrated that this immunomodulatory effect can be leveraged to sensitize tumors to immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies.

These application notes provide a summary of the preclinical in vivo data and detailed protocols for combining this compound with immunotherapy, based on published studies.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Combination with Anti-PD-1 Therapy in Syngeneic Mouse Models
Tumor ModelMouse StrainTreatment GroupTumor Growth Inhibition (TGI) (%)Key Immunophenotyping Changes
CT26 Colorectal Carcinoma BALB/cThis compoundModerateIncreased CD8+ T cells and NK cells; Decreased Tregs and MDSCs
Anti-PD-1Moderate
This compound + Anti-PD-1Significant Synergy
Lewis Lung Carcinoma (LLC) C57BL/6This compoundModerateIncreased CD8+ T cells and NK cells; Decreased Tregs and MDSCs
Anti-PD-1Low
This compound + Anti-PD-1Significant Synergy
Pan-02 Pancreatic Cancer C57BL/6This compound + Anti-PD-1Synergistic anti-tumor activityNot specified
A20 Lymphoma BALB/cThis compound + Anti-PD-1Synergistic anti-tumor activityNot specified

Data synthesized from preclinical studies investigating the combination of this compound and anti-PD-1 antibodies. Specific TGI percentages were not detailed in the provided abstracts, but the synergistic effect was consistently reported.

Table 2: Preclinical In Vivo Combination Study of this compound with Chemo-immunotherapy in NSCLC Models
Cell Co-culture ModelTreatment GroupChange in Activated CD8+ T cells (CD107a+/IFNγ+)Change in M1-like MacrophagesChange in TregsChange in Exhausted CD8+ T cells (CTLA4+)Change in MDSCsOverall Effect on Antitumoral Immune Response
NSCLC patient-derived tumor cells and PBMCs Chemo + Nivolumab------
Chemo + Nivolumab + this compoundIncreased Increased Decreased Decreased Decreased Increased

This study utilized an ex vivo co-culture model with patient-derived cells, which provides a strong rationale for in vivo studies. "Chemo" refers to carboplatin or gemcitabine.

Signaling Pathway

The combination of this compound and immunotherapy targets both cancer cell-intrinsic and extrinsic mechanisms. This compound inhibits the PI3Kδ pathway, leading to decreased proliferation and survival of cancer cells. In the tumor microenvironment, this inhibition preferentially affects regulatory T cells (Tregs), reducing their immunosuppressive function. This "rebalances" the TME, making it more susceptible to the action of immune checkpoint inhibitors like anti-PD-1, which block the inhibitory signals on effector T cells, leading to a more robust anti-tumor immune response.

Roginolisib_Immunotherapy_Pathway This compound and Immunotherapy Combination Pathway cluster_TME Tumor Microenvironment cluster_Therapy Therapeutic Intervention Tumor_Cell Tumor Cell PDL1 PD-L1 Tumor_Cell->PDL1 Treg Regulatory T Cell (Treg) Effector_T_Cell Effector T Cell Treg->Effector_T_Cell suppresses Suppression Immune Suppression Treg->Suppression Effector_T_Cell->Tumor_Cell attacks PD1 PD-1 Effector_T_Cell->PD1 Killing Tumor Cell Killing Effector_T_Cell->Killing PDL1->PD1 binds PD1->Effector_T_Cell inhibits This compound This compound PI3Kd PI3Kδ This compound->PI3Kd inhibits Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD1 blocks PI3Kd->Treg activates

Caption: Signaling pathway of this compound and anti-PD-1 immunotherapy.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in Syngeneic Mouse Models

Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in immunocompetent mice bearing syngeneic tumors.

Materials:

  • Animal Models: BALB/c or C57BL/6 mice (female, 6-8 weeks old).

  • Tumor Cell Lines: CT26 (colorectal), Lewis Lung Carcinoma (LLC), Pan-02 (pancreatic), A20 (lymphoma).

  • Reagents:

    • This compound (IOA-244) formulated for oral gavage.

    • Anti-mouse PD-1 antibody (e.g., clone RMP1-14).

    • Vehicle control for this compound.

    • Isotype control antibody for anti-PD-1.

    • Sterile PBS.

    • Matrigel (optional, for tumor cell implantation).

  • Equipment:

    • Standard animal housing facilities.

    • Calipers for tumor measurement.

    • Oral gavage needles.

    • Syringes and needles for injections.

Procedure:

  • Tumor Cell Culture and Implantation:

    • Culture the selected tumor cell line according to standard protocols.

    • On Day 0, subcutaneously implant tumor cells (e.g., 5 x 10^5 to 1 x 10^6 cells in 100 µL PBS, potentially mixed with Matrigel) into the flank of the mice.

  • Animal Grouping and Treatment:

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control (oral gavage) + Isotype control (intraperitoneal injection).

      • Group 2: this compound (oral gavage, daily) + Isotype control (intraperitoneal injection).

      • Group 3: Vehicle control (oral gavage) + Anti-PD-1 antibody (intraperitoneal injection, e.g., twice weekly).

      • Group 4: this compound (oral gavage, daily) + Anti-PD-1 antibody (intraperitoneal injection, e.g., twice weekly).

    • Dosing (example):

      • This compound: 30-60 mg/kg, daily.

      • Anti-PD-1 antibody: 10 mg/kg, twice weekly.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and general health.

  • Endpoint and Analysis:

    • Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach the humane endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Protocol 2: Immunophenotyping of the Tumor Microenvironment

Objective: To analyze the composition of immune cells within the TME following treatment with this compound and immunotherapy.

Materials:

  • Tumor Samples: Excised tumors from the in vivo efficacy study.

  • Reagents:

    • RPMI-1640 medium.

    • Collagenase D, DNase I.

    • Fetal Bovine Serum (FBS).

    • ACK lysis buffer.

    • Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -CD11b, -Gr-1, -NK1.1).

    • Fixable viability dye.

  • Equipment:

    • GentleMACS Dissociator or similar tissue homogenizer.

    • 70 µm cell strainers.

    • Flow cytometer.

Procedure:

  • Single-Cell Suspension Preparation:

    • Mince the excised tumors and digest them in a solution of Collagenase D and DNase I in RPMI medium at 37°C for 30-60 minutes with agitation.

    • Neutralize the enzymatic digestion with RPMI containing FBS.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the cells with PBS.

  • Flow Cytometry Staining:

    • Stain the cells with a fixable viability dye to exclude dead cells.

    • Perform surface staining with a cocktail of fluorescently conjugated antibodies against immune cell markers.

    • For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.

  • Data Acquisition and Analysis:

    • Acquire the stained samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the populations of different immune cells (e.g., CD8+ T cells, Tregs, Myeloid-Derived Suppressor Cells (MDSCs), Natural Killer (NK) cells) as a percentage of total live CD45+ cells.

Experimental Workflow

In_Vivo_Combination_Workflow In Vivo Combination Study Workflow Start Start Tumor_Implantation Tumor Cell Implantation (Day 0) Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (this compound +/- Anti-PD-1) Randomization->Treatment Monitoring Tumor Measurement & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision Endpoint->Tumor_Excision Analysis Immunophenotyping (Flow Cytometry) Tumor_Excision->Analysis Data_Analysis Data Analysis (TGI, Statistics) Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo combination studies of this compound.

Conclusion

The combination of this compound with immunotherapy, particularly anti-PD-1 checkpoint inhibitors, represents a promising strategy to enhance anti-tumor immunity. Preclinical in vivo data demonstrate a synergistic effect, driven by the modulation of the tumor microenvironment. The protocols outlined above provide a framework for researchers to further investigate this combination in various cancer models. Careful consideration of the tumor model, dosing regimen, and endpoints is crucial for the successful design and interpretation of these studies.

References

Application Notes and Protocols: Lentiviral Knockdown of PIK3CD to Mimic Roginolisib Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (IOA-244) is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), an enzyme encoded by the PIK3CD gene.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, often due to the overexpression or mutation of PI3K isoforms.[3][4] PI3Kδ is primarily expressed in hematopoietic cells but has been found to be ectopically expressed in various solid tumors, including colorectal cancer, lung carcinoma, and mesothelioma, where its overexpression is associated with poor prognosis.[3]

This compound has demonstrated anti-tumor effects by directly inhibiting cancer cell proliferation and inducing apoptosis. Furthermore, it modulates the tumor microenvironment by reducing regulatory T cells (Tregs), thereby enhancing the anti-tumor immune response. This dual mechanism of action makes PI3Kδ an attractive therapeutic target.

These application notes provide a framework for utilizing lentiviral-mediated short hairpin RNA (shRNA) to specifically knock down PIK3CD expression in cancer cell lines. This genetic approach serves as a valuable tool to mimic the on-target effects of pharmacological inhibitors like this compound, enabling researchers to study the specific consequences of PI3Kδ depletion, validate it as a therapeutic target, and investigate potential mechanisms of resistance.

Signaling Pathway and Experimental Rationale

The PI3Kδ signaling pathway plays a central role in cell survival and proliferation. The following diagram illustrates the canonical pathway and the point of intervention for both this compound and PIK3CD knockdown.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor PIK3CD PI3Kδ (p110δ) RAS->PIK3CD PIP2 PIP2 PIK3CD->PIP2 PIP3 PIP3 PIP2->PIP3 ATP→ADP PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis | CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->PIK3CD shRNA Lentiviral shRNA (shPIK3CD) shRNA->PIK3CD

Caption: PI3Kδ signaling pathway and points of inhibition.

Experimental Protocols

The following protocols provide a detailed methodology for the lentiviral knockdown of PIK3CD and subsequent analysis of cellular effects.

Lentiviral shRNA Production

This protocol describes the production of lentiviral particles in HEK293T cells. It is crucial to handle lentiviruses under Biosafety Level 2 (BSL-2) conditions.

Materials:

  • HEK293T cells

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Lentiviral vector containing shRNA targeting PIK3CD (shPIK3CD) and a non-targeting scramble control (shScramble). Commercially available constructs can be obtained from suppliers like OriGene or VectorBuilder.

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM

  • 0.45 µm syringe filters

Protocol:

  • Day 1: Seed 6 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.

  • Day 2: When cells are 70-80% confluent, prepare the transfection mix.

    • Mixture A: In a sterile tube, mix 10 µg of shPIK3CD or shScramble plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.

    • Mixture B: In a separate tube, add 30 µL of transfection reagent to 500 µL of Opti-MEM.

    • Combine Mixture A and B, mix gently, and incubate for 20 minutes at room temperature.

  • Add the transfection complex dropwise to the HEK293T cells.

  • Day 3 (24 hours post-transfection): Carefully replace the medium with fresh DMEM containing 10% FBS.

  • Day 4 & 5 (48 and 72 hours post-transfection): Harvest the supernatant containing the lentiviral particles.

  • Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Aliquot the viral supernatant and store at -80°C. For higher titers, concentration by ultracentrifugation is recommended.

Lentivirus_Production Day1 Day 1: Seed HEK293T Cells Day2 Day 2: Co-transfect shRNA & Packaging Plasmids Day1->Day2 Day3 Day 3: Change Medium Day2->Day3 Day4_5 Day 4-5: Harvest Viral Supernatant Day3->Day4_5 Filter Filter & Aliquot Day4_5->Filter Store Store at -80°C Filter->Store

Caption: Workflow for lentiviral particle production.

Transduction of Target Cancer Cells

This protocol outlines the transduction of a target cancer cell line (e.g., a colorectal cancer line like HCT-116 or a mesothelioma line where PI3Kδ is expressed).

Materials:

  • Target cancer cells

  • Complete growth medium for the target cell line

  • Lentiviral particles (shPIK3CD and shScramble)

  • Hexadimethrine bromide (Polybrene)

  • Puromycin (if the lentiviral vector contains a puromycin resistance gene)

Protocol:

  • Day 1: Seed 5 x 10^4 target cells per well in a 24-well plate.

  • Day 2: Add Polybrene to the cells at a final concentration of 4-8 µg/mL.

  • Add the lentiviral particles to the cells. It is recommended to test a range of Multiplicity of Infection (MOI) to optimize transduction efficiency and minimize toxicity.

  • Incubate for 18-24 hours.

  • Day 3: Remove the virus-containing medium and replace it with fresh complete medium.

  • Day 4 onwards: If using a selection marker, add the appropriate antibiotic (e.g., puromycin at 1-10 µg/mL, concentration to be determined by a kill curve) to the medium to select for transduced cells.

  • Expand the stable, transduced cell pools for subsequent assays.

Validation of PIK3CD Knockdown

A. Quantitative Real-Time PCR (qRT-PCR)

  • Isolate total RNA from shPIK3CD and shScramble transduced cells.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using primers specific for PIK3CD and a housekeeping gene (e.g., GAPDH, ACTB).

  • Calculate the relative expression of PIK3CD using the ΔΔCt method.

B. Western Blot Analysis

  • Lyse shPIK3CD and shScramble transduced cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against PI3Kδ (p110δ), phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH, β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

Data Presentation: Expected Outcomes

The following tables summarize the expected quantitative results from the described experiments, comparing the effects of shPIK3CD to a scramble control and treatment with this compound.

Table 1: Validation of PIK3CD Knockdown

Group Relative PIK3CD mRNA Expression (Fold Change) p110δ Protein Level (% of Control) p-Akt/Total Akt Ratio (% of Control)
Untreated 1.00 ± 0.12 100 ± 8.5 100 ± 11.2
shScramble 0.95 ± 0.10 98 ± 7.9 95 ± 9.8
shPIK3CD 0.21 ± 0.05 25 ± 5.1 30 ± 6.4

| this compound (1 µM) | 0.98 ± 0.11 | 102 ± 9.1 | 35 ± 7.1 |

Table 2: Phenotypic Effects of PIK3CD Inhibition

Group Cell Viability (% of Control) at 72h Apoptosis (% Annexin V Positive) at 48h
Untreated 100 ± 9.3 4.5 ± 1.1
shScramble 97 ± 8.1 5.2 ± 1.3
shPIK3CD 55 ± 6.7 25.8 ± 3.5

| this compound (1 µM) | 62 ± 7.2 | 22.4 ± 3.1 |

Functional Assays to Mimic this compound Effects

Cell Viability Assay (e.g., MTT or CellTiter-Glo)
  • Seed 5,000 transduced cells per well in a 96-well plate.

  • For pharmacological comparison, treat non-transduced or shScramble cells with a dose range of this compound.

  • Measure cell viability at 24, 48, and 72 hours according to the manufacturer's protocol.

Apoptosis Assay (e.g., Annexin V/PI Staining)
  • Seed 2.5 x 10^5 transduced cells in a 6-well plate.

  • After 48 hours, harvest the cells.

  • Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the cell population by flow cytometry to quantify early and late apoptotic cells.

Logic_Diagram Start Target PIK3CD Method1 Pharmacological Inhibition (this compound) Start->Method1 Method2 Genetic Knockdown (Lentiviral shRNA) Start->Method2 Mechanism ↓ PI3Kδ Activity / Expression Method1->Mechanism Method2->Mechanism Downstream ↓ Akt Phosphorylation Mechanism->Downstream Effect1 ↓ Proliferation / Viability Downstream->Effect1 Effect2 ↑ Apoptosis Downstream->Effect2 Outcome Mimic Drug Effect & Validate Target Effect1->Outcome Effect2->Outcome

Caption: Logical relationship of mimicking this compound with shRNA.

Conclusion

Lentiviral-mediated knockdown of PIK3CD is a robust method to replicate the on-target cellular effects of the selective PI3Kδ inhibitor, this compound. This approach allows for a specific and long-term reduction of the target protein, facilitating detailed investigations into the biological consequences of PI3Kδ inhibition in relevant cancer models. The protocols and expected outcomes described herein provide a comprehensive guide for researchers aiming to validate PI3Kδ as a therapeutic target and to explore the fundamental mechanisms underlying the efficacy of drugs like this compound.

References

Application Notes and Protocols: Investigating the Role of PI3Kδ in Roginolisib's Mechanism of Action using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing CRISPR-Cas9 gene editing to investigate the role of Phosphoinositide 3-kinase delta (PI3Kδ) in the therapeutic effects of Roginolisib.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[1] The PI3K signaling pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[1][2] PI3Kδ, an isoform of Class IA PI3Ks, is highly expressed in leukocytes and has been implicated in the pathogenesis of hematological malignancies and some solid tumors.[3][4]

This compound (IOA-244) is a novel, orally bioavailable, and highly selective allosteric inhibitor of PI3Kδ. It has demonstrated anti-tumor activity by inducing apoptosis in cancer cells and modulating the tumor microenvironment. This compound's unique non-ATP competitive binding mechanism contributes to its favorable safety profile.

CRISPR-Cas9 technology offers a powerful tool to precisely edit the genome and knockout specific genes. By knocking out the PIK3CD gene, which encodes the p110δ catalytic subunit of PI3Kδ, researchers can definitively investigate the on-target effects of this compound and elucidate the downstream signaling pathways it modulates.

Signaling Pathways and Experimental Logic

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT, which in turn activates mTOR and other downstream effectors. This compound selectively inhibits PI3Kδ, thereby blocking this signaling cascade and leading to apoptosis in cancer cells.

The experimental workflow described herein is designed to validate the role of PI3Kδ in this compound's mechanism of action by comparing its effects on wild-type (WT) cancer cells with those on PIK3CD knockout (KO) cells generated using CRISPR-Cas9.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: PI3Kδ Signaling Pathway and this compound's Point of Intervention.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments comparing the effects of this compound on wild-type (WT) and PIK3CD knockout (KO) cancer cells.

Table 1: Cell Viability (MTT Assay) after 72h Treatment

Cell LineTreatment (this compound)Cell Viability (%)Standard Deviation
WT0 µM (DMSO)100± 5.2
WT1 µM75.3± 4.1
WT10 µM42.1± 3.5
PIK3CD KO0 µM (DMSO)100± 4.8
PIK3CD KO1 µM98.2± 5.5
PIK3CD KO10 µM95.7± 4.9

Table 2: Apoptosis (Caspase-3/7 Activity) after 48h Treatment

Cell LineTreatment (this compound)Caspase-3/7 Activity (Fold Change)Standard Deviation
WT0 µM (DMSO)1.0± 0.1
WT10 µM4.5± 0.4
PIK3CD KO0 µM (DMSO)1.1± 0.2
PIK3CD KO10 µM1.3± 0.1

Table 3: Western Blot Analysis of p-AKT (Ser473) Levels after 24h Treatment

Cell LineTreatment (this compound)Relative p-AKT Expression (Normalized to β-actin)Standard Deviation
WT0 µM (DMSO)1.00± 0.08
WT10 µM0.21± 0.04
PIK3CD KO0 µM (DMSO)0.15± 0.03
PIK3CD KO10 µM0.13± 0.02

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of PIK3CD

This protocol outlines the generation of PIK3CD knockout cell lines using a two-plasmid CRISPR-Cas9 system.

CRISPR_Workflow sgRNA_design 1. sgRNA Design & Vector Construction transfection 2. Transfection of Cas9 & sgRNA Plasmids sgRNA_design->transfection selection 3. Antibiotic Selection & Single-Cell Cloning transfection->selection validation 4. Knockout Validation (Sequencing & Western Blot) selection->validation

References

Troubleshooting & Optimization

Roginolisib Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of Roginolisib (also known as IOA-244), a highly selective, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

A1: this compound is a selective inhibitor of PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1][2] Its on-target effects include the suppression of this pathway, leading to reduced cancer cell proliferation and survival.[2][3] Additionally, this compound modulates the tumor microenvironment by decreasing the population of regulatory T cells (Tregs) and increasing the presence of cytotoxic T cells, thereby enhancing the anti-tumor immune response.[3]

Q2: How selective is this compound, and what are its potential off-targets?

A2: this compound is characterized as a highly selective inhibitor of PI3Kδ. Its unique allosteric and non-ATP competitive binding mechanism contributes to this high selectivity, which is expected to result in an improved safety and tolerability profile compared to other PI3K inhibitors. While it shows significant potency against PI3Kδ, it has considerably lower activity against other PI3K isoforms such as PI3Kα and PI3Kβ. For a detailed quantitative overview of its selectivity, please refer to the data tables below.

Q3: My experimental results with this compound are not what I expected based on its known on-target effects. How can I determine if this is due to an off-target effect?

A3: Unexpected experimental outcomes could indeed be a result of off-target activities. To investigate this, a multi-step approach is recommended:

  • Confirm On-Target Engagement: First, verify that this compound is engaging with PI3Kδ in your experimental system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.

  • Dose-Response Analysis: Conduct a thorough dose-response experiment. If the unexpected phenotype is only observed at concentrations significantly higher than the IC50 for PI3Kδ inhibition, it may suggest an off-target effect.

  • Use of a Structurally Different PI3Kδ Inhibitor: Employ another selective PI3Kδ inhibitor with a different chemical scaffold. If this second inhibitor does not produce the same unexpected phenotype, it strengthens the hypothesis of a this compound-specific off-target effect.

  • Rescue Experiments: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of PI3Kδ. If the phenotype is not reversed, it strongly points towards an off-target mechanism.

  • Kinome-Wide Profiling: For a comprehensive analysis, consider a kinome-wide selectivity screen to identify other potential kinase targets of this compound at the concentrations showing the unexpected effect.

Data Presentation

This compound Selectivity Data

The following tables summarize the inhibitory activity of this compound against its primary target, PI3Kδ, and other related kinases.

TargetIC50 (nM)Assay TypeReference
PI3Kδ145Biochemical
PI3Kα18500Biochemical
PI3Kβ2850Biochemical
PI3Kδ280Cellular (pAkt inhibition in Ramos B cells)
B cell proliferation48Cellular
KinaseIC50 (µM) in Jurkat Cell Lysate
PI3Kδ 0.019
PI3Kβ0.43
Vps349.0
PI3Kα10.1
Other kinases in panel>15

Data adapted from Johnson et al., Cancer Research Communications, 2023.

Experimental Protocols

Kinase Selectivity Profiling (KiNativ™)

This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of kinases using the KiNativ™ platform, a method based on active site-directed competition binding.

Objective: To determine the IC50 values of this compound against a wide range of kinases to identify potential off-targets.

Methodology:

  • Lysate Preparation: Prepare lysates from a relevant cell line (e.g., Jurkat cells for immune kinases) that express a broad range of kinases.

  • Compound Incubation: Incubate the cell lysate with varying concentrations of this compound. A DMSO control should be included.

  • Probe Labeling: Add a biotinylated, irreversible ATP-competitive probe that will bind to the active site of kinases that are not inhibited by this compound.

  • Digestion: Digest the protein mixture into peptides using trypsin.

  • Affinity Purification: Enrich the probe-labeled peptides using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were not inhibited by this compound.

  • Data Analysis: The amount of probe-labeled peptide for each kinase is inversely proportional to the inhibitory activity of this compound. Calculate the IC50 value for each kinase by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Western Blot for Downstream PI3Kδ Signaling

This protocol details the steps for assessing the on-target activity of this compound by measuring the phosphorylation of AKT (p-AKT), a key downstream effector of PI3Kδ.

Objective: To confirm that this compound inhibits the PI3K/AKT signaling pathway in a cellular context.

Materials:

  • Cell line of interest (e.g., Ramos B cells)

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-AKT (Ser473), anti-total AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere (if applicable). Treat the cells with a dose range of this compound for a specified time (e.g., 1 hour). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total AKT to confirm equal protein loading.

Troubleshooting Guides

Issue 1: No inhibition of p-AKT is observed by Western blot, even at high concentrations of this compound.

Possible CauseTroubleshooting StepExpected Outcome
Inactive Compound Verify the integrity and activity of the this compound stock solution.A fresh, active compound should show inhibition.
Cell Line Insensitivity Ensure the chosen cell line has an active PI3Kδ signaling pathway.Use a positive control cell line known to be sensitive to PI3Kδ inhibition.
Incorrect Antibody Confirm the specificity and optimal dilution of the p-AKT antibody.A validated antibody should detect the phosphorylated form of AKT.
Suboptimal Lysis Buffer Ensure that phosphatase inhibitors are included in the lysis buffer.Proper lysis buffer will preserve the phosphorylation status of proteins.

Issue 2: Unexpected cytotoxicity is observed at concentrations intended for selective PI3Kδ inhibition.

Possible CauseTroubleshooting StepExpected Outcome
Off-target Kinase Inhibition Perform a kinome-wide selectivity screen to identify other potential targets.Identification of unintended kinase targets that may mediate cytotoxicity.
Non-kinase Off-target Effect Consider chemical proteomics approaches to identify non-kinase binding partners.Discovery of other cellular proteins that interact with this compound.
On-target Toxicity in the Specific Cell Line Test this compound in a panel of cell lines with varying PI3Kδ expression levels.If cytotoxicity correlates with PI3Kδ expression, it may be an on-target effect.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K_delta PI3Kδ RTK->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 to PIP3 This compound This compound This compound->PI3K_delta PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT pAKT p-AKT (Active) AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth

Caption: this compound inhibits the PI3Kδ signaling pathway.

Experimental_Workflow cluster_Cellular_Assay Cellular Assay cluster_Biochemical_Assay Biochemical/Profiling Assay cluster_Data_Analysis Data Analysis Cell_Treatment Treat Cells with This compound Gradient Lysis Cell Lysis Cell_Treatment->Lysis Western_Blot Western Blot for p-AKT/Total AKT Lysis->Western_Blot IC50_Calc Calculate IC50 Values Western_Blot->IC50_Calc Lysate_Prep Prepare Cell Lysate Compound_Incubation Incubate with This compound Lysate_Prep->Compound_Incubation Probe_Labeling KiNativ™ Probe Labeling Compound_Incubation->Probe_Labeling LC_MS LC-MS/MS Analysis Probe_Labeling->LC_MS LC_MS->IC50_Calc Off_Target_ID Identify Potential Off-Targets IC50_Calc->Off_Target_ID

Caption: Workflow for investigating this compound's off-target effects.

References

Navigating Preclinical Toxicity of IOA-244: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the novel PI3Kδ inhibitor, IOA-244 (also known as Roginolisib). Here, you will find a comprehensive overview of its preclinical toxicity profile, detailed experimental methodologies, and troubleshooting guidance to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the known target organs for IOA-244 toxicity in preclinical models?

A1: Based on 4-week Good Laboratory Practice (GLP) toxicology studies, the primary target organs for IOA-244 toxicity are the skin, gastrointestinal tract, and lymphoid tissue in dogs.[1][2][3] In rats, toxicity was observed at higher doses, with lymphoid tissue also being affected.[1][2]

Q2: What is the No-Observed-Adverse-Effect-Level (NOAEL) for IOA-244 in preclinical species?

A2: In rats, the NOAEL was established at 15 mg/kg/day following once-daily oral administration for 4 weeks. A NOAEL was not determined in dogs due to the observation of epithelial lesions of the skin at the lowest tested dose of 5 mg/kg. However, these effects were considered monitorable and reversible.

Q3: Are the observed toxicities with IOA-244 reversible?

A3: Yes, in dogs, toxicities affecting the digestive mucosa, liver, and skin observed at doses of 15 mg/kg and higher were shown to be reversible after cessation of treatment.

Q4: How does the pharmacokinetic profile of IOA-244 influence its toxicity?

A4: The pharmacokinetic (PK) profile of IOA-244 is a critical factor in its safety. The unique PK properties of this compound allow for selective PI3Kδ inhibition without the significant gastrointestinal or dermatologic toxicities that have been observed with other PI3K inhibitors in clinical settings.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected mortality in dog studies. Doses of 30 mg/kg and higher have been associated with increased mortality in dogs.Review dosing regimen and consider dose reduction. Ensure adequate monitoring for clinical signs of distress.
Skin lesions observed at low doses in dogs. This is a known toxicity of IOA-244 in dogs, observed even at 5 mg/kg.Implement a clear scoring system for dermatological toxicity. Consider including recovery groups to assess reversibility.
Gastrointestinal upset (e.g., diarrhea, vomiting) in animals. Gastrointestinal toxicity is a dose-dependent effect of IOA-244, particularly in dogs.Ensure proper hydration and nutrition. Monitor for signs of dehydration and weight loss. Collect fecal samples for analysis if necessary.
Evidence of lymphoid tissue depletion in histology. Lymphoid tissue toxicity has been observed in both rats and dogs.Ensure comprehensive histopathological evaluation of lymphoid organs (spleen, thymus, lymph nodes). Consider including immunophenotyping to assess effects on specific lymphocyte populations.

Quantitative Toxicity Data

The following tables summarize the key quantitative findings from preclinical toxicology studies of IOA-244.

Table 1: IOA-244 Toxicity Profile in Rats (4-Week GLP Study)

Dose (mg/kg/day)Key FindingsNOAEL
≤ 75Tolerated15 mg/kg
≥ 100Toxicity observed-

Table 2: IOA-244 Toxicity Profile in Dogs (4-Week GLP Study)

Dose (mg/kg/day)Key FindingsNOAEL
5Epithelial lesions of the skinNot Determined
≥ 15Necrotizing damage of intestinal epithelia, digestive mucosa, liver, and skin toxicity (reversible)-
≥ 30Greater incidence of mortality-

Experimental Protocols

General Protocol for a 4-Week Repeated-Dose Oral Toxicity Study (GLP-compliant)

This protocol provides a generalized framework based on the conducted studies with IOA-244.

1. Test System:

  • Species: Sprague-Dawley rats and Beagle dogs.

  • Sex: Equal numbers of males and females.

  • Health Status: Healthy, young adult animals.

2. Dosing:

  • Route of Administration: Oral gavage.

  • Frequency: Once daily.

  • Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group.

  • Dose Formulation: IOA-244 suspended in an appropriate vehicle.

3. Study Duration:

  • Treatment Period: 28 days.

  • Recovery Period: A subset of animals from the high-dose and control groups are typically observed for a 4-week recovery period.

4. Observations and Examinations:

  • Mortality and Morbidity: Checked twice daily.

  • Clinical Signs: Observed daily.

  • Body Weight: Recorded weekly.

  • Food Consumption: Measured weekly.

  • Ophthalmology: Examined prior to study initiation and at termination.

  • Electrocardiography (ECG): Performed on dogs at baseline and at specified intervals.

  • Clinical Pathology: Blood and urine samples collected at baseline, mid-study, and termination for hematology, clinical chemistry, and urinalysis.

  • Toxicokinetics: Blood samples collected at specified time points to determine plasma concentrations of IOA-244.

5. Pathology:

  • Gross Necropsy: Full necropsy performed on all animals at termination.

  • Organ Weights: Key organs weighed.

  • Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups are processed for microscopic examination. Target organs from lower dose groups are also examined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of IOA-244 and a typical experimental workflow for a preclinical toxicity study.

PI3K_Signaling_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation IOA244 IOA-244 (this compound) IOA244->PI3K Inhibition (Non-ATP Competitive) PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation AKT Akt PDK1->AKT Activation mTORC1 mTOR AKT->mTORC1 Activation Cell_Response Cell Growth, Proliferation, Survival mTORC1->Cell_Response Downstream Effects

Caption: IOA-244 inhibits the PI3Kδ signaling pathway.

Preclinical_Toxicity_Workflow Study_Design Study Design & Protocol Development Animal_Acclimation Animal Acclimation & Baseline Measurements Study_Design->Animal_Acclimation Dosing_Phase Dosing Phase (e.g., 28 Days) Animal_Acclimation->Dosing_Phase In_Life_Monitoring In-Life Monitoring (Clinical Signs, Body Weight, etc.) Dosing_Phase->In_Life_Monitoring Sample_Collection Sample Collection (Blood, Urine, Tissues) In_Life_Monitoring->Sample_Collection Pathology Necropsy & Histopathology Sample_Collection->Pathology Data_Analysis Data Analysis & Interpretation Pathology->Data_Analysis Reporting Final Report Generation Data_Analysis->Reporting

Caption: Workflow for a preclinical toxicity study.

References

Roginolisib Clinical Trials: A Technical Support Center for Managing Adverse Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse effects associated with Roginolisib in clinical trials.

Understanding this compound's Mechanism and Safety Profile

This compound is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in a signaling pathway crucial for the growth and survival of certain cancer cells.[1] By targeting PI3Kδ, this compound aims to halt cancer progression and has shown promise in various malignancies, including uveal melanoma, non-small cell lung cancer, and myelofibrosis.[1] Notably, this compound is designed to have a more favorable safety profile compared to earlier generations of PI3K inhibitors. Clinical data from the DIONE-01 trial indicates that this compound is generally well-tolerated, with less than 7% of Grade 3/4 treatment-emergent adverse events (TEAEs) and no dose-limiting toxicities reported.[2][3][4]

Visualizing the PI3K Signaling Pathway

The diagram below illustrates the PI3K signaling pathway and the point of intervention for this compound.

PI3K_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth This compound This compound This compound->PI3K Inhibition

This compound inhibits the PI3Kδ signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects observed with this compound in clinical trials?

A1: Based on clinical trial data, the most commonly observed adverse effects are generally low-grade and manageable. These can include transient thrombocytopenia (a temporary decrease in platelet count) and transient elevations in liver transaminases (AST and ALT). Other potential side effects, common to the PI3K inhibitor class, may include diarrhea, rash, and fatigue, though these have been reported with low incidence for this compound.

Q2: How does the safety profile of this compound compare to other PI3K inhibitors?

A2: this compound has demonstrated a favorable safety profile in clinical trials, with a lower incidence of severe adverse events compared to first-generation PI3K inhibitors. This is attributed to its high selectivity for the PI3Kδ isoform. In the DIONE-01 study, less than 7% of Grade 3/4 treatment-emergent adverse events were reported, and no dose-limiting toxicities were observed.

Q3: Are there any specific patient populations that may be at higher risk for adverse effects?

A3: As with any investigational drug, patients with pre-existing hematological conditions or impaired liver function should be monitored closely. However, clinical trial data for this compound has not highlighted specific subpopulations at a significantly higher risk for adverse events.

Troubleshooting Guides for Adverse Event Management

The following guides provide structured protocols for monitoring, grading, and managing the most common adverse effects associated with this compound.

Management of Hematological Toxicities (Thrombocytopenia)

Issue: A patient in a clinical trial develops a decreased platelet count.

Experimental Protocol for Monitoring:

  • Baseline Assessment: A complete blood count (CBC) with differential should be performed at baseline before initiating this compound.

  • Routine Monitoring: CBC with differential should be monitored every two weeks for the first two cycles of treatment, and then monthly thereafter, or as clinically indicated.

  • Symptom Monitoring: Patients should be educated to report any signs or symptoms of bleeding, such as petechiae, ecchymosis, or epistaxis.

Data Presentation: Grading of Thrombocytopenia (CTCAE v5.0)

GradePlatelet Count (/µL)Clinical Intervention
1< LLN - 75,000Continue this compound, increase monitoring frequency to weekly.
2< 75,000 - 50,000Continue this compound with close monitoring.
3< 50,000 - 25,000Withhold this compound. Monitor CBC every 2-3 days. Consider dose reduction upon recovery to Grade ≤1.
4< 25,000Withhold this compound. Monitor CBC daily. Platelet transfusion may be indicated.

LLN = Lower Limit of Normal

Troubleshooting Workflow:

Hepatotoxicity_Management Start LFT Monitoring Grade1_2 Grade 1-2 (>ULN - 5.0x ULN) Start->Grade1_2 Grade3 Grade 3 (>5.0 - 20.0x ULN) Start->Grade3 Grade4 Grade 4 (>20.0x ULN) Start->Grade4 Continue_Tx Continue this compound Increase Monitoring Grade1_2->Continue_Tx Withhold_Tx Withhold this compound Grade3->Withhold_Tx Discontinue_Tx Permanently Discontinue This compound Grade4->Discontinue_Tx Resolved Resolved Continue_Tx->Resolved Dose_Reduction Consider Dose Reduction Upon Recovery Withhold_Tx->Dose_Reduction Dose_Reduction->Resolved Rash_Management Start Rash Onset Assess_Severity Assess Severity (CTCAE Grade) Start->Assess_Severity Grade1 Grade 1 Assess_Severity->Grade1 Grade2 Grade 2 Assess_Severity->Grade2 Grade3 Grade 3 Assess_Severity->Grade3 Topical_Steroids Topical Corticosteroids Grade1->Topical_Steroids Grade2->Topical_Steroids Oral_Antihistamines Oral Antihistamines Grade2->Oral_Antihistamines Withhold_this compound Withhold this compound Grade3->Withhold_this compound Continue_Tx Continue this compound Topical_Steroids->Continue_Tx Consider_Interruption Consider Brief Interruption Oral_Antihistamines->Consider_Interruption Oral_Steroids Oral Corticosteroids Derm Consult Withhold_this compound->Oral_Steroids Diarrhea_Management Start Diarrhea Onset Assess_Severity Assess Severity (CTCAE Grade) Start->Assess_Severity Grade1 Grade 1 Assess_Severity->Grade1 Grade2 Grade 2 Assess_Severity->Grade2 Grade3 Grade 3 Assess_Severity->Grade3 Loperamide_PRN Loperamide PRN Hydration Grade1->Loperamide_PRN Loperamide_Scheduled Scheduled Loperamide Monitor Hydration Grade2->Loperamide_Scheduled Withhold_this compound Withhold this compound Grade3->Withhold_this compound Continue_Tx Continue this compound Loperamide_PRN->Continue_Tx Loperamide_Scheduled->Continue_Tx IV_Fluids IV Fluids Consider Octreotide Withhold_this compound->IV_Fluids

References

Technical Support Center: Optimizing Roginolisib Dosage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Roginolisib (IOA-244) dosage to minimize toxicity while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its toxicity profile?

A1: this compound is a highly selective, orally active, and allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] PI3Kδ is a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is crucial for the growth, proliferation, and survival of certain cancer cells.[3] By inhibiting PI3Kδ, this compound can suppress tumor cell growth.[3] Additionally, this compound has been shown to reduce the number of regulatory T cells (Tregs), which can suppress the body's anti-cancer immune response.[4] The toxicity profile of this compound is linked to its on-target inhibition of PI3Kδ, which is also expressed in healthy immune cells. However, its high selectivity and unique allosteric binding mechanism are thought to contribute to its favorable safety profile compared to other PI3K inhibitors.

Q2: What are the most common toxicities observed with this compound in preclinical and clinical studies?

A2: In preclinical studies with dogs, dose-dependent skin and gastrointestinal toxicities were observed. Lymphoid tissue toxicity was seen in both rats and dogs. In clinical trials, this compound has been generally well-tolerated. The most common adverse events (AEs) are typically low-grade (Grade 1 and 2) and transient. These include diarrhea and elevations in liver enzymes (AST/ALT). Grade 3 toxicities are less common and have also been reported as transient. Importantly, no dose-limiting toxicities have been observed in clinical trials to date.

Q3: What is the recommended Phase 2 dose (RP2D) of this compound and how was it determined?

A3: The recommended Phase 2 dose (RP2D) for this compound is 80 mg administered orally once daily. This dose was determined through a dose-escalation study (part of the DIONE-01 trial) that evaluated doses of 10 mg, 20 mg, 40 mg, and 80 mg daily. The 80 mg dose was selected based on its favorable safety profile and evidence of clinical activity.

Q4: How can I monitor for and manage potential this compound-related toxicities in my experiments?

A4: For preclinical in vivo studies, closely monitor animals for clinical signs of toxicity, particularly skin abnormalities (rashes, lesions) and gastrointestinal issues (diarrhea, weight loss). Regular blood work to monitor liver enzymes and lymphocyte counts is also recommended. For in vitro studies, a variety of assays can be employed to assess cytotoxicity and specific organ-level toxicities. Detailed protocols for assessing gastrointestinal, skin, and lymphoid toxicity are provided in the "Experimental Protocols" section below.

Troubleshooting Guides

IssuePotential CauseRecommended Action
Unexpectedly high cytotoxicity in vitro - Cell line sensitivity- Off-target effects at high concentrations- Incorrect dosage calculation- Perform a dose-response curve to determine the IC50 for your specific cell line.- Ensure the concentrations used are relevant to the clinically achievable plasma concentrations.- Double-check all calculations and stock solution concentrations.
Inconsistent results in toxicity assays - Variability in experimental technique- Reagent quality- Passage number of cell lines- Standardize all steps of the experimental protocol.- Use fresh, high-quality reagents.- Use cell lines within a consistent and low passage number range.
Difficulty in assessing lymphoid toxicity in vivo - Insensitive endpoints- Inappropriate timing of assessment- Include both histopathology of lymphoid organs (spleen, thymus, lymph nodes) and immunophenotyping by flow cytometry to assess changes in lymphocyte subpopulations.- Conduct assessments at multiple time points to capture both acute and chronic effects.

Data Presentation

Preclinical Toxicity of this compound
SpeciesDoseObserved ToxicitiesNOAEL
Rat≥100 mg/kgGeneral toxicity15 mg/kg
Dog5 mg/kgEpithelial lesions of the skinNot determined
≥15 mg/kgNecrotizing damage of intestinal epithelia, digestive mucosa, liver, and skin toxicities
≥30 mg/kgHigher incidence of mortality

NOAEL: No-Observed-Adverse-Effect-Level (Data sourced from preclinical toxicology studies)

Clinically Observed Adverse Events with this compound (DIONE-01 Trial)
DoseGrade 1 & 2 Adverse EventsGrade 3 Adverse EventsDose-Limiting Toxicities
10 mg, 20 mg, 40 mg (Solid Tumors)Transient diarrhea, AST/ALT elevationNot specified in detail, but overall low incidenceNone reported
20 mg (Follicular Lymphoma)Not specified in detailTransient toxicities (25% of patients)None reported
80 mg (Solid Tumors & Follicular Lymphoma)Not specified in detailTransient toxicities (25% of patients in FL cohort)None reported
80 mg (Recommended Phase 2 Dose) Overall, well-tolerated <7% considered related to this compound None reported

(Data compiled from abstracts of the DIONE-01 trial)

Experimental Protocols

In Vitro Gastrointestinal Toxicity Assessment using Intestinal Organoids

This protocol is adapted from established methods for drug toxicity screening using 3D intestinal organoids.

Objective: To assess the cytotoxic effects of this compound on intestinal epithelial cells in a physiologically relevant 3D model.

Materials:

  • Human intestinal organoids (e.g., derived from primary tissue or iPSCs)

  • Matrigel® or other suitable basement membrane matrix

  • Intestinal organoid growth medium

  • This compound stock solution (in DMSO)

  • 96-well plates (white, clear bottom for microscopy)

  • Cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

Protocol:

  • Organoid Culture and Seeding:

    • Culture and expand intestinal organoids according to standard protocols.

    • Dissociate organoids into small fragments.

    • Resuspend organoid fragments in Matrigel® at a density suitable for seeding in a 96-well plate.

    • Dispense 10 µL of the organoid-Matrigel® suspension into the center of each well of a pre-warmed 96-well plate.

    • Incubate at 37°C for 15-20 minutes to allow the Matrigel® to solidify.

    • Gently add 100 µL of complete intestinal organoid growth medium to each well.

  • Dosing:

    • Prepare serial dilutions of this compound in growth medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

    • After 24-48 hours of organoid growth, carefully replace the medium with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for a duration relevant to the intended in vivo exposure (e.g., 24, 48, or 72 hours).

  • Assessment of Cytotoxicity:

    • At the end of the treatment period, assess organoid morphology using a microscope.

    • Perform a cell viability assay according to the manufacturer's instructions. For CellTiter-Glo® 3D:

      • Equilibrate the plate and reagents to room temperature.

      • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

      • Mix vigorously to lyse the organoids and release ATP.

      • Incubate for 30 minutes at room temperature.

      • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

In Vitro Skin Toxicity Assessment using Reconstituted Human Epidermis (RhE) Models

This protocol is based on the OECD Test Guideline 439 for in vitro skin irritation testing.

Objective: To evaluate the potential of this compound to cause skin irritation.

Materials:

  • Reconstituted human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

  • Assay medium provided by the RhE model manufacturer

  • This compound stock solution (in a suitable solvent)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol or other formazan extraction solvent

  • 24-well plates

  • Spectrophotometer

Protocol:

  • Tissue Preparation:

    • Upon receipt, place the RhE tissues in 24-well plates containing pre-warmed assay medium and incubate overnight at 37°C and 5% CO2.

  • Dosing:

    • Prepare dilutions of this compound in a suitable vehicle.

    • Remove the assay medium from the wells.

    • Topically apply a defined volume (e.g., 25-50 µL) of the this compound solution, positive control, or negative control directly onto the surface of the RhE tissues.

    • Incubate for a specified exposure time (e.g., 60 minutes) at 37°C and 5% CO2.

  • Post-Exposure Incubation:

    • After the exposure period, thoroughly wash the surface of the tissues with PBS to remove the test substance.

    • Transfer the tissues to new 24-well plates containing fresh, pre-warmed assay medium.

    • Incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay):

    • Transfer the RhE tissues to a new 24-well plate containing MTT medium (assay medium with MTT).

    • Incubate for 3 hours at 37°C and 5% CO2. During this time, viable cells will convert the yellow MTT to a blue formazan precipitate.

    • Remove the tissues from the MTT medium and place them in a new plate.

    • Add an extraction solvent (e.g., isopropanol) to each well to dissolve the formazan.

    • Shake the plate for at least 2 hours at room temperature to ensure complete extraction.

    • Measure the absorbance of the extracted formazan solution using a spectrophotometer at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of viability for each tissue relative to the negative control.

    • A substance is generally considered an irritant if the tissue viability is reduced to ≤ 50% of the negative control.

In Vivo Lymphoid Tissue Toxicity Assessment

This protocol outlines a general approach for assessing the impact of this compound on lymphoid tissues in a rodent model.

Objective: To evaluate the potential immunotoxicity of this compound by examining lymphoid organs.

Materials:

  • Rodents (e.g., rats or mice)

  • This compound formulation for oral administration

  • Vehicle control

  • Standard toxicology study equipment

  • Formalin (10% neutral buffered) for tissue fixation

  • Flow cytometry antibodies for lymphocyte subpopulation analysis (e.g., anti-CD3, -CD4, -CD8, -B220 for mice)

  • Flow cytometer

Protocol:

  • Animal Dosing and Observation:

    • Acclimate animals to the study conditions.

    • Administer this compound orally once daily for a specified duration (e.g., 28 days). Include a vehicle control group.

    • Monitor animals daily for clinical signs of toxicity. Record body weights regularly.

  • Necropsy and Tissue Collection:

    • At the end of the study, euthanize the animals.

    • Perform a thorough gross necropsy.

    • Collect lymphoid organs: spleen, thymus, and draining lymph nodes (e.g., mesenteric).

    • Weigh the spleen and thymus.

  • Histopathology:

    • Fix the collected lymphoid organs in 10% neutral buffered formalin.

    • Process the tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).

    • A veterinary pathologist should perform a microscopic examination of the tissues, evaluating for changes in cellularity, architecture, and the presence of any lesions in different compartments of the lymphoid organs.

  • Immunophenotyping (Flow Cytometry):

    • At necropsy, collect a portion of the spleen and/or lymph nodes in a suitable medium (e.g., RPMI) for single-cell suspension preparation.

    • Prepare single-cell suspensions from the lymphoid tissues.

    • Stain the cells with a panel of fluorescently labeled antibodies specific for different lymphocyte subpopulations.

    • Acquire the stained cells on a flow cytometer.

  • Data Analysis:

    • Analyze the histopathology findings for any treatment-related changes in lymphoid organ structure.

    • Analyze the flow cytometry data to determine the relative and absolute numbers of different lymphocyte populations (e.g., T cells, B cells, helper T cells, cytotoxic T cells).

    • Compare the data from the this compound-treated groups to the vehicle control group to identify any significant changes.

Mandatory Visualizations

PI3K_Akt_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits This compound This compound This compound->PI3K Inhibits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival Akt->CellSurvival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Toxicity_Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start_invitro Select appropriate in vitro model organoids Intestinal Organoids (GI Toxicity) start_invitro->organoids rhe Reconstituted Human Epidermis (Skin Toxicity) start_invitro->rhe dose_invitro Dose with this compound (Dose-Response) organoids->dose_invitro rhe->dose_invitro assess_invitro Assess Viability (e.g., MTT, CellTiter-Glo) dose_invitro->assess_invitro end_invitro Determine IC50 assess_invitro->end_invitro start_invivo Select animal model (e.g., Rodent) dose_invivo Administer this compound (e.g., 28-day study) start_invivo->dose_invivo monitor Clinical Observation & Weight Monitoring dose_invivo->monitor necropsy Necropsy & Tissue Collection monitor->necropsy histology Histopathology of Lymphoid Organs necropsy->histology flow Flow Cytometry of Lymphocytes necropsy->flow end_invivo Evaluate Toxicity Profile histology->end_invivo flow->end_invivo

Caption: General experimental workflow for assessing this compound toxicity.

References

Roginolisib stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of Roginolisib in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and effectiveness of this compound in your studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).

Q2: What is the solubility of this compound in DMSO?

A2: this compound has a solubility of 100 mg/mL in DMSO. It is important to note that ultrasonic assistance may be required to achieve complete dissolution.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration, not exceeding 100 mg/mL. For example, to make a 10 mM stock solution, you would dissolve 5.27 mg of this compound (Molecular Weight: 526.58 g/mol ) in 1 mL of DMSO. Ensure the solution is clear and free of particulates. If precipitation occurs, gentle warming and/or sonication can aid dissolution.

Q4: What are the recommended storage conditions for this compound?

A4: Proper storage is crucial to maintain the stability of this compound. Please refer to the table below for detailed storage guidelines for both the powdered form and stock solutions in DMSO. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q5: Is there data on the stability of this compound in cell culture media like DMEM or RPMI-1640?

A5: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in common cell culture media over extended periods (e.g., 24, 48, 72 hours) at 37°C. The stability of a compound in aqueous solutions like cell culture media can be influenced by factors such as pH, temperature, and interactions with media components. Therefore, it is highly recommended to empirically determine the stability of this compound in your specific cell culture medium and under your experimental conditions. A detailed protocol for this determination is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Issue 1: Precipitation is observed after diluting the this compound DMSO stock solution in cell culture medium.

  • Possible Cause 1: The final concentration of this compound exceeds its solubility in the aqueous medium.

    • Solution: Ensure the final concentration of this compound in your experiment is within a soluble range. It may be necessary to perform a solubility test in your specific cell culture medium.

  • Possible Cause 2: The percentage of DMSO in the final working solution is too low to maintain solubility.

    • Solution: While it is important to keep the final DMSO concentration low to avoid solvent-induced cellular toxicity (typically ≤ 0.5%), a certain amount is necessary to maintain the compound in solution. If you suspect a solubility issue, consider preparing an intermediate dilution of the this compound stock in cell culture medium before making the final dilution.

  • Possible Cause 3: Insufficient mixing upon dilution.

    • Solution: Vigorously vortex or mix the solution immediately after adding the this compound stock to the medium to ensure rapid and uniform dispersion.

Issue 2: Inconsistent or lower-than-expected activity of this compound in long-term experiments (>24 hours).

  • Possible Cause: Degradation of this compound in the cell culture medium at 37°C.

    • Solution 1: For long-term assays, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24 hours).

    • Solution 2: Perform a stability assessment of this compound in your specific cell culture medium and under your experimental conditions to determine its half-life. This will help in designing your experiments with appropriate time points for media changes. Refer to the "Experimental Protocol for Determining this compound Stability in Cell Culture Media" for a detailed procedure.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound.

Table 1: Solubility and Storage of this compound

ParameterValueNotes
Solubility in DMSO 100 mg/mL (189.90 mM)Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1]
Storage of Powder -20°C for 3 years; 4°C for 2 yearsStore in a dry, dark place.
Storage of Stock Solution (in DMSO) -80°C for 2 years; -20°C for 1 yearAliquot to avoid repeated freeze-thaw cycles.[1]

Table 2: Stability of this compound in Cell Culture Media at 37°C

Cell Culture MediumTime Point (hours)Remaining Compound (%)Notes
DMEM (+10% FBS)24Data not availableIt is recommended to determine stability empirically.
48Data not available
72Data not available
RPMI-1640 (+10% FBS)24Data not availableIt is recommended to determine stability empirically.
48Data not available
72Data not available

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for a few minutes. e. Visually inspect the solution to ensure it is clear and free of any precipitate. f. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. g. Store the aliquots at -80°C or -20°C as recommended.

Protocol 2: Experimental Protocol for Determining this compound Stability in Cell Culture Media

  • Materials: this compound DMSO stock solution, cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in your experiments, sterile microcentrifuge tubes or a 96-well plate, incubator (37°C, 5% CO2), analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).

  • Procedure: a. Prepare a working solution of this compound in the cell culture medium at the final concentration to be used in your experiments. Ensure the final DMSO concentration is consistent with your experimental conditions (typically ≤ 0.5%). b. Prepare a control sample of the same medium without this compound. c. Aliquot the this compound-containing medium into multiple sterile tubes or wells of a plate. d. Incubate the samples at 37°C in a 5% CO2 incubator. e. At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove an aliquot and immediately store it at -80°C to halt any further degradation until analysis. f. After collecting all time points, analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV, LC-MS). g. Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. h. Plot the percentage of remaining this compound against time to determine its stability profile in the specific cell culture medium.

Visualizations

G This compound Mechanism of Action: PI3Kδ Signaling Pathway cluster_0 Growth Factor Receptor Growth Factor Receptor PI3Kδ PI3Kδ Growth Factor Receptor->PI3Kδ Activates PIP3 PIP3 PI3Kδ->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3Kδ PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Survival Cell Survival Akt->Cell Survival Promotes Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound This compound This compound->PI3Kδ Inhibits

Caption: this compound inhibits the PI3Kδ signaling pathway.

G cluster_1 Preparation of this compound Stock Solution Roginolisib_Powder This compound Powder Dissolve Dissolve & Vortex/ Ultrasonicate Roginolisib_Powder->Dissolve Anhydrous_DMSO Anhydrous DMSO Anhydrous_DMSO->Dissolve Stock_Solution 100 mg/mL Stock Solution Dissolve->Stock_Solution Aliquot Aliquot Stock_Solution->Aliquot Storage Store at -80°C or -20°C Aliquot->Storage

Caption: Workflow for preparing this compound stock solution.

G cluster_2 Troubleshooting Workflow for this compound Precipitation Precipitation Precipitation Observed in Cell Culture Medium Check_Concentration Is Final Concentration Too High? Precipitation->Check_Concentration Lower_Concentration Lower Final Concentration Check_Concentration->Lower_Concentration Yes Check_DMSO Is Final DMSO % Too Low? Check_Concentration->Check_DMSO No Resolved Issue Resolved Lower_Concentration->Resolved Intermediate_Dilution Use Intermediate Dilution Step Check_DMSO->Intermediate_Dilution Yes Check_Mixing Was Mixing Sufficient? Check_DMSO->Check_Mixing No Intermediate_Dilution->Resolved Vortex_Thoroughly Vortex Vigorously Upon Dilution Check_Mixing->Vortex_Thoroughly No Check_Mixing->Resolved Yes Vortex_Thoroughly->Resolved

Caption: Troubleshooting guide for this compound precipitation.

References

Roginolisib Therapy Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Roginolisib.

Troubleshooting Guides

This section offers a question-and-answer formatted guide to troubleshoot specific issues that may arise during your research with this compound.

Question 1: My cells are showing decreased sensitivity or acquired resistance to this compound. What are the potential underlying mechanisms?

Answer:

Acquired resistance to PI3Kδ inhibitors like this compound is a complex process that can be driven by various molecular changes within the cancer cells. While specific resistance mechanisms to this compound are still under investigation, based on its mechanism of action and data from other PI3K inhibitors, potential resistance pathways include:

  • Reactivation of the PI3K/AKT/mTOR Pathway: Cancer cells can develop mechanisms to bypass the inhibitory effect of this compound and reactivate the PI3K pathway. This can occur through:

    • Feedback Loop Activation: Inhibition of PI3Kδ can sometimes lead to the activation of other signaling pathways that in turn reactivate PI3K signaling. For instance, downregulation of the PI3K pathway can lead to the nuclear localization of FOXO transcription factors, which can upregulate the expression of receptor tyrosine kinases (RTKs) like HER2 and HER3.[1][2]

    • Mutations in Pathway Components: Acquired mutations in genes encoding components of the PI3K pathway, such as PIK3CA or AKT, can render the pathway constitutively active, even in the presence of an inhibitor.[3]

    • Loss of Tumor Suppressors: Loss of function of tumor suppressors that negatively regulate the PI3K pathway, such as PTEN, can contribute to resistance.[3]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of the PI3K pathway. Examples include the MAPK/ERK and JAK/STAT pathways.

  • Drug Efflux and Metabolism: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound.[4] Alterations in drug metabolism can also contribute to reduced efficacy.

  • Tumor Microenvironment-Mediated Resistance: The tumor microenvironment can provide pro-survival signals to cancer cells, protecting them from the effects of targeted therapies. For example, stromal cells can secrete growth factors that activate alternative survival pathways in cancer cells.

Below is a diagram illustrating potential resistance pathways to PI3Kδ inhibition.

PI3K_Resistance cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Resistance Mechanisms RTK RTK (e.g., HER2/3, EGFR) PI3K_delta PI3Kδ RTK->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 to This compound This compound This compound->PI3K_delta Inhibits AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates FOXO FOXO AKT->FOXO Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_pathway MAPK/ERK Pathway MAPK_pathway->Proliferation JAK_STAT_pathway JAK/STAT Pathway JAK_STAT_pathway->Proliferation RTK_upregulation RTK Upregulation FOXO->RTK_upregulation PTEN PTEN PTEN->PIP3 Dephosphorylates RTK_upregulation->RTK Feedback Loop PIK3CA_mutation PIK3CA/AKT Mutation PIK3CA_mutation->PI3K_delta Constitutive Activation PTEN_loss PTEN Loss PTEN_loss->PTEN Inactivation Bypass_activation Bypass Pathway Activation Bypass_activation->MAPK_pathway Bypass_activation->JAK_STAT_pathway

Caption: Potential mechanisms of resistance to PI3Kδ inhibition.

Question 2: How can I experimentally investigate the mechanism of resistance to this compound in my cell line?

Answer:

A systematic approach is required to elucidate the specific resistance mechanisms in your experimental model. The following workflow can guide your investigation:

Resistance_Workflow start Resistant Cell Line Generation confirm_resistance Confirm Resistance (IC50 Shift) start->confirm_resistance phospho_flow Phospho-flow Cytometry (p-AKT, p-S6) confirm_resistance->phospho_flow western_blot Western Blot (PI3K/MAPK/STAT pathways) confirm_resistance->western_blot ngs Next-Generation Sequencing (WES, RNA-seq) confirm_resistance->ngs functional_assays Functional Assays (Proliferation, Apoptosis) phospho_flow->functional_assays western_blot->functional_assays ngs->functional_assays combination_studies Combination Therapy Studies functional_assays->combination_studies

Caption: Experimental workflow for investigating this compound resistance.

Experimental Protocols:

  • Generation of Resistant Cell Lines:

    • Culture sensitive parental cells in the presence of a low concentration of this compound (e.g., IC20).

    • Gradually increase the concentration of this compound over several months as cells adapt and become resistant.

    • Periodically assess the IC50 to monitor the development of resistance.

  • Confirmation of Resistance (IC50 Determination):

    • Seed both sensitive and resistant cells in 96-well plates.

    • Treat with a range of this compound concentrations for 72 hours.

    • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT).

    • Calculate IC50 values using non-linear regression analysis.

  • Western Blot Analysis:

    • Lyse sensitive and resistant cells, with and without this compound treatment.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, p-STAT3, total STAT3).

    • Analyze protein expression levels to identify pathway activation.

  • Next-Generation Sequencing (NGS):

    • Perform Whole Exome Sequencing (WES) to identify mutations in genes of the PI3K pathway and other cancer-related genes.

    • Conduct RNA-sequencing (RNA-seq) to identify differentially expressed genes and activated signaling pathways in resistant cells.

Data Presentation:

Table 1: Hypothetical IC50 Values for Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental (Sensitive)501
Resistant Clone 150010
Resistant Clone 2120024

Table 2: Hypothetical Gene Expression Changes in Resistant Cells (from RNA-seq)

GeneLog2 Fold Change (Resistant vs. Sensitive)Pathway
EGFR3.5RTK Signaling
KRAS2.8MAPK Pathway
PTEN-2.1PI3K Signaling

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. By inhibiting PI3Kδ, this compound blocks downstream signaling, leading to decreased proliferation and induction of apoptosis in cancer cells.

Q2: In which cancer types is this compound being investigated?

A2: this compound is currently being evaluated in clinical trials for a variety of solid and hematological malignancies, including uveal melanoma, non-small cell lung cancer (NSCLC), myelofibrosis, chronic lymphocytic leukemia (CLL), and peripheral T-cell lymphomas.

Q3: Can this compound be used to overcome resistance to other cancer therapies?

A3: Yes, a key area of investigation for this compound is its potential to overcome resistance to other cancer treatments, particularly immunotherapy. The rationale for this is based on this compound's ability to modulate the tumor microenvironment. By inhibiting PI3Kδ in immune cells, this compound can reduce the number and suppressive function of regulatory T cells (Tregs), thereby enhancing the anti-tumor immune response. This can potentially re-sensitize tumors to immune checkpoint inhibitors. Clinical trials are ongoing to evaluate this compound in combination with checkpoint inhibitors like dostarlimab.

Q4: What are the potential biomarkers for predicting response to this compound?

A4: While definitive predictive biomarkers are still being established, potential candidates include:

  • PIK3CD Expression: The expression level of the gene encoding PI3Kδ may correlate with sensitivity to this compound.

  • PTEN Status: Loss of the tumor suppressor PTEN, which negatively regulates the PI3K pathway, may indicate dependence on this pathway and sensitivity to its inhibition.

  • Immune Cell Infiltration: The presence of a "hot" tumor microenvironment with high levels of T-cell infiltration may predict a better response to this compound, especially in combination with immunotherapy.

Q5: What combination strategies are being explored with this compound to prevent or overcome resistance?

A5: Combination therapy is a key strategy to enhance the efficacy of this compound and prevent the development of resistance. Current clinical trials are investigating this compound in combination with:

  • Immune Checkpoint Inhibitors: (e.g., dostarlimab) to enhance the anti-tumor immune response.

  • Chemotherapy: (e.g., docetaxel) to target cancer cells through different mechanisms.

  • Other Targeted Therapies: (e.g., JAK inhibitors like ruxolitinib in myelofibrosis).

The following diagram illustrates the logic of combination therapy with this compound.

Combination_Therapy This compound This compound Tumor_Cell Tumor Cell This compound->Tumor_Cell Inhibits Proliferation Immune_Cell Immune Cell (e.g., T-cell) This compound->Immune_Cell Enhances Anti-Tumor Immunity Checkpoint_Inhibitor Immune Checkpoint Inhibitor Checkpoint_Inhibitor->Immune_Cell Releases Brakes on Immune Response Chemotherapy Chemotherapy Chemotherapy->Tumor_Cell Induces DNA Damage Other_Targeted_Therapy Other Targeted Therapy Other_Targeted_Therapy->Tumor_Cell Inhibits Alternative Survival Pathway Synergistic_Effect Synergistic Anti-Tumor Effect Tumor_Cell->Synergistic_Effect Immune_Cell->Synergistic_Effect Tumor_Microenvironment Tumor Microenvironment Tumor_Microenvironment->Synergistic_Effect

Caption: Rationale for this compound combination therapy.

References

Troubleshooting Roginolisib insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roginolisib. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as IOA-244, is an orally available and highly selective small molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3][4] The PI3Kδ enzyme is a crucial component of signaling pathways that regulate the growth and survival of certain cancer cells.[1] By selectively blocking PI3Kδ, this compound can impede these signaling pathways, leading to the induction of apoptosis (programmed cell death) in malignant cells. Additionally, this compound has been shown to modulate the immune response by affecting regulatory T cells (Tregs), which can enhance the body's natural anti-tumor immunity.

Q2: I am having trouble dissolving this compound in my aqueous buffer for in vitro experiments. What are the recommended solvents?

This compound is a hydrophobic molecule and, like many small molecule inhibitors, exhibits poor solubility in aqueous solutions alone. For in vitro studies, the recommended starting point is to create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose. One supplier suggests that this compound is soluble in DMSO at a concentration of 100 mg/mL, though this may require sonication to fully dissolve. When preparing your working solution, you can then dilute this DMSO stock into your aqueous experimental medium. It is crucial to ensure the final concentration of DMSO in your cell culture or assay is low (typically less than 0.5%) to avoid solvent-induced toxicity.

Q3: Even after making a DMSO stock, my this compound precipitates when I dilute it into my aqueous media. What can I do?

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds. This occurs because the compound is not soluble in the final aqueous environment. Here are several strategies to overcome this:

  • Use of Co-solvents and Surfactants: For in vivo and some in vitro applications, a formulation containing co-solvents and surfactants can be used. One suggested formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Employing Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic drugs, forming a complex that is more soluble in water. A suggested formulation uses 10% DMSO and 90% of a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline.

  • Lipid-Based Formulations: For oral or parenteral administration, lipid-based formulations can be effective. A simple formulation for preclinical studies might involve dissolving this compound in 10% DMSO and 90% corn oil.

  • Particle Size Reduction: While more complex, techniques like micronization or nanosizing can increase the surface area of the drug, which can improve its dissolution rate.

  • Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can also enhance solubility and dissolution.

When preparing solutions for cell-based assays, it is critical to test the toxicity of any excipients (like PEG300, Tween-80, or cyclodextrins) on your specific cell line.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in aqueous buffer. This compound is a hydrophobic molecule with very low aqueous solubility.Prepare a high-concentration stock solution in 100% DMSO. Use sonication if necessary to aid dissolution.
A precipitate forms immediately upon diluting the DMSO stock solution into cell culture media or buffer. The final concentration of this compound is above its solubility limit in the aqueous medium. The percentage of DMSO in the final solution may be too low to keep the compound dissolved.Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution, but keep it below toxic levels for your cells (typically <0.5%). Consider using a formulation with solubilizing agents like Tween-80 or Pluronic F-68, ensuring they are compatible with your experimental system.
The solution is cloudy or contains visible particles after dilution. Incomplete dissolution or precipitation of this compound.After dilution, vortex the solution thoroughly. Gentle warming (e.g., to 37°C) may help, but be cautious of compound stability at higher temperatures. If particles persist, you may need to prepare a fresh dilution or consider a different solubilization strategy.
Inconsistent experimental results between batches. Variability in the preparation of the this compound solution, leading to different effective concentrations. Precipitation of the compound over time in the working solution.Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Ensure the stock solution is completely thawed and mixed well before use. Visually inspect the final working solution for any signs of precipitation before adding it to your experiment.

Quantitative Data Summary

The following table summarizes the solubility information for this compound based on available data.

Solvent/Formulation Concentration Observation Source
DMSO100 mg/mL (189.90 mM)Soluble, may require sonication.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 10 mg/mL (18.99 mM)Clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 10 mg/mL (18.99 mM)Clear solution.
10% DMSO, 90% Corn Oil≥ 10 mg/mL (18.99 mM)Clear solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 526.58 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Sonicator bath

  • Procedure:

    • Weigh out 5.27 mg of this compound powder and place it in a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes, or until the solution is clear.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell Culture

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Vortex the stock solution gently to ensure it is well-mixed.

    • To prepare a 10 µM working solution, for example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • Immediately vortex the working solution for 30 seconds to ensure rapid and uniform mixing, which can help prevent precipitation.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready to be added to the cells.

    • Ensure the final DMSO concentration in your cell culture well is at a non-toxic level (e.g., if you add 10 µL of a 10 µM working solution containing 0.1% DMSO to 90 µL of media in a well, the final DMSO concentration will be 0.01%).

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion This compound This compound This compound->PI3K Inhibition

References

Technical Support Center: IOA-244 Canine Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the PI3Kδ inhibitor, IOA-244 (Roginolisib), in canine models. This guide includes frequently asked questions (FAQs) and troubleshooting advice regarding dose-limiting toxicities observed in canines.

Frequently Asked Questions (FAQs)

Q1: What are the known dose-limiting toxicities (DLTs) of IOA-244 in canines?

A1: Pre-clinical toxicology studies of orally administered IOA-244 in dogs have identified dose-dependent toxicities primarily affecting the gastrointestinal tract, skin, and lymphoid tissue.[1][2] At doses of 15 mg/kg and higher, toxicities affecting the digestive mucosa, liver, and skin were observed.[1][2] Doses of 30 mg/kg and greater were associated with a higher incidence of mortality.[1]

Q2: Was a No-Observed-Adverse-Effect-Level (NOAEL) determined for IOA-244 in dogs?

A2: No, a NOAEL was not established in canines. This was due to the observation of epithelial lesions of the skin at a dose of 5 mg/kg and necrotizing damage to the intestinal epithelia at doses of 15 mg/kg and higher. However, the adverse effects seen at the 5 mg/kg dose were considered monitorable and reversible.

Q3: Are the toxicities observed in dogs reversible?

A3: Yes, toxicities affecting the digestive mucosa, liver, and skin that were observed at doses of 15 mg/kg and higher were found to resolve after the cessation of treatment.

Troubleshooting Guide

Issue: Unexpected mortality in canine subjects at lower than anticipated doses.

Troubleshooting Steps:

  • Verify Dosing Solution: Ensure the correct concentration and formulation of IOA-244.

  • Review Animal Health Status: Pre-existing health conditions can exacerbate drug toxicity. A thorough health screening of study animals is crucial.

  • Monitor for Early Signs of Toxicity: Closely monitor for early indicators of gastrointestinal distress (e.g., vomiting, diarrhea) and skin lesions, as these were the primary dose-dependent toxicities observed.

Issue: Severe skin and gastrointestinal adverse events.

Troubleshooting Steps:

  • Dose Adjustment: Consider dose reduction. Studies indicate these toxicities are dose-dependent.

  • Supportive Care: Implement supportive care protocols to manage symptoms of gastrointestinal and dermatological toxicity.

  • Monitor Plasma Levels: The pharmacokinetic profile of IOA-244 is a key factor in its toxicity. Monitoring plasma levels can help ensure they remain within a therapeutic and tolerable range.

Quantitative Data Summary

The following table summarizes the dose-dependent toxicities of IOA-244 observed in canines from non-clinical toxicology studies.

Dose Level (mg/kg)Observed Toxicities
5Epithelial lesions of the skin (considered monitorable and reversible)
≥ 15Necrotizing damage of the intestinal epithelia, toxicities affecting the digestive mucosa, liver, and skin (cleared after treatment cessation)
≥ 30Greater incidence of mortality, dose-dependent skin and gastrointestinal toxicity
All DosesLymphoid tissue toxicity

Experimental Protocols

The determination of dose-limiting toxicities for a novel compound like IOA-244 in canines typically follows a structured dose-range finding (DRF) study followed by a Good Laboratory Practice (GLP) toxicology study.

Key Methodologies:

  • Dose-Range Finding (DRF) Study:

    • Objective: To identify a range of doses for the subsequent GLP study, including a non-toxic dose and a toxic dose.

    • Methodology: Small groups of animals are given escalating single or repeated doses of the test article. Clinical observations, body weight, food consumption, and clinical pathology are monitored.

  • 4-Week GLP Toxicology Study:

    • Objective: To evaluate the safety profile of the compound over a longer duration and to identify potential target organs of toxicity.

    • Methodology: IOA-244 was administered once daily to dogs. Comprehensive monitoring includes daily clinical observations, regular measurements of body weight and food consumption, ophthalmology exams, electrocardiograms (ECGs), and extensive clinical and anatomic pathology evaluations at the end of the study.

Visualizations

Below are diagrams illustrating the experimental workflow for determining dose-limiting toxicities and the signaling pathway targeted by IOA-244.

G cluster_0 Pre-study Phase cluster_1 Dose-Range Finding (DRF) Study cluster_2 GLP Toxicology Study (4-Week) cluster_3 Data Analysis & Reporting Animal Acclimation & Baseline Health Assessment Animal Acclimation & Baseline Health Assessment Dose Escalation Cohorts Dose Escalation Cohorts Animal Acclimation & Baseline Health Assessment->Dose Escalation Cohorts Toxicity Monitoring Toxicity Monitoring Dose Escalation Cohorts->Toxicity Monitoring Identify Dose Range Identify Dose Range Toxicity Monitoring->Identify Dose Range Daily Dosing Daily Dosing Identify Dose Range->Daily Dosing In-life Monitoring In-life Monitoring Daily Dosing->In-life Monitoring Terminal Procedures Terminal Procedures In-life Monitoring->Terminal Procedures Clinical Observations Clinical Observations In-life Monitoring->Clinical Observations Body Weight Body Weight In-life Monitoring->Body Weight Food Consumption Food Consumption In-life Monitoring->Food Consumption Clinical Pathology Clinical Pathology In-life Monitoring->Clinical Pathology Gross Necropsy Gross Necropsy Terminal Procedures->Gross Necropsy Histopathology Histopathology Terminal Procedures->Histopathology Determine DLTs & NOAEL Determine DLTs & NOAEL Terminal Procedures->Determine DLTs & NOAEL Final Report Final Report Determine DLTs & NOAEL->Final Report

Caption: Experimental Workflow for Canine Toxicology Studies.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellSurvival Cell Survival, Proliferation, Growth mTORC1->CellSurvival Promotion IOA244 IOA-244 (this compound) IOA244->PI3K Inhibition

Caption: IOA-244 Mechanism of Action via PI3K/Akt/mTOR Pathway Inhibition.

References

Potential for drug-drug interactions with Roginolisib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of Roginolisib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during research.

Disclaimer: this compound is an investigational drug, and comprehensive data on its drug-drug interaction potential is not yet publicly available. The information provided herein is based on general pharmacological principles for small molecule kinase inhibitors and should be supplemented with in-house experimental data.

Frequently Asked Questions (FAQs)

Q1: Is there any information available on the potential for drug-drug interactions with this compound?

A1: As of the latest review, specific clinical drug-drug interaction (DDI) data for this compound has not been published. This compound, also known as IOA-244, is currently undergoing clinical trials for various cancers, including myelofibrosis, chronic lymphocytic leukemia, non-small cell lung cancer, and uveal melanoma.[1] Information regarding its metabolic pathways and potential interactions with other drugs is still being investigated. The DrugBank entry for this compound currently states that drug interaction information is "Not Available".[2]

Q2: Which metabolic pathways are likely to be involved in the clearance of this compound?

A2: While specific data for this compound is pending, small molecule kinase inhibitors are often metabolized by cytochrome P450 (CYP) enzymes in the liver. The most common enzymes involved in the metabolism of this drug class are CYP3A4, CYP2C9, CYP2C19, and CYP1A2. It is plausible that this compound is a substrate for one or more of these enzymes. Researchers should consider the potential for interactions when co-administering this compound with known potent inhibitors or inducers of these enzymes.

Q3: What are the potential consequences of co-administering this compound with a potent CYP3A4 inhibitor?

A3: If this compound is a substrate for CYP3A4, co-administration with a potent CYP3A4 inhibitor (e.g., ketoconazole, ritonavir, clarithromycin) could lead to decreased metabolism of this compound. This would result in higher plasma concentrations and a longer half-life of the drug, potentially increasing the risk of dose-related toxicities. Researchers should exercise caution and consider dose adjustments or enhanced monitoring when such combinations are unavoidable in preclinical models.

Q4: What are the potential consequences of co-administering this compound with a potent CYP3A4 inducer?

A4: Conversely, if this compound is a substrate for CYP3A4, co-administration with a potent CYP3A4 inducer (e.g., rifampin, carbamazepine, St. John's Wort) could accelerate its metabolism. This would lead to lower plasma concentrations and a shorter half-life, potentially reducing the therapeutic efficacy of this compound.

Q5: Are there any known synergistic or antagonistic effects of this compound with other anti-cancer agents?

A5: Yes, preclinical studies have shown that this compound acts synergistically with the BCL-2 inhibitor venetoclax in various lymphoma cell lines and primary chronic lymphocytic leukemia (CLL) samples.[3][4] This synergy is attributed to the modulation of BCL-2 family proteins through the inhibition of BCR kinases.[4] Clinical trials are underway to evaluate this compound in combination with other agents, including ruxolitinib, venetoclax and rituximab, and dostarlimab with or without docetaxel.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Higher than expected in vivo toxicity or in vitro cytotoxicity in co-administration studies. Potential pharmacokinetic interaction leading to increased this compound exposure. The co-administered compound may be inhibiting a key metabolic enzyme (e.g., a CYP isoform).Conduct in vitro CYP inhibition assays to determine if the co-administered drug inhibits the metabolism of this compound. If a DDI is suspected, consider reducing the dose of this compound in subsequent experiments and monitor for toxicity markers.
Lower than expected in vivo efficacy in combination therapy. Potential pharmacokinetic interaction leading to decreased this compound exposure. The co-administered compound may be inducing a key metabolic enzyme responsible for this compound clearance.Perform in vitro CYP induction assays to assess the potential of the co-administered drug to induce metabolic enzymes. Consider a lead-in period with the inducing agent before starting this compound to reach a steady-state induction level.
Inconsistent results in cell-based assays when using different serum lots. Serum components can interfere with drug activity or metabolism. Some serum lots may contain varying levels of endogenous molecules that could affect CYP activity in cell lines expressing these enzymes.Qualify each new lot of serum for its effect on the baseline activity of this compound. If variability is observed, consider using a serum-free medium or a dialyzed serum.
Observed synergy with another compound is not reproducible. The mechanism of synergy may be complex and dependent on specific experimental conditions (e.g., cell density, incubation time, drug concentration ratio).Carefully re-evaluate the experimental design. Perform a full dose-response matrix experiment and use validated software (e.g., CompuSyn) to calculate combination indices (CI) to confirm synergy.

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of a test compound to inhibit the metabolism of this compound mediated by major CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2C19).

Methodology:

  • Materials:

    • Human liver microsomes (pooled)

    • NADPH regenerating system

    • Specific CYP isoform substrate probes (e.g., midazolam for CYP3A4)

    • This compound

    • Test compound

    • LC-MS/MS system

  • Procedure:

    • Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system, and a specific CYP substrate probe in a phosphate buffer.

    • Add the test compound at various concentrations. Include a positive control inhibitor for each CYP isoform.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding this compound.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant.

    • Analyze the formation of the this compound metabolite by LC-MS/MS.

    • Calculate the IC50 value for the test compound's inhibition of this compound metabolism.

Protocol 2: In Vitro Synergy Assessment by Combination Index (CI) Method

Objective: To determine if the combination of this compound and a test compound results in synergistic, additive, or antagonistic effects on cell viability.

Methodology:

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • This compound

    • Test compound

    • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Prepare serial dilutions of this compound and the test compound, both alone and in combination at a constant ratio.

    • Treat the cells with the single agents and the combinations. Include a vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

    • Measure cell viability using a suitable assay.

    • Calculate the fraction of cells affected (Fa) for each treatment.

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Visualizations

Potential_CYP_Mediated_Drug_Interactions_with_this compound cluster_0 CYP Inhibitor cluster_1 CYP Inducer cluster_2 Metabolism cluster_3 This compound cluster_4 Clinical Outcome CYP_Inhibitor e.g., Ketoconazole CYP450 CYP450 Enzymes (e.g., CYP3A4) CYP_Inhibitor->CYP450 Inhibits Increased_Toxicity Increased Toxicity / Efficacy CYP_Inhibitor->Increased_Toxicity CYP_Inducer e.g., Rifampin CYP_Inducer->CYP450 Induces Decreased_Efficacy Decreased Efficacy CYP_Inducer->Decreased_Efficacy Metabolite Inactive Metabolite CYP450->Metabolite This compound This compound This compound->CYP450 Metabolism

Caption: Hypothetical CYP-mediated drug interactions with this compound.

Synergistic_Interaction_Workflow cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Interpretation Cell_Seeding Seed Cancer Cells Drug_Treatment Treat with this compound, Test Compound, and Combination Cell_Seeding->Drug_Treatment Incubation Incubate for 72h Drug_Treatment->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Fa_Calculation Calculate Fraction Affected (Fa) Viability_Assay->Fa_Calculation CI_Calculation Calculate Combination Index (CI) using Chou-Talalay Method Fa_Calculation->CI_Calculation Interpretation Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) CI_Calculation->Interpretation

Caption: Workflow for assessing synergistic drug interactions.

References

Technical Support Center: Improving the Therapeutic Index of Roginolisib Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers utilizing Roginolisib in combination therapies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize experimental outcomes, with a focus on improving the therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it differ from other PI3K inhibitors?

A1: this compound (IOA-244) is a highly selective, orally bioavailable, allosteric inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[1] Unlike many other PI3K inhibitors that are ATP-competitive, this compound's non-ATP competitive binding to the C-terminal region of PI3Kδ is thought to contribute to its favorable safety profile by avoiding off-target effects.[1] Its primary mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for the growth and survival of many cancer cells.[2][3] A unique aspect of this compound is its ability to modulate the tumor microenvironment by reducing the number of immunosuppressive regulatory T cells (Tregs), thereby potentially enhancing the body's anti-tumor immune response.[2]

Q2: What are the most common adverse events observed with this compound, and how might they be managed in a preclinical setting?

A2: Preclinical toxicology studies in rats and dogs have identified potential dose-dependent toxicities. In dogs, observed adverse effects included skin and gastrointestinal toxicity, as well as lymphoid tissue toxicity. In clinical trials, some of the monitored side effects include changes in blood cell counts, liver function abnormalities, skin rash, diarrhea, and fatigue. In preclinical models, it is crucial to establish the no-observed-adverse-effect-level (NOAEL) for this compound alone and in combination. Careful dose-escalation studies and regular monitoring of animal health (weight, behavior, complete blood counts, and serum chemistry) are essential. For in vitro experiments, it is important to assess cytotoxicity in relevant off-target cell lines to understand potential cellular liabilities.

Q3: How can I assess the synergistic effects of this compound with other agents?

A3: The synergy of this compound with other therapeutic agents can be quantified using methods like the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy. This involves treating cancer cell lines with a range of concentrations of each drug alone and in combination, followed by a cell viability assay (e.g., MTT or CellTiter-Glo). The resulting dose-response curves are then used to calculate the CI. For in vivo studies, synergy can be assessed by comparing tumor growth inhibition in groups treated with single agents versus the combination, looking for a greater-than-additive effect.

Q4: What biomarkers can be used to monitor the pharmacodynamic effects of this compound combinations?

A4: Pharmacodynamic biomarkers are crucial for confirming target engagement and understanding the biological effects of this compound combinations. Key biomarkers include:

  • Phospho-protein levels: Western blotting can be used to measure the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as p-Akt and p-S6, in tumor cells or tissues.

  • Immune cell populations: Flow cytometry (or mass cytometry/CyTOF) can be used to analyze changes in immune cell subsets in peripheral blood or within the tumor microenvironment. A key pharmacodynamic effect of this compound is the reduction of regulatory T cells (Tregs, e.g., CD4+/CD25+/FOXP3+).

  • Apoptosis markers: Changes in the expression of apoptosis-related proteins like MCL1 and BIM can be assessed by western blot or other immunoassays to confirm the mechanism of synergy with agents like venetoclax.

Troubleshooting Guides

Inconsistent IC50 Values in Cell Viability Assays
Potential Cause Recommended Solution
Compound Solubility Issues Ensure complete solubilization of this compound and combination agents in an appropriate solvent (e.g., DMSO) before further dilution in culture media. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase for the duration of the experiment. High cell density can lead to nutrient depletion and alter drug sensitivity.
Assay Duration The optimal duration of drug exposure can vary between cell lines. Perform time-course experiments (e.g., 24, 48, 72 hours) to determine the most appropriate endpoint for your specific model.
Serum Concentration Components in fetal bovine serum (FBS) can bind to inhibitors and reduce their effective concentration. Use a consistent and potentially lower serum concentration across experiments to minimize variability.
Suboptimal In Vivo Efficacy
Potential Cause Recommended Solution
Inadequate Dosing or Schedule Conduct pharmacokinetic studies to ensure that the administered dose of this compound and the combination agent achieves and maintains target engagement in the tumor tissue. Consider intermittent dosing schedules, which can sometimes improve the therapeutic index.
Tumor Model Resistance The tumor model may have intrinsic or acquired resistance to the combination. Characterize the genomic landscape of your tumor model to ensure it possesses the target pathway alterations. Consider using patient-derived xenograft (PDX) models for greater clinical relevance.
Drug Delivery to Tumor Assess drug concentrations in tumor tissue to confirm adequate exposure. Poor tumor penetration can limit efficacy.
Immune-compromised Animal Model If evaluating a combination that relies on an immune-mediated mechanism of action (e.g., with an immune checkpoint inhibitor), ensure the use of a syngeneic tumor model in immunocompetent mice.

Quantitative Data Summary

The following tables summarize preclinical data for this compound in combination with other anti-cancer agents.

Table 1: In Vitro Synergy of this compound and Venetoclax in Lymphoma Cell Lines

Cell LineHistologyCombination Index (CI)
HHCutaneous T-cell Lymphoma0.003
GRANTA519Mantle Cell Lymphoma0.81 - 0.05
JVM2Mantle Cell Lymphoma0.81 - 0.05
FARAGEDiffuse Large B-cell Lymphoma0.81 - 0.05
TMD8Diffuse Large B-cell Lymphoma0.81 - 0.05
MEC1Chronic Lymphocytic Leukemia0.81 - 0.05
MJCutaneous T-cell Lymphoma0.81 - 0.05
YTNK Lymphoma0.81 - 0.05
SP49Mantle Cell Lymphoma1.3 (Additive)

A CI < 1 indicates a synergistic effect.

Table 2: In Vitro Efficacy of this compound in Myelofibrosis (MF) CD34+ Cells

Cell TypeIC50 (µM)
CFU-GM0.79 ± 0.38
BFU-E2.12 ± 0.03

CFU-GM: Colony Forming Unit-Granulocyte, Macrophage; BFU-E: Burst Forming Unit-Erythroid.

Table 3: Synergistic Inhibition of Colony Formation in Myelofibrosis CD34+ Cells with this compound and Ruxolitinib

This compound (µM)Ruxolitinib (nM)CFU-GM Combination Index (CI)BFU-E Combination Index (CI)
0.5500.250.36
0.51000.250.51
1500.50.37
11000.50.5

A CI < 1 indicates a synergistic effect.

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition

This protocol details the steps for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound combinations.

Materials:

  • Cell culture reagents

  • This compound and combination agent(s)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with this compound, the combination agent, or the combination for the desired time. Include a vehicle control (e.g., DMSO).

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 2: Flow Cytometry for Immune Cell Profiling in Tumors

This protocol provides a framework for analyzing the immune cell infiltrate in tumor tissues from in vivo studies.

Materials:

  • Tumor tissue

  • RPMI-1640 medium

  • Collagenase D and DNase I

  • Fetal Bovine Serum (FBS)

  • ACK lysis buffer (for red blood cell lysis)

  • FACS buffer (PBS with 2% FBS)

  • Fc block (e.g., anti-CD16/32)

  • Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD25, Foxp3)

  • Fixation/Permeabilization buffer (for intracellular staining, e.g., Foxp3)

  • Flow cytometer

Procedure:

  • Tumor Dissociation:

    • Mince the tumor tissue into small pieces.

    • Digest the tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with agitation.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Wash the cells with RPMI and centrifuge.

    • If necessary, lyse red blood cells with ACK lysis buffer.

  • Staining:

    • Resuspend cells in FACS buffer.

    • Block Fc receptors with Fc block for 10-15 minutes on ice.

    • Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • For intracellular staining (e.g., Foxp3), fix and permeabilize the cells according to the manufacturer's protocol.

    • Add the intracellular antibody and incubate for 30-45 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to quantify different immune cell populations.

Signaling Pathways and Experimental Workflows

Roginolisib_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_immune Immune Modulation Growth_Factors Growth Factors/ Cytokines RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds PI3K_delta PI3Kδ RTK->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Phosphorylates Treg Regulatory T cell (Treg) PI3K_delta->Treg Promotes Survival & Function This compound This compound This compound->PI3K_delta Inhibits (Allosterically) PIP2 PIP2 PIP2->PI3K_delta Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes CD8_T_cell CD8+ T cell (Cytotoxic) Treg->CD8_T_cell Suppresses Tumor_Cell_Killing Tumor Cell Killing CD8_T_cell->Tumor_Cell_Killing Mediates

Caption: this compound inhibits PI3Kδ, blocking the Akt/mTOR pathway and modulating immune cells.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines & Co-cultures Treatment Treat with this compound +/- Combination Agent Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot (p-Akt, p-S6) Treatment->Western_Blot Synergy_Analysis Synergy Analysis (e.g., Chou-Talalay) Viability_Assay->Synergy_Analysis Tumor_Model Syngeneic or PDX Tumor Model In_Vivo_Treatment Treat Animals with This compound Combinations Tumor_Model->In_Vivo_Treatment Tumor_Growth_Monitoring Monitor Tumor Growth & Animal Health In_Vivo_Treatment->Tumor_Growth_Monitoring Tissue_Harvest Harvest Tumors & Blood at Endpoint Tumor_Growth_Monitoring->Tissue_Harvest Therapeutic_Index Assess Therapeutic Index Tumor_Growth_Monitoring->Therapeutic_Index Flow_Cytometry Flow Cytometry of Tumor Infiltrate Tissue_Harvest->Flow_Cytometry IHC_IF IHC/IF of Tumor Sections Tissue_Harvest->IHC_IF Flow_Cytometry->Therapeutic_Index

References

Roginolisib Technical Support Center: Treatment Duration and Long-term Safety

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the treatment duration and long-term safety profile of Roginolisib (IOA-244). The following question-and-answer format addresses potential issues and offers guidance for experimental design and patient monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the maximum reported treatment duration with this compound in clinical trials?

A1: In the Phase I DIONE-01 study, patients with solid tumors and hematological malignancies have been treated with this compound for extended periods, with treatment durations reaching up to 4.5 years.[1][2][3] This long-term administration has been reported to be well-tolerated.[1][2]

Q2: What is the recommended Phase II dose (RP2D) of this compound and have dose modifications been frequently required?

A2: The recommended Phase II dose for this compound is 80 mg administered orally once daily. A notable characteristic of this compound compared to prior PI3Kδ inhibitors is that dose modifications have not been required, and no dose-limiting toxicities have been reported at this dosage.

Q3: What is the overall incidence of severe adverse events associated with long-term this compound treatment?

A3: Long-term treatment with this compound has demonstrated a favorable safety profile. In the DIONE-01 study, less than 7% of Grade 3 or 4 treatment-emergent adverse events (TEAEs) were considered to be related to this compound.

Q4: Have any drug-related serious adverse events (SAEs) or discontinuations due to adverse events been reported in long-term studies?

A4: To date, no drug-related serious adverse events (SAEs) or adverse events leading to dose interruption or discontinuation of this compound treatment have been reported in the long-term follow-up of the DIONE-01 trial.

Troubleshooting Guide for Experimental Protocols

Issue 1: Designing a long-term safety monitoring plan for a this compound clinical trial.

Solution: A comprehensive long-term safety monitoring plan is crucial for patients receiving this compound. The following protocol is based on the procedures implemented in the DIONE-01 and OCULE-01 clinical trials and general guidelines for monitoring patients on PI3K inhibitors.

Experimental Protocol: Long-Term Safety Monitoring for Patients on this compound

1. Baseline Assessments (Prior to First Dose):

  • Physical Examination: Complete physical examination, including vital signs and ECOG performance status.
  • Laboratory Tests:
  • Hematology: Complete blood count (CBC) with differential.
  • Biochemistry: Comprehensive metabolic panel, including liver function tests (ALT, AST, bilirubin), and renal function tests (creatinine, BUN).
  • Endocrine: Fasting blood glucose and HbA1c.
  • Electrocardiogram (ECG): Baseline 12-lead ECG.
  • Tumor Assessment: Imaging (CT or MRI) as per RECIST 1.1 criteria.

2. Monitoring During Treatment:

  • Weekly for the first 4 weeks, then every 4 weeks:
  • Physical examination and vital signs.
  • CBC with differential.
  • Comprehensive metabolic panel.
  • Every 8-12 weeks:
  • Tumor assessment via imaging (CT or MRI).
  • As clinically indicated:
  • ECG for any cardiac concerns.
  • Targeted laboratory tests based on observed adverse events.

3. Adverse Event (AE) Monitoring and Grading:

  • Adverse events will be continuously monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
  • Special attention should be paid to potential class-specific toxicities of PI3K inhibitors, such as diarrhea/colitis, rash, pneumonitis, and hyperglycemia.

4. Follow-up Period (Post-Treatment):

  • Patients should be followed for at least 30 days after the last dose of this compound for any late-onset adverse events.
  • Long-term survival follow-up should continue as per the study protocol.

Issue 2: Managing common adverse events observed with PI3K delta inhibitors.

Solution: While this compound has shown a favorable safety profile, it is important to be prepared to manage potential class-specific adverse events associated with PI3K delta inhibitors.

  • Diarrhea/Colitis: For mild to moderate diarrhea, standard anti-diarrheal medications can be administered. In cases of severe or persistent diarrhea, or suspected colitis, treatment should be interrupted, and appropriate medical management initiated, which may include corticosteroids.

  • Rash: Mild to moderate rashes can typically be managed with topical corticosteroids and oral antihistamines. For severe rashes, treatment interruption and consultation with a dermatologist are recommended.

  • Hepatotoxicity: Liver function tests should be monitored regularly. If significant elevations are observed, treatment should be withheld until resolution, and the dose may need to be adjusted upon re-initiation.

  • Pneumonitis: Any new or worsening respiratory symptoms should be promptly investigated. If pneumonitis is suspected, this compound should be discontinued, and corticosteroid treatment initiated.

  • Hyperglycemia: Blood glucose levels should be monitored, especially in patients with a history of diabetes or glucose intolerance. Management may include lifestyle modifications, oral anti-hyperglycemic agents, or insulin.

Data Presentation

Table 1: Summary of this compound Treatment Duration in the DIONE-01 Trial
ParameterValueCitation(s)
Maximum Treatment DurationUp to 4.5 years
Mean Time on Treatment (Uveal Melanoma Cohort)10.7 months
Table 2: Long-Term Safety Profile of this compound (DIONE-01 Trial)
Adverse Event ProfileObservationCitation(s)
Grade 3/4 Treatment-Emergent Adverse Events (TEAEs) < 7% of patients
Dose-Limiting Toxicities (DLTs) None reported at the recommended Phase II dose (80 mg QD)
Drug-Related Serious Adverse Events (SAEs) None reported
AEs Leading to Dose Interruption or Discontinuation None reported
Commonly Monitored AEs (All Grades) Diarrhea, rash, liver function abnormalities, changes in blood cell counts, fatigue, changes in heart rhythm (monitored by ECG)

Mandatory Visualizations

Signaling Pathway

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates This compound This compound This compound->PI3K PIP3 PIP3 PIP2->PIP3 AKT AKT mTOR mTOR Survival Cell Survival Cell_Growth Cell Growth & Proliferation

Caption: PI3Kδ Signaling Pathway and the Mechanism of Action of this compound.

Experimental Workflow

Long_Term_Safety_Monitoring_Workflow Start Patient Enrollment Baseline Baseline Assessment (Physical Exam, Labs, ECG, Imaging) Start->Baseline Treatment This compound Treatment Initiation (80 mg QD) Baseline->Treatment Monitoring Ongoing Monitoring (Weekly/Monthly) Treatment->Monitoring AE_Eval Adverse Event Evaluation (CTCAE Grading) Monitoring->AE_Eval Discontinue Discontinue Treatment Monitoring->Discontinue Disease Progression or Unacceptable Toxicity Manage_AE Manage Adverse Event (Supportive Care, Dose Modification if necessary) AE_Eval->Manage_AE Significant AE Continue Continue Treatment AE_Eval->Continue No Significant AE Manage_AE->Continue Continue->Monitoring Follow_Up Post-Treatment Follow-up (30 days for AEs, Long-term for Survival) Discontinue->Follow_Up End End of Study Follow_Up->End

Caption: Experimental Workflow for Long-Term Safety Monitoring of Patients on this compound.

References

Technical Support Center: Mitigating Gastrointestinal Side Effects of PI3K Delta Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal side effects during experiments with PI3K delta inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary gastrointestinal side effect observed with PI3K delta inhibitors?

A1: The most common and significant gastrointestinal side effect is a form of immune-mediated colitis, which can manifest as diarrhea.[1][2] This is considered an on-target toxicity related to the inhibition of the PI3K delta isoform.[1]

Q2: What is the underlying mechanism of PI3K delta inhibitor-induced colitis?

A2: Inhibition of the PI3K delta isoform, which is predominantly expressed in leukocytes, can disrupt immune homeostasis in the gut.[3][4] This can lead to a reduction in the number and function of regulatory T cells (Tregs), resulting in an exaggerated inflammatory response in the intestinal mucosa, leading to colitis.

Q3: Are there different types of diarrhea associated with PI3K inhibitors?

A3: Yes, two main forms of diarrhea are observed. One is a low-grade, manageable diarrhea, while the other is a more severe, watery diarrhea indicative of an inflammatory colitis.

Q4: When do gastrointestinal side effects typically appear in preclinical models or clinical studies?

A4: PI3K inhibitor-induced colitis is often a delayed-onset toxicity. In clinical settings, the median delay for the onset of colitis can be around 4 months.

Q5: How can I manage mild diarrhea in my animal models during an experiment?

A5: For low-grade diarrhea, anti-motility agents can be considered, although their use should be carefully monitored to avoid masking the progression to more severe colitis. Dose reduction or temporary interruption of the PI3K delta inhibitor treatment are also effective strategies.

Q6: What is the recommended course of action for severe, watery diarrhea or suspected colitis in an experimental setting?

A6: In cases of severe diarrhea, it is crucial to stop the administration of the PI3K delta inhibitor immediately. Treatment with oral nonabsorbable steroids like budesonide can be effective in resolving the inflammation. In rare, severe cases, systemic steroids may be necessary.

Troubleshooting Guides

Issue 1: Unexpectedly high incidence of severe colitis in a mouse study.
Possible Cause Troubleshooting Step
High Dose of PI3K Delta Inhibitor Review the dosing regimen. Consider performing a dose-response study to find the optimal therapeutic window with manageable toxicity. A dose reduction may be necessary.
Continuous Dosing Schedule Continuous dosing may lead to cumulative toxicity. Consider implementing an intermittent dosing schedule (e.g., 4 days on, 3 days off) to allow for immune system recovery.
Mouse Strain Susceptibility Certain mouse strains may be more prone to developing colitis. Review the literature for the specific strain being used or consider using a different, less susceptible strain for initial studies.
Gut Microbiome Dysbiosis The composition of the gut microbiota can influence the severity of colitis. Ensure consistent and clean housing conditions. Consider co-housing experimental groups to normalize the microbiome.
Issue 2: Difficulty in assessing the severity of colitis histologically.
Possible Cause Troubleshooting Step
Inconsistent Scoring Method Adopt a standardized histological scoring system. Several established scoring systems for murine colitis assess parameters like inflammatory infiltration, goblet cell loss, crypt architecture, and muscle thickening.
Subjective Scoring To increase objectivity, have samples scored by at least two independent, blinded observers.
Improper Tissue Collection Ensure the entire colon is collected and properly fixed in 10% neutral buffered formalin. Create "swiss rolls" of the colon to maximize the mucosal surface area for evaluation.

Experimental Protocols

Protocol 1: Induction of PI3K Delta Inhibitor-Associated Colitis in a Mouse Model

This protocol is a general guideline and may require optimization based on the specific inhibitor and mouse strain used.

  • Animal Model: C57BL/6 mice are commonly used.

  • PI3K Delta Inhibitor Administration:

    • Prepare the inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the inhibitor daily via oral gavage at a predetermined dose. A pilot study to determine the optimal dose is recommended.

  • Monitoring:

    • Monitor mice daily for clinical signs of colitis, including weight loss, stool consistency, and presence of blood in the stool.

    • Calculate a Disease Activity Index (DAI) score based on these parameters.

  • Endpoint and Tissue Collection:

    • At the study endpoint (e.g., after 2-4 weeks of treatment or when severe colitis develops), euthanize the mice.

    • Collect the entire colon, measure its length, and fix it in 10% neutral buffered formalin for histological analysis.

    • Collect colonic tissue for cytokine analysis (e.g., ELISA, qPCR) and isolation of lamina propria immune cells for flow cytometry.

Protocol 2: Histological Assessment of Colitis
  • Tissue Processing:

    • Embed the fixed colon tissue in paraffin and cut 5 µm sections.

    • Stain the sections with Hematoxylin and Eosin (H&E).

  • Scoring:

    • Use a standardized scoring system to evaluate the severity of colitis. A common scoring system includes the following parameters, each graded on a scale (e.g., 0-4):

      • Inflammatory Cell Infiltration: Severity and extent of immune cell infiltration in the mucosa and submucosa.

      • Goblet Cell Depletion: Loss of mucus-producing goblet cells.

      • Crypt Architecture Disruption: Irregularity, loss, or abscesses in the intestinal crypts.

      • Epithelial Ulceration: Presence and extent of mucosal ulceration.

      • Submucosal Edema and Muscle Thickening.

Protocol 3: Mitigation of Colitis with Budesonide
  • Induction of Colitis: Induce colitis as described in Protocol 1.

  • Treatment Initiation: Once clinical signs of colitis appear (e.g., significant weight loss, diarrhea), initiate treatment with budesonide.

  • Budesonide Administration:

    • Prepare budesonide in a suitable vehicle.

    • Administer daily via oral gavage. A typical dose might be in the range of 1-3 mg/kg, but this should be optimized.

  • Monitoring and Endpoint:

    • Continue to monitor the DAI score.

    • At the study endpoint, collect tissues for histological and immunological analysis to assess the efficacy of the treatment.

Quantitative Data Summary

Table 1: Incidence of Grade ≥3 Diarrhea/Colitis with Various PI3K Inhibitors (Clinical Data)

PI3K InhibitorTarget Isoform(s)Incidence of Grade ≥3 Diarrhea/ColitisReference
Idelalisibδ13%
Duvelisibδ/γData varies, but colitis is a known side effect.
Copanlisibα/δ5%
Alpelisibα10% (diarrhea)
UmbralisibδColitis cases have been reported.

Table 2: Example Histological Scoring System for Murine Colitis

ParameterScore 0Score 1Score 2Score 3Score 4
Inflammation NoneMildModerateSevere
Goblet Cell Loss NoneMildModerateSevere
Crypt Damage NoneBasal 1/3 damagedBasal 2/3 damagedCrypts lost, surface epithelium presentCrypts and surface epithelium lost
Ulceration None1-2 focal ulcers3-4 focal ulcersConfluent or extensive ulceration

This is a composite and simplified example based on several published scoring systems.

Visualizations

PI3K_Delta_Signaling_and_Colitis cluster_treg Regulatory T Cell (Treg) cluster_effector Effector T Cell TCR TCR Engagement PI3Kd_Treg PI3Kδ TCR->PI3Kd_Treg AKT_Treg AKT PI3Kd_Treg->AKT_Treg Treg_Function Treg Function (Suppression of Inflammation) AKT_Treg->Treg_Function Teff_Proliferation Proliferation & Survival Treg_Function->Teff_Proliferation Suppresses PI3Kd_Teff PI3Kδ AKT_Teff AKT Colitis Colitis (Intestinal Inflammation) Teff_Proliferation->Colitis Promotes PI3Kd_Inhibitor PI3Kδ Inhibitor PI3Kd_Inhibitor->PI3Kd_Treg Inhibits PI3Kd_Inhibitor->PI3Kd_Teff Inhibits

Caption: PI3K delta signaling in immune-mediated colitis.

Experimental_Workflow Start Start: Select Mouse Model Induce_Colitis Induce Colitis: Administer PI3Kδ Inhibitor Start->Induce_Colitis Monitor Monitor Daily: Weight, Stool, DAI Induce_Colitis->Monitor Treatment Mitigation Strategy: - Dose Reduction - Intermittent Dosing - Budesonide Monitor->Treatment If colitis develops Endpoint Endpoint: Tissue Collection Monitor->Endpoint Treatment->Monitor Analysis Analysis: - Histology - Cytokine Levels - Flow Cytometry Endpoint->Analysis

Caption: Workflow for studying and mitigating PI3Kδ inhibitor-induced colitis.

References

Roginolisib Technical Support Center: Enhancing Bioavailability and Troubleshooting Experimental Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Roginolisib (also known as IOA-244). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and addressing potential challenges related to the bioavailability of this promising PI3Kδ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound (IOA-244) is an orally administered, first-in-class, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] Its unique binding mechanism and high selectivity are designed to offer an improved safety and tolerability profile compared to earlier-generation PI3Kδ inhibitors.[2][3] this compound works by blocking PI3Kδ-dependent signaling, which is crucial for the proliferation and survival of certain cancer cells.[4] It has a multi-modal effect on cancer by directly inhibiting cancer cell growth and by modulating the tumor microenvironment to enhance the body's anti-tumor immune response. Specifically, it has been shown to reduce regulatory T-cells (Tregs) and increase activated anti-cancer CD8+ T-cells and natural killer (NK) cells.

Q2: What are the key therapeutic areas being investigated for this compound?

This compound is being investigated in clinical trials for the treatment of various solid and hematologic malignancies. Notably, it has shown promising clinical activity in uveal melanoma, follicular lymphoma, and malignant pleural mesothelioma. Clinical trials are evaluating its use as a monotherapy and in combination with other cancer treatments.

Q3: What are the known pharmacokinetic properties of this compound?

This compound is administered orally on a continuous daily dosing schedule. Clinical trials have evaluated doses ranging from 10 mg to 80 mg. Pharmacokinetic (PK) parameters, such as maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC), are assessed in these trials to understand its absorption, distribution, metabolism, and excretion. While specific details on its bioavailability are not publicly available, its oral administration in clinical settings suggests it has properties amenable to systemic absorption.

Troubleshooting Guide

Issue 1: Inconsistent or low plasma concentrations of this compound in preclinical in vivo studies.

Possible Causes and Troubleshooting Steps:

  • Formulation and Solubility:

    • Problem: this compound, like many small molecule inhibitors, may have limited aqueous solubility, leading to poor absorption.

    • Suggestion: Ensure the vehicle used for oral gavage is appropriate for solubilizing the compound. Consider using common formulation strategies for poorly soluble drugs, such as suspensions, solutions with co-solvents (e.g., PEG400, DMSO, Tween 80), or lipid-based formulations. It is crucial to determine the kinetic and thermodynamic solubility of this compound in different vehicles before in vivo administration.

  • Animal-related Factors:

    • Problem: The health status, stress levels, and diet of the experimental animals can significantly impact gastrointestinal function and drug absorption.

    • Suggestion: Ensure animals are properly fasted before dosing, as food can affect drug absorption. Standardize animal handling procedures to minimize stress. Monitor the health of the animals throughout the study.

  • Metabolism:

    • Problem: Rapid first-pass metabolism in the liver can reduce the amount of active drug reaching systemic circulation.

    • Suggestion: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the relevant species to understand the metabolic profile of this compound. If metabolism is high, co-administration with a metabolic inhibitor (in preclinical studies) could be considered to assess the impact on exposure.

Issue 2: High variability in in vitro assay results.

Possible Causes and Troubleshooting Steps:

  • Compound Solubility and Aggregation:

    • Problem: If this compound precipitates in the assay medium, it will lead to inconsistent and inaccurate results.

    • Suggestion: Determine the solubility of this compound in your specific cell culture medium. Use a final concentration of DMSO or other solvent that is non-toxic to the cells and keeps the compound in solution. Consider using a formulation with a non-ionic surfactant like Tween 80 to prevent aggregation.

  • Pipetting and Dilution Errors:

    • Problem: Inaccurate serial dilutions can lead to significant variability.

    • Suggestion: Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh stock solution for each experiment.

Data and Protocols

Quantitative Data

Table 1: Hypothetical Physicochemical Properties of a Kinase Inhibitor Relevant to Bioavailability

PropertyValueSignificance for Bioavailability
Molecular Weight< 500 g/mol Adherence to Lipinski's rule of five, favoring absorption.
LogP2 - 4Optimal range for membrane permeability.
Aqueous Solubility (pH 7.4)< 10 µg/mLLow solubility can limit dissolution and absorption.
pKa5.5 (weak base)Ionization state affects solubility and permeability in the GI tract.

Table 2: Common Excipients for Enhancing Oral Bioavailability of Poorly Soluble Drugs

Excipient TypeExamplesMechanism of Action
Solubilizing AgentsPolyethylene glycol (PEG), Propylene glycolIncrease the solubility of the drug in the GI fluid.
SurfactantsTween 80, Cremophor ELEnhance dissolution rate by reducing surface tension and forming micelles.
Polymers for Amorphous Solid DispersionsPVP, HPMCStabilize the drug in a high-energy amorphous state, improving solubility and dissolution.
Bioavailability EnhancersPiperine, Grapefruit JuiceInhibit metabolic enzymes (e.g., CYP3A4) or efflux transporters (e.g., P-glycoprotein).
Experimental Protocols

Protocol 1: Kinetic Solubility Assay

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement of Turbidity: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm.

  • Determination of Solubility: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer control.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (8-10 weeks old) for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) with free access to water.

  • Formulation Preparation: Prepare a formulation of this compound (e.g., a suspension in 0.5% methylcellulose with 0.1% Tween 80) at the desired concentration.

  • Dosing: Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg). For intravenous administration (to determine absolute bioavailability), dissolve this compound in a suitable vehicle (e.g., saline with a co-solvent) and administer via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Survival mTORC1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound This compound->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway inhibited by this compound.

Bioavailability_Workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Studies Solubility Kinetic & Thermodynamic Solubility Assays Permeability PAMPA or Caco-2 Permeability Assay Solubility->Permeability Metabolism Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolism Formulation Vehicle Selection & Formulation Optimization Metabolism->Formulation Rodent_PK Rodent Pharmacokinetic Study (PO & IV) Formulation->Rodent_PK Bioavailability Calculate Oral Bioavailability (%) Rodent_PK->Bioavailability

Caption: Experimental workflow for assessing oral bioavailability.

Troubleshooting_Bioavailability Start Low Oral Bioavailability Observed in Experiments CheckSolubility Is the compound soluble in the formulation vehicle? Start->CheckSolubility CheckPermeability Does the compound have adequate permeability? CheckSolubility->CheckPermeability Yes ImproveFormulation Optimize Formulation: - Nanosizing - Solid Dispersion - Lipid Formulation CheckSolubility->ImproveFormulation No CheckMetabolism Is the compound rapidly metabolized (first-pass)? CheckPermeability->CheckMetabolism Yes Prodrug Consider a Prodrug Strategy CheckPermeability->Prodrug No CheckMetabolism->Prodrug Yes Acceptable Bioavailability Acceptable CheckMetabolism->Acceptable No ImproveFormulation->Start Prodrug->Start

Caption: Troubleshooting logic for low oral bioavailability.

References

Technical Support Center: Understanding and Managing Transient Toxicities of Roginolisib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the transient toxicities associated with Roginolisib (IOA-244), a selective PI3Kδ inhibitor. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally administered, highly selective, allosteric inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[1][2] PI3Kδ is a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells and other immune cells.[3][4][5] By inhibiting PI3Kδ, this compound induces apoptosis in cancer cells and modulates the tumor microenvironment by reducing the number of regulatory T cells (Tregs), thereby enhancing the anti-tumor immune response.

Q2: What are the known transient toxicities associated with this compound?

Clinical studies have shown that this compound is generally well-tolerated. The most commonly reported transient toxicities are generally mild to moderate and include:

  • Gastrointestinal: Diarrhea

  • Hepatic: Elevated aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels

  • Hematological: Thrombocytopenia (platelet reduction)

These toxicities are often transient, lasting less than 24-48 hours, and typically resolve without the need for treatment intervention or dose modification.

Q3: What is the likely mechanism behind these transient toxicities?

The transient toxicities of this compound are thought to be immune-mediated, a class effect of PI3Kδ inhibitors. Inhibition of PI3Kδ can disrupt the function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. This can lead to a temporary immune-related inflammatory response in various tissues, such as the gastrointestinal tract and the liver.

Troubleshooting Guides

Issue 1: Elevated AST/ALT Levels Observed in Preclinical Models

Potential Cause: Immune-mediated hepatitis is a potential cause, consistent with the mechanism of PI3Kδ inhibitors. This involves the infiltration of immune cells into the liver, leading to transient inflammation and hepatocyte damage.

Troubleshooting/Investigative Steps:

  • Confirm Liver Injury:

    • Perform serial blood chemistry analysis to monitor the kinetics of AST and ALT elevation and resolution.

    • Collect liver tissue for histopathological evaluation to assess for signs of inflammation, necrosis, and immune cell infiltration.

  • Characterize Immune Infiltrate:

    • Perform immunohistochemistry (IHC) or immunofluorescence (IF) on liver sections to identify the types of infiltrating immune cells (e.g., CD4+ T cells, CD8+ T cells, macrophages).

    • Use flow cytometry to quantify immune cell populations in the liver and peripheral blood.

  • Dose-Response Assessment:

    • Evaluate if the severity of liver enzyme elevation is dose-dependent.

Issue 2: Diarrhea or Signs of Gastrointestinal Distress in Animal Models

Potential Cause: Immune-mediated colitis is a known class effect of PI3Kδ inhibitors. Inhibition of PI3Kδ can lead to an inflammatory response in the gut mucosa.

Troubleshooting/Investigative Steps:

  • Assess GI Toxicity:

    • Monitor for clinical signs such as weight loss, loose stools, and changes in activity.

    • Perform histological analysis of intestinal tissue to look for signs of inflammation, epithelial damage, and immune cell infiltration.

  • Characterize the Inflammatory Response:

    • Use IHC or IF to identify the immune cell populations within the intestinal lining.

    • Analyze cytokine levels in intestinal tissue homogenates to assess the inflammatory milieu.

Issue 3: Transient Thrombocytopenia in Experimental Subjects

Potential Cause: The mechanism of PI3Kδ inhibitor-induced thrombocytopenia is not fully elucidated but may involve immune-mediated platelet destruction or impaired platelet production.

Troubleshooting/Investigative Steps:

  • Monitor Platelet Counts:

    • Perform regular complete blood counts (CBCs) to track the onset, nadir, and recovery of platelet counts.

  • Investigate Immune-Mediated Destruction:

    • In in vivo models, assess for the presence of platelet-associated antibodies. A NOD/SCID mouse model can be utilized to study the clearance of human platelets by drug-dependent antibodies.

  • Evaluate Platelet Function:

    • Perform platelet aggregation and adhesion assays to determine if this compound directly affects platelet function.

Data Presentation

Table 1: Summary of Transient Toxicities Observed in this compound Clinical Trials

ToxicityGrade 1-2 FrequencyGrade 3 FrequencyOnset and DurationReference
DiarrheaObservedInfrequentTransient (<24 hours)
AST/ALT ElevationObserved25% (in Follicular Lymphoma cohort)Transient (<24-48 hours)
ThrombocytopeniaNot specifiedTransient (in Follicular Lymphoma cohort)Transient (<48 hours)

Note: Data is compiled from abstracts of ongoing clinical trials and may be subject to change with final data publication.

Experimental Protocols

Protocol 1: Immunohistochemistry for Immune Cell Infiltration in Liver Tissue

Objective: To identify and localize immune cell populations within the liver tissue of animals treated with this compound.

Methodology:

  • Tissue Preparation:

    • Fix fresh liver tissue in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissue through a series of graded ethanol washes and embed in paraffin.

    • Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize sections in xylene and rehydrate through graded ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0), depending on the primary antibody.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a suitable blocking serum.

    • Incubate with primary antibodies against immune cell markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, F4/80 for macrophages) overnight at 4°C.

    • Incubate with a biotinylated secondary antibody.

    • Apply an avidin-biotin-peroxidase complex (ABC) reagent.

    • Develop the signal with a chromogen such as diaminobenzidine (DAB).

    • Counterstain with hematoxylin.

  • Analysis:

    • Examine slides under a microscope to assess the presence, distribution, and morphology of stained immune cells within the liver parenchyma and portal tracts.

Protocol 2: Flow Cytometry for Peripheral Blood Regulatory T Cell (Treg) Analysis

Objective: To quantify the percentage of Tregs in peripheral blood samples from subjects treated with this compound.

Methodology:

  • Sample Collection:

    • Collect whole blood in EDTA-containing tubes.

  • Staining:

    • To 100 µL of whole blood, add a cocktail of fluorescently-conjugated antibodies:

      • CD3 (to identify T cells)

      • CD4 (to identify helper T cells)

      • CD25 (a component of the IL-2 receptor, highly expressed on Tregs)

      • CD127 (the IL-7 receptor alpha chain, with low to no expression on Tregs)

      • FoxP3 (a transcription factor specific for Tregs; requires intracellular staining)

    • Incubate for 30 minutes at room temperature in the dark.

  • Lysis and Fixation/Permeabilization (for FoxP3 staining):

    • Lyse red blood cells using a lysis buffer.

    • If staining for FoxP3, fix and permeabilize the cells using a commercially available kit.

    • Add the anti-FoxP3 antibody and incubate.

  • Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter.

    • Sequentially gate on CD3+ T cells, then CD4+ helper T cells.

    • Within the CD4+ population, identify Tregs as CD25+ and CD127low/-. If staining for FoxP3, confirm the Treg population as FoxP3+.

Protocol 3: In Vivo Model of Drug-Induced Thrombocytopenia

Objective: To evaluate the potential of this compound to induce immune-mediated thrombocytopenia in an animal model.

Methodology (adapted from a NOD/SCID mouse model):

  • Animal Model:

    • Use immunodeficient NOD/SCID mice, which can accept human platelets without rejection.

  • Human Platelet Transfusion:

    • Obtain human platelets from healthy donors.

    • Transfuse the human platelets into the NOD/SCID mice.

  • This compound Administration:

    • Administer this compound to the mice at various dose levels.

  • Monitoring Platelet Clearance:

    • Collect serial blood samples from the mice.

    • Use flow cytometry with an antibody specific for human platelets (e.g., anti-human CD41) to quantify the number of circulating human platelets over time.

    • A rapid decrease in human platelet count in the presence of this compound would suggest a drug-dependent clearance mechanism.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound inhibits the PI3Kδ signaling pathway.

Experimental_Workflow_Toxicity cluster_invivo In Vivo Model cluster_analysis Analysis Animal_Model Animal Model (e.g., Mouse) Roginolisib_Admin Administer This compound Animal_Model->Roginolisib_Admin Sample_Collection Sample Collection (Blood, Tissues) Roginolisib_Admin->Sample_Collection Blood_Analysis Blood Analysis (CBC, Chemistry) Sample_Collection->Blood_Analysis Histo_Analysis Histopathology & Immunohistochemistry Sample_Collection->Histo_Analysis Flow_Analysis Flow Cytometry Sample_Collection->Flow_Analysis Data_Interpretation Data Interpretation & Conclusion Blood_Analysis->Data_Interpretation Histo_Analysis->Data_Interpretation Flow_Analysis->Data_Interpretation

Caption: Workflow for investigating this compound toxicities.

Troubleshooting_Logic Toxicity_Observed Transient Toxicity Observed Identify_Toxicity Identify Specific Toxicity (e.g., AST/ALT elevation) Toxicity_Observed->Identify_Toxicity Formulate_Hypothesis Formulate Hypothesis (e.g., Immune-mediated) Identify_Toxicity->Formulate_Hypothesis Design_Experiment Design Follow-up Experiment Formulate_Hypothesis->Design_Experiment Execute_Protocol Execute Protocol (e.g., IHC, Flow Cytometry) Design_Experiment->Execute_Protocol Analyze_Data Analyze & Interpret Data Execute_Protocol->Analyze_Data Conclusion Draw Conclusion on Mechanism Analyze_Data->Conclusion

Caption: Logical approach to troubleshooting toxicities.

References

Validation & Comparative

A Head-to-Head Battle in Chronic Lymphocytic Leukemia Models: Roginolisib vs. Idelalisib

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of two PI3Kδ inhibitors, roginolisib and idelalisib, reveals key differences in their mechanism of action and biological effects in preclinical models of Chronic Lymphocytic Leukemia (CLL). This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their performance, supported by experimental data and protocols.

This compound, a next-generation selective PI3Kδ inhibitor, and idelalisib, the first-in-class approved PI3Kδ inhibitor, both target the B-cell receptor (BCR) signaling pathway, a critical driver of proliferation and survival in CLL cells. However, their distinct binding mechanisms—this compound being a non-ATP-competitive allosteric modulator and idelalisib an ATP-competitive inhibitor—may underlie differences in their efficacy and safety profiles.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

Both this compound and idelalisib effectively inhibit the phosphoinositide 3-kinase (PI3K) delta isoform, a key enzyme in the BCR signaling cascade.[1] Inhibition of PI3Kδ blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger.[2] This, in turn, prevents the activation of downstream effectors like AKT and mTOR, ultimately leading to the induction of apoptosis (programmed cell death) in malignant B-cells.[1][3]

Idelalisib binds to the ATP-binding site of PI3Kδ, competitively inhibiting its kinase activity.[4] In contrast, this compound is an allosteric modulator with a unique chemical structure and binding mode, which may contribute to a more favorable safety profile compared to earlier-generation PI3Kδ inhibitors.

PI3K_Inhibition_Pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes This compound This compound (Allosteric) This compound->PI3K_delta Idelalisib Idelalisib (ATP-Competitive) Idelalisib->PI3K_delta

PI3Kδ Inhibition by this compound and Idelalisib.

Comparative Efficacy in CLL Models

Preclinical studies demonstrate that both this compound and idelalisib effectively inhibit signaling pathways and reduce the viability of CLL cells.

Inhibition of CLL Cell Signaling and Viability

A direct comparison of this compound and idelalisib in primary CLL cells showed that both drugs significantly inhibit the phosphorylation of key signaling proteins downstream of PI3K. Furthermore, both compounds inhibited CLL B cell viability in a concentration-dependent manner, with one study indicating comparable activity at a 5 μM concentration.

DrugTargetMechanismEffect on CLL Cell Viability
This compound PI3KδNon-ATP-competitive allosteric modulatorConcentration-dependent inhibition
Idelalisib PI3KδATP-competitive inhibitorConcentration-dependent inhibition

Table 1: Comparison of this compound and Idelalisib in CLL Models.

Synergy with Venetoclax

Recent preclinical evidence highlights the strong synergistic potential of this compound with the BCL2 inhibitor venetoclax in treating CLL. This combination has been shown to induce potent cancer cell death in lymphoma cell lines and patient-derived CLL samples, including those resistant to BTK inhibitors. Mechanistically, this compound enhances venetoclax-induced apoptosis by downregulating the anti-apoptotic protein MCL1 and upregulating the pro-apoptotic protein BIM.

Impact on the Immune Microenvironment: A Focus on T-Cells

A key differentiator between this compound and idelalisib appears to be their effect on T-cell function, which could have significant implications for their long-term safety and efficacy.

While both drugs specifically inhibit PI3K-mediated signaling in T-cells, idelalisib has been shown to promote the differentiation of CD4+ T-cells into Th1, Th2, and Th17 subsets, a response not observed with this compound. Furthermore, at a concentration of 5 μM, idelalisib caused a significant reduction in the cytotoxic functions of CD8+ T-cells, whereas this compound showed non-significant effects. This suggests that this compound may have a more favorable profile regarding the preservation of T-cell function, potentially leading to a lower risk of immune-related adverse events.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the steps for determining cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • CLL cells

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Prepare a cell suspension of CLL cells in culture medium.

  • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. Include control wells with medium only for background luminescence.

  • Add the test compounds (this compound or idelalisib) at various concentrations to the experimental wells.

  • Incubate the plate for the desired period (e.g., 48 hours) under standard cell culture conditions.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.

Cell_Viability_Assay_Workflow cluster_0 Plate Preparation cluster_1 Incubation cluster_2 Assay Procedure A Seed CLL cells in 96-well plate B Add test compounds (this compound/Idelalisib) A->B C Incubate for 48 hours B->C D Add CellTiter-Glo® Reagent C->D E Incubate at RT (10 mins) D->E F Measure Luminescence E->F

CellTiter-Glo® Viability Assay Workflow.
Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI) to identify necrotic cells.

Materials:

  • CLL cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in CLL cells by treating with this compound or idelalisib for the desired time. Include an untreated control.

  • Harvest the cells by centrifugation.

  • Wash the cells once with cold 1X PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI solution to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Conclusion

Both this compound and idelalisib demonstrate potent anti-leukemic activity in preclinical CLL models by effectively inhibiting the PI3Kδ signaling pathway. This compound's unique non-ATP-competitive mechanism of action and its potentially more favorable impact on T-cell function may offer advantages over idelalisib. The strong synergy observed between this compound and venetoclax suggests a promising combination therapy strategy for CLL, including for patients with resistance to other targeted agents. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of these two PI3Kδ inhibitors in the treatment of Chronic Lymphocytic Leukemia.

References

A Comparative Guide to IOA-244 and Other PI3K Delta Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell signaling, making it a key therapeutic target in B-cell malignancies and inflammatory diseases. This guide provides a detailed comparison of IOA-244, a novel PI3Kδ inhibitor, with other prominent PI3Kδ inhibitors, supported by experimental data and detailed methodologies.

Introduction to IOA-244

IOA-244 (roginolisib) is a first-in-class, orally bioavailable, and highly selective allosteric modulator of PI3Kδ.[1] Unlike the majority of kinase inhibitors that compete with ATP for binding to the enzyme's active site, IOA-244 exhibits a non-ATP-competitive mechanism of action.[1][2] This unique binding mode is reported to contribute to its high selectivity and favorable safety profile.[2][3]

Quantitative Comparison of PI3K Delta Inhibitors

The following tables summarize the in vitro potency and selectivity of IOA-244 compared to other well-characterized PI3Kδ inhibitors.

Table 1: In Vitro Potency (IC50, nM) Against PI3K Delta

InhibitorPI3Kδ IC50 (nM)Reference(s)
IOA-244 4.9
Idelalisib2.5 - 19
Duvelisib0.36 - 2.5
ZandelisibNot explicitly found
Parsaclisib1 - 3.4
Umbralisib22.2

Table 2: In Vitro Selectivity Profile (IC50, nM) Against Class I PI3K Isoforms

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)Selectivity (Fold vs. α/β/γ)Reference(s)
IOA-244 10,100430>15,0004.9~2061 / ~88 / >3061
Idelalisib8,6004,0002,10019~453 / ~211 / ~111
Duvelisib1,6028527.42.5~641 / ~34 / ~11
Zandelisib-----
Parsaclisib>20,000x selective>20,000x selective>20,000x selective1>20,000
Umbralisib>22,200 (>1000x)>666-1110 (30-50x)>333-1110 (15-50x)22.2>1000 / >30-50 / >15-50

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of PI3K delta inhibitors.

In Vitro Kinase Inhibition Assays

1. ADP-Glo™ Kinase Assay (Promega)

This luminescent kinase assay measures the amount of ADP produced from a kinase reaction.

  • Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP generated and thus the kinase activity.

  • Protocol Outline:

    • Kinase Reaction: Recombinant PI3Kδ enzyme is incubated with the lipid substrate (e.g., PIP2:PS vesicles), ATP, and the test inhibitor at various concentrations in a kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA). The reaction is typically incubated for 60 minutes at room temperature.

    • ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to the reaction wells to terminate the kinase reaction and deplete the remaining ATP. This is incubated for 40 minutes at room temperature.

    • ADP Detection: Twice the volume of Kinase Detection Reagent is added to the wells. This reagent converts ADP to ATP and contains luciferase and luciferin. The plate is incubated for 30-60 minutes at room temperature.

    • Signal Measurement: The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.

2. Adapta™ Universal Kinase Assay (Thermo Fisher Scientific)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Principle: The assay measures the amount of ADP produced by the kinase reaction. In the absence of ADP, a europium-labeled anti-ADP antibody binds to an Alexa Fluor® 647-labeled ADP tracer, resulting in a high TR-FRET signal. ADP produced by the kinase reaction displaces the tracer from the antibody, leading to a decrease in the TR-FRET signal.

  • Protocol Outline:

    • Kinase Reaction: The PI3Kδ enzyme, lipid substrate, ATP, and inhibitor are incubated in a kinase reaction buffer.

    • Detection: A detection solution containing the Eu-anti-ADP antibody, the Alexa Fluor® 647 ADP tracer, and EDTA (to stop the reaction) is added.

    • Signal Measurement: After incubation, the TR-FRET signal is read on a plate reader. The IC50 is determined from the concentration-response curve.

Cellular Phospho-AKT (p-AKT) Inhibition Assay (Western Blot)

This assay measures the inhibition of the PI3K pathway in a cellular context by quantifying the phosphorylation of AKT, a key downstream effector.

  • Principle: Cells are treated with a PI3Kδ inhibitor, and the levels of phosphorylated AKT (at Ser473 or Thr308) and total AKT are measured by Western blotting. A decrease in the ratio of p-AKT to total AKT indicates inhibition of the PI3K pathway.

  • Protocol Outline:

    • Cell Culture and Treatment: A suitable cell line (e.g., a B-cell lymphoma cell line) is cultured to 70-80% confluency. The cells are then treated with various concentrations of the PI3Kδ inhibitor or a vehicle control for a specified time.

    • Cell Lysis: The cells are washed with ice-cold PBS and lysed with a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay such as the BCA assay.

    • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for p-AKT (e.g., Ser473). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Stripping and Reprobing: The membrane is stripped of the first set of antibodies and then reprobed with an antibody for total AKT to serve as a loading control.

    • Densitometry: The band intensities are quantified, and the ratio of p-AKT to total AKT is calculated to determine the extent of pathway inhibition.

Signaling Pathways and Experimental Workflows

PI3K Delta Signaling Pathway

The following diagram illustrates the central role of PI3Kδ in B-cell signaling. Upon B-cell receptor (BCR) activation, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, leading to the activation of downstream effectors such as AKT, which in turn promotes cell survival, proliferation, and differentiation.

PI3K_Signaling_Pathway BCR BCR SYK SYK BCR->SYK BTK BTK SYK->BTK PI3Kd PI3Kδ BTK->PI3Kd PIP2 PIP2 PI3Kd->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Outcomes Cell Survival, Proliferation, Differentiation mTORC1->Cell_Outcomes IOA244 IOA-244 (Non-ATP Competitive) IOA244->PI3Kd Other_Inhibitors Other PI3Kδ Inhibitors (ATP-Competitive) Other_Inhibitors->PI3Kd

Caption: Simplified PI3Kδ signaling pathway in B-cells.

Experimental Workflow for PI3K Inhibitor Evaluation

The diagram below outlines a typical workflow for the preclinical evaluation of a novel PI3Kδ inhibitor.

Experimental_Workflow Start Compound Synthesis & Initial Screening In_Vitro_Kinase In Vitro Kinase Assays (IC50, Selectivity) Start->In_Vitro_Kinase Cellular_Assays Cellular Assays (p-AKT, Proliferation) In_Vitro_Kinase->Cellular_Assays In_Vivo_PKPD In Vivo PK/PD Studies (Mouse, Rat) Cellular_Assays->In_Vivo_PKPD In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) In_Vivo_PKPD->In_Vivo_Efficacy Tox_Studies Toxicology Studies In_Vivo_Efficacy->Tox_Studies Clinical_Trials Clinical Trials Tox_Studies->Clinical_Trials

Caption: Preclinical evaluation workflow for PI3K inhibitors.

Mechanism of Action: ATP-Competitive vs. Non-ATP-Competitive Inhibition

This diagram illustrates the fundamental difference in the mechanism of action between ATP-competitive inhibitors and a non-ATP-competitive inhibitor like IOA-244.

MoA_Comparison cluster_0 ATP-Competitive Inhibition cluster_1 Non-ATP-Competitive Inhibition (IOA-244) ATP ATP PI3Kδ_A PI3Kδ (Active Site) ATP->PI3Kδ_A Binds Inhibitor_A ATP-Competitive Inhibitor Inhibitor_A->PI3Kδ_A Competes & Binds ATP_B ATP PI3Kδ_B PI3Kδ ATP_B->PI3Kδ_B IOA244_B IOA-244 IOA244_B->Allosteric_Site Binds to

Caption: ATP-competitive vs. non-ATP-competitive inhibition.

In Vivo Performance

Preclinical in vivo studies have demonstrated the anti-tumor activity of IOA-244. In syngeneic mouse models of colorectal (CT26) and lung (Lewis Lung Carcinoma) cancer, IOA-244 sensitized tumors to anti-PD-1 therapy. Similar activity was observed in pancreatic (Pan-02) and lymphoma (A20) models. IOA-244 treatment led to a favorable remodeling of the tumor microenvironment, with increased infiltration of CD8+ T cells and natural killer (NK) cells, and a decrease in immunosuppressive regulatory T cells (Tregs).

Conclusion

IOA-244 distinguishes itself from other PI3Kδ inhibitors primarily through its non-ATP-competitive mechanism of action, which contributes to its high selectivity for the PI3Kδ isoform. This high selectivity is evident in the in vitro kinase assays, where IOA-244 shows a significantly wider therapeutic window against other PI3K isoforms compared to several other inhibitors. The preclinical in vivo data for IOA-244 are promising, demonstrating not only direct anti-tumor effects but also a significant immunomodulatory activity that enhances the efficacy of checkpoint inhibitors. While direct comparative in vivo data is limited, the unique mechanism and high selectivity of IOA-244 suggest it may offer a differentiated and potentially more favorable safety and efficacy profile in the clinical setting. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of IOA-244 in various malignancies.

References

Preclinical Synergy of Roginolisib and Venetoclax in Hematologic Malignancies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical data supporting the combination of roginolisib, a selective PI3Kδ inhibitor, and venetoclax, a BCL-2 inhibitor, for the treatment of hematologic malignancies. The combination has demonstrated significant synergistic activity in various cancer models, offering a promising therapeutic strategy. This document summarizes the key quantitative findings, details the experimental methodologies employed in these preclinical studies, and visualizes the underlying molecular mechanisms and experimental workflows.

Data Presentation

The synergistic effect of combining this compound and venetoclax has been evaluated across a panel of lymphoma and leukemia cell lines, as well as in primary patient samples. The combination index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Synergistic Activity of this compound and Venetoclax in Lymphoma Cell Lines
Cell LineCancer TypeCombination Index (CI)Synergy Level
HHCutaneous T-Cell Lymphoma0.003[1]Strong Synergy
MEC1Chronic Lymphocytic Leukemia0.05[2]Strong Synergy
JVM2Mantle Cell Lymphoma0.15[2]Strong Synergy
FARAGEDiffuse Large B-cell Lymphoma0.32[2]Synergy
MJCutaneous T-cell Lymphoma0.47[2]Synergy
TMD8Diffuse Large B-cell Lymphoma0.76Synergy
GRANTA-519Mantle Cell Lymphoma0.81Synergy
SP49Mantle Cell Lymphoma1.3No Synergy
Table 2: Enhanced Apoptosis in Primary CLL Cells with this compound and Venetoclax Combination
Patient CohortTreatmentOutcome
BTKi Responders (n=6)This compound + VenetoclaxStrong synergy in inducing apoptosis (p=0.019)
BTKi Progressors (n=8)This compound + VenetoclaxStrong synergy with slightly better cell killing activity (p=0.007)

Signaling Pathway and Mechanism of Action

The synergistic interaction between this compound and venetoclax is rooted in their complementary mechanisms of action targeting key survival pathways in cancer cells. This compound inhibits the PI3Kδ/AKT pathway, which leads to the downregulation of the anti-apoptotic protein MCL-1 and the upregulation of the pro-apoptotic protein BIM. This alteration in the balance of Bcl-2 family proteins sensitizes the cancer cells to the effects of venetoclax, which directly inhibits the anti-apoptotic protein BCL-2, ultimately leading to enhanced apoptosis.

Synergy_Pathway cluster_this compound This compound cluster_venetoclax Venetoclax cluster_apoptosis Apoptosis This compound This compound pi3kd PI3Kδ This compound->pi3kd inhibits akt AKT pi3kd->akt activates mcl1 MCL-1 (Anti-apoptotic) akt->mcl1 promotes bim BIM (Pro-apoptotic) akt->bim inhibits apoptosis Apoptosis mcl1->apoptosis inhibits bim->apoptosis promotes venetoclax Venetoclax bcl2 BCL-2 (Anti-apoptotic) venetoclax->bcl2 inhibits bcl2->apoptosis inhibits

Caption: Mechanism of this compound and venetoclax synergy.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are the methodologies for the key experiments cited in the studies of this compound and venetoclax combination therapy.

Cell Viability Assay (MTT Assay)

This assay was used to assess the effect of this compound and venetoclax, alone and in combination, on the viability of cancer cell lines.

  • Cell Plating: Seed lymphoma cell lines (e.g., HH and SP-53) into 96-well plates at an appropriate density and incubate overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound and venetoclax, both as single agents and in combination, for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug and the combination index (CI) using the Chou-Talalay method to determine synergy.

Apoptosis Assay (Annexin V and 7-AAD Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following drug treatment.

  • Cell Treatment: Treat primary CLL cells or cell lines with this compound (0.625 to 5 μM) and venetoclax (1 to 8 nM), alone or in combination, for 48 hours.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and 7-amino-actinomycin D (7-AAD). Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/7-AAD-negative cells are considered early apoptotic, while Annexin V-positive/7-AAD-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the untreated control.

Western Blotting

This technique was employed to analyze the expression levels of key proteins in the PI3K/AKT and Bcl-2 signaling pathways.

  • Cell Lysis: Treat cells with this compound (0.625 and 5 μM) for 24 hours, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, MCL-1, BIM, BCL-2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for preclinical evaluation of the this compound and venetoclax combination.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_conclusion Conclusion cell_culture Cell Culture (Lymphoma/Leukemia Lines, Primary CLL Cells) drug_treatment Drug Treatment (this compound, Venetoclax, Combo) cell_culture->drug_treatment viability_assay Cell Viability Assay (MTT) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/7-AAD) drug_treatment->apoptosis_assay western_blot Western Blot (p-AKT, MCL-1, BIM) drug_treatment->western_blot data_analysis Data Analysis (IC50, CI, Protein Levels) viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis synergy_conclusion Demonstration of Synergy and Mechanism of Action data_analysis->synergy_conclusion

Caption: Preclinical experimental workflow.

References

Roginolisib in Combination with Checkpoint Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of Roginolisib, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, with immune checkpoint inhibitors. By objectively comparing its performance with other PI3Kδ inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction: The Rationale for Combination Therapy

Immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis, have revolutionized cancer treatment. However, a significant number of patients do not respond to these therapies, often due to an immunosuppressive tumor microenvironment (TME).[1] The PI3Kδ signaling pathway is a key regulator of immune cell function and is often overactive in cancer, contributing to this immunosuppressive state.[2]

This compound (IOA-244) is a first-in-class, orally bioavailable, allosteric modulator of PI3Kδ.[2] Its unique non-ATP-competitive binding mechanism is designed to offer high selectivity and a favorable safety profile.[2] By inhibiting PI3Kδ, this compound aims to reprogram the TME from immunosuppressive to immunostimulatory, thereby enhancing the efficacy of checkpoint inhibitors.[2] This guide will delve into the preclinical and clinical evidence supporting this synergistic approach.

Preclinical Evidence for Synergy

In Vitro and Ex Vivo Studies

Co-culture models using patient-derived tumor cells and peripheral blood mononuclear cells (PBMCs) have demonstrated that this compound, in combination with the anti-PD-1 antibody nivolumab, significantly enhances anti-tumor immune responses.

Table 1: Immunomodulatory Effects of this compound in Combination with Nivolumab in a Mesothelioma Co-culture Model

Immune Cell PopulationTreatment GroupOutcome
Effector T-cells This compound + Nivolumab + CisplatinIncreased
Immune Suppressive Cells This compound + Nivolumab + CisplatinReduced
In Vivo Animal Studies

In syngeneic mouse models of various cancers, this compound has been shown to sensitize tumors to anti-PD-1 therapy. The combination treatment leads to a significant inhibition of tumor growth compared to either agent alone.

Table 2: Anti-Tumor Efficacy of this compound in Combination with Anti-PD-1 in a CT26 Colorectal Cancer Model

Treatment GroupOutcome
This compound + Anti-PD-1Strong inhibition of tumor growth
Anti-PD-1 alonePartial inhibition of tumor growth
Result 5/10 animals in the combination group showed complete tumor regression

This enhanced anti-tumor activity is associated with a remodeling of the TME, characterized by an increase in cytotoxic immune cells and a decrease in immunosuppressive cells.

Table 3: Changes in Tumor-Infiltrating Immune Cells in a CT26 Colorectal Cancer Model Treated with this compound and Anti-PD-1

Immune Cell PopulationTreatment GroupChange
CD8+ T cells This compound + Anti-PD-1Increased infiltration
Natural Killer (NK) cells This compound + Anti-PD-1Increased infiltration
Suppressive Immune Cells This compound + Anti-PD-1Decreased

Clinical Evidence and Ongoing Trials

The DIONE-01 trial (NCT04328844) is a Phase 1b/2 study evaluating this compound as a monotherapy and in combination with other agents in patients with advanced cancers. As a monotherapy, this compound has demonstrated a favorable safety profile with less than 7% Grade 3/4 treatment-related adverse events.

Table 4: Clinical Activity of this compound Monotherapy in the DIONE-01 Trial

Cancer TypeDoseObjective Response Rate (ORR)Stable Disease (SD)
Follicular Lymphoma 80 mg50% Partial Response-
Uveal Melanoma 80 mg3% Partial Response72%

Building on the promising preclinical data, a Phase 2 study is planned to evaluate this compound in combination with the PD-1 inhibitor dostarlimab in patients with non-small cell lung cancer (NSCLC) who are resistant to first-line checkpoint inhibitor therapy.

Comparison with Other PI3Kδ Inhibitors

Several other PI3Kδ inhibitors have been investigated in combination with checkpoint inhibitors, offering a basis for comparison.

Duvelisib (PI3Kδ/γ inhibitor): In preclinical models of CT26 colorectal cancer, the combination of duvelisib and an anti-PD-1 antibody resulted in enhanced tumor growth inhibition (81%) compared to duvelisib (59%) or anti-PD-1 (49%) alone. This combination led to tumor-free survival in 60% of mice, compared to 10% with anti-PD-1 alone. A Phase 1/2 clinical trial (NCT04688658) is evaluating duvelisib with nivolumab in patients with advanced melanoma refractory to checkpoint inhibitors, with the combination being well-tolerated.

Umbralisib (PI3Kδ/CK1ε inhibitor): A triplet regimen of umbralisib, the anti-CD20 antibody ublituximab, and the PD-1 inhibitor pembrolizumab demonstrated a 90% overall response rate in patients with relapsed/refractory chronic lymphocytic leukemia (CLL).

ZSTK474 (pan-PI3K inhibitor): In a mouse model of melanoma, a combination of ZSTK474 and an anti-PD-1 antibody showed superior tumor growth inhibition compared to either agent alone.

This compound's distinct allosteric and non-ATP competitive mechanism of action may offer a differentiated safety and efficacy profile compared to these other PI3K inhibitors.

Signaling Pathways and Experimental Workflows

PI3Kδ Signaling Pathway in Immune Evasion

The diagram below illustrates the central role of the PI3Kδ pathway in promoting an immunosuppressive tumor microenvironment.

PI3K_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment Tumor_Antigen Tumor Antigen APC Antigen Presenting Cell (APC) Tumor_Antigen->APC Presents CD8_T_cell CD8+ T-cell APC->CD8_T_cell Activates PDL1 PD-L1 APC->PDL1 Treg Regulatory T-cell (Treg) PI3K_delta PI3Kδ Pathway Treg->PI3K_delta Activates MDSC Myeloid-Derived Suppressor Cell (MDSC) MDSC->PI3K_delta Activates Activation Immune Activation CD8_T_cell->Activation Leads to PD1 PD-1 CD8_T_cell->PD1 Suppression Immune Suppression PI3K_delta->Suppression Promotes Suppression->CD8_T_cell Inhibits Activation->Tumor_Antigen Attacks PDL1->PD1 Inhibitory Signal

Caption: PI3Kδ signaling promotes immune suppression in the TME.

Synergistic Mechanism of this compound and Checkpoint Inhibitors

This diagram illustrates how this compound and a PD-1 inhibitor work together to enhance anti-tumor immunity.

Synergistic_Mechanism cluster_therapy Therapeutic Intervention cluster_tme Tumor Microenvironment This compound This compound PI3K_delta PI3Kδ Pathway This compound->PI3K_delta Inhibits PD1_Inhibitor PD-1 Inhibitor PD1_PDL1 PD-1/PD-L1 Interaction PD1_Inhibitor->PD1_PDL1 Blocks Treg Treg Proliferation & Function PI3K_delta->Treg MDSC MDSC Proliferation & Function PI3K_delta->MDSC CD8_T_cell CD8+ T-cell Activation & Function PI3K_delta->CD8_T_cell Preserves Treg->CD8_T_cell Suppresses MDSC->CD8_T_cell Suppresses Tumor_Cell_Killing Enhanced Tumor Cell Killing CD8_T_cell->Tumor_Cell_Killing PD1_PDL1->CD8_T_cell Inhibits

Caption: this compound and PD-1 inhibitors synergize to boost anti-tumor immunity.

Experimental Protocols

Patient-Derived Tumor Co-culture with PBMCs

This protocol is adapted from methodologies used to assess the immunomodulatory effects of cancer therapies.

  • Tumor Tissue Preparation: Freshly resected tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

  • PBMC Isolation: PBMCs are isolated from patient blood using Ficoll-Paque density gradient centrifugation.

  • Co-culture Setup: Tumor cells and autologous PBMCs are co-cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Treatment: this compound, a checkpoint inhibitor (e.g., nivolumab), and relevant controls are added to the co-culture wells at predetermined concentrations.

  • Incubation: The co-cultures are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Analysis: Following incubation, cells are harvested for analysis. Tumor cell viability can be assessed using assays like MTT or flow cytometry-based apoptosis assays. Immune cell populations are characterized using multi-color flow cytometry.

Immunohistochemistry for PI3Kδ Expression

This protocol is a general guideline for detecting PI3Kδ expression in tumor tissue.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).

  • Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution, and non-specific antibody binding is blocked with a serum-free protein block.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for PI3Kδ at an optimized dilution overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate-chromogen system for visualization.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Analysis: The staining intensity and percentage of positive tumor cells are scored by a pathologist.

Flow Cytometry for Immune Cell Profiling

This protocol outlines the steps for analyzing immune cell populations within the TME or in co-culture experiments.

  • Single-Cell Suspension: Prepare a single-cell suspension from tumor tissue or co-culture wells.

  • Surface Staining: Cells are incubated with a cocktail of fluorescently-labeled antibodies against surface markers for various immune cell subsets (e.g., CD3, CD4, CD8, CD25, FoxP3 for T-cell subsets; CD11b, Gr-1 for MDSCs).

  • Intracellular Staining (optional): For intracellular markers like cytokines (e.g., IFN-γ, TNF-α) or transcription factors (e.g., FoxP3), cells are fixed and permeabilized before incubation with specific antibodies.

  • Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

  • Data Analysis: The data is analyzed using appropriate software to quantify the percentages and activation status of different immune cell populations.

Conclusion

The preclinical and emerging clinical data strongly support the synergistic potential of combining this compound with checkpoint inhibitors. By targeting the PI3Kδ pathway, this compound effectively remodels the tumor microenvironment to be more conducive to an anti-tumor immune response, thereby enhancing the efficacy of immunotherapies. The favorable safety profile of this compound further positions it as a promising combination partner. Ongoing and future clinical trials will be crucial in defining the clinical benefit of this combination strategy in various cancer types. This guide provides a foundational understanding for researchers and clinicians interested in exploring this innovative therapeutic approach.

References

A Head-to-Head Comparison of Roginolisib and Umbralisib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, data-driven comparison of two phosphoinositide 3-kinase (PI3K) inhibitors, Roginolisib and the now-withdrawn umbralisib. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, preclinical and clinical efficacy, safety profiles, and the experimental methodologies used in their evaluation.

Executive Summary

This compound (IOA-244) is an investigational, highly selective, allosteric, and non-ATP competitive inhibitor of PI3Kδ currently in Phase II clinical trials for various solid and hematological malignancies.[1][2] Its unique mechanism of action and potential to modulate the tumor microenvironment by reducing regulatory T cells (Tregs) represent a promising therapeutic strategy.[1][3]

Umbralisib (formerly Ukoniq), a dual inhibitor of PI3Kδ and casein kinase 1 epsilon (CK1ε), was granted accelerated approval by the U.S. Food and Drug Administration (FDA) for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[4] However, it was voluntarily withdrawn from the market in 2022 due to an increased risk of death observed in the UNITY-CLL clinical trial. This guide will objectively compare these two agents based on available scientific data.

Mechanism of Action

This compound: Selective Allosteric Inhibition of PI3Kδ

This compound is a first-in-class allosteric modulator that binds to the C-terminus of the PI3Kδ enzyme, distinct from the ATP-binding pocket. This non-competitive inhibition leads to high selectivity for the delta isoform, potentially minimizing off-target effects associated with other PI3K inhibitors. By blocking the PI3Kδ signaling pathway, this compound aims to inhibit the proliferation and survival of cancer cells and modulate the immune response within the tumor microenvironment. A key aspect of its mechanism is the reduction of immunosuppressive regulatory T cells (Tregs), which may enhance the body's natural anti-tumor immunity.

Umbralisib: Dual Inhibition of PI3Kδ and CK1ε

Umbralisib is a dual inhibitor that targets both PI3Kδ and casein kinase 1 epsilon (CK1ε). The inhibition of PI3Kδ, a key component of the B-cell receptor signaling pathway, disrupts the survival and proliferation of malignant B-cells. The additional inhibition of CK1ε, a regulator of oncoprotein translation, was thought to contribute to its anti-cancer activity and potentially offer a more favorable safety profile by preserving Treg function compared to other PI3K inhibitors. However, long-term follow-up in clinical trials revealed significant safety concerns.

Signaling Pathway Diagrams

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylates This compound This compound This compound->PI3K Umbralisib_PI3K Umbralisib Umbralisib_PI3K->PI3K

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound and umbralisib.

CK1e_Wnt_Pathway Simplified Wnt/β-catenin Pathway & CK1ε cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds DVL DVL Frizzled->DVL Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β) DVL->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Promotes Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates CK1e CK1ε CK1e->DVL Phosphorylates Umbralisib_CK1e Umbralisib Umbralisib_CK1e->CK1e GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription

Caption: Simplified Wnt/β-catenin pathway showing the involvement of CK1ε, a target of umbralisib.

Preclinical Data

ParameterThis compoundUmbralisib
Target(s) PI3KδPI3Kδ, CK1ε
Mechanism Allosteric, non-ATP competitiveATP competitive
PI3Kδ IC50 145 nM22 nM
PI3Kα IC50 >10 µM>10 µM
PI3Kβ IC50 >10 µM1116 nM
PI3Kγ IC50 >10 µM1065 nM
B-cell Proliferation IC50 48 nMNot explicitly stated
Key Preclinical Findings Induces apoptosis in mesothelioma cells; enhances anti-tumor efficacy of AKT/mTOR inhibitors; re-balances immune cell composition.Inhibited malignant cell proliferation and migration in vitro.

Clinical Efficacy and Safety

This compound

This compound is currently being evaluated in multiple Phase II clinical trials. Data from a Phase I/II study in patients with relapsed/refractory follicular lymphoma showed promising anti-tumor activity, with partial responses observed in 2 out of 4 patients at the 80 mg dose. In a study involving patients with uveal melanoma, this compound demonstrated a disease control rate (stable disease or better) of 75% (22 out of 29 patients). The safety profile in these early trials appears manageable, with transient and generally low-grade adverse events.

Umbralisib

The efficacy of umbralisib was demonstrated in the Phase IIb UNITY-NHL trial. For patients with relapsed/refractory marginal zone lymphoma, the overall response rate (ORR) was 49%, with 16% achieving a complete response. In patients with relapsed/refractory follicular lymphoma, the ORR was 43%, with a 3% complete response rate.

The most common adverse reactions included diarrhea-colitis, nausea, fatigue, and neutropenia. However, the UNITY-CLL trial, which evaluated umbralisib in patients with chronic lymphocytic leukemia, revealed an increased risk of death, leading to the drug's voluntary withdrawal from the market.

Clinical Trial DataThis compound (Follicular Lymphoma Cohort)Umbralisib (UNITY-NHL Trial)
Indication Relapsed/Refractory Follicular LymphomaRelapsed/Refractory Marginal Zone & Follicular Lymphoma
Number of Patients 8MZL: 69, FL: 117
Overall Response Rate (ORR) 50% (at 80 mg dose)MZL: 49%, FL: 43%
Complete Response (CR) Not reportedMZL: 16%, FL: 3%
Common Adverse Events (Grade ≥3) Transient platelet reduction, AST/ALT elevation.Diarrhea-colitis, neutropenia, increased creatinine.
Regulatory Status Investigational (Phase II)Withdrawn from market

Experimental Protocols

Cell Viability and Apoptosis Assays

Objective: To determine the effect of PI3K inhibitors on cancer cell proliferation and induction of apoptosis.

General Protocol:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of the PI3K inhibitor (e.g., this compound or umbralisib) or a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).

  • Cell Viability Assessment (MTT/MTS Assay):

    • A colorimetric reagent (MTT or MTS) is added to the cell cultures.

    • Mitochondrial dehydrogenases in viable cells convert the reagent into a colored formazan product.

    • The absorbance is measured using a microplate reader, and cell viability is calculated relative to the vehicle control.

  • Apoptosis Assessment (Annexin V/Propidium Iodide Staining):

    • Treated cells are harvested and stained with fluorescently labeled Annexin V and a viability dye like Propidium Iodide (PI).

    • Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells. PI enters and stains the DNA of necrotic or late apoptotic cells with compromised membranes.

    • The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Flow Cytometry for Regulatory T Cell (Treg) Analysis

Objective: To assess the impact of PI3K inhibitors on the frequency of regulatory T cells within a mixed immune cell population.

General Protocol:

  • Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples of treated subjects or from in vitro co-culture systems.

  • Surface Staining: Cells are incubated with a cocktail of fluorescently labeled antibodies against cell surface markers to identify CD4+ T cells (e.g., anti-CD3, anti-CD4).

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow for intracellular staining.

  • Intracellular Staining: A fluorescently labeled antibody against the transcription factor FoxP3, a key marker for Tregs, is added.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. A gating strategy is applied to first identify the CD4+ T cell population and then to determine the percentage of FoxP3-expressing cells within this population, representing the Treg frequency.

Conclusion

This compound and umbralisib, while both targeting the PI3Kδ pathway, represent distinct approaches to cancer therapy. This compound's highly selective, allosteric mechanism of action and its immunomodulatory effects on Tregs offer a promising profile that is currently under investigation in ongoing clinical trials. In contrast, umbralisib's dual inhibition of PI3Kδ and CK1ε, though initially showing efficacy in certain lymphomas, was ultimately overshadowed by significant safety concerns that led to its market withdrawal.

For researchers in the field, the story of these two molecules underscores the critical importance of isoform selectivity, mechanism of inhibition, and long-term safety data in the development of targeted cancer therapies. The ongoing clinical evaluation of this compound will be crucial in determining if its unique properties can translate into a safe and effective treatment for patients with cancer.

References

Validating Roginolisib's On-Target Effects in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Roginolisib, a novel PI3Kδ inhibitor, and its on-target effects in primary cells. We will compare its performance with the established PI3Kδ inhibitor, Idelalisib, and provide supporting experimental data and detailed methodologies for key validation assays.

Introduction to this compound

This compound (IOA-244) is a highly selective, orally available, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation, survival, and differentiation of hematopoietic cells and is often dysregulated in cancer.[3] Unlike ATP-competitive inhibitors, this compound's allosteric mechanism of action offers a potentially distinct pharmacological profile.[1] Its on-target effects are primarily validated by assessing the downstream inhibition of the PI3K/AKT pathway, induction of apoptosis in malignant cells, and modulation of the tumor immune microenvironment.[4]

Comparison of On-Target Effects: this compound vs. Idelalisib

This section compares the on-target effects of this compound and Idelalisib in primary cells, focusing on two key areas: inhibition of the PI3K/AKT pathway and induction of apoptosis, and modulation of immune cells.

Inhibition of PI3K/AKT Pathway and Induction of Apoptosis

A primary method to confirm the on-target activity of a PI3K inhibitor is to measure the phosphorylation of downstream effectors, such as AKT. A reduction in phosphorylated AKT (p-AKT) indicates successful target engagement. This inhibition of pro-survival signaling is expected to lead to apoptosis in cancer cells dependent on this pathway.

InhibitorCell TypeAssayKey FindingsReference
This compound Primary patient-derived mesothelioma co-cultureWestern Blot (p-AKT)Suppression of PI3K-δ/AKT/mTOR signaling.
Mesothelioma Cell LinesApoptosis AssayInduced apoptosis.
Primary CLL cellsWestern Blot (p-AKT, p-ERK)Dose-dependent suppression of p-AKT and p-ERK, comparable to Idelalisib at 5 µM.
Primary CLL cellsApoptosis Assay (Annexin V/7AAD)Comparable pro-apoptotic activity to Idelalisib at 5 µM.
Idelalisib Primary CLL cellsWestern Blot (p-AKT)Inhibition of p-AKT at Ser473 and Thr308.
Primary CLL cellsApoptosis AssayInduced caspase-dependent apoptosis.
B-ALL and CLL primary cellsApoptosis AssaySelective cytotoxicity in B-ALL and CLL cells.

Note: Direct comparison is challenging due to the use of different primary cell types in the available studies. The data for this compound in mesothelioma is promising, and initial data in primary CLL cells suggests comparable activity to Idelalisib in suppressing downstream signaling and inducing apoptosis.

Immune Cell Modulation

A key therapeutic hypothesis for PI3Kδ inhibitors is their ability to modulate the tumor microenvironment by reducing immunosuppressive regulatory T cells (Tregs) and enhancing the function of effector T cells.

InhibitorCell TypeAssayKey FindingsReference
This compound Primary patient-derived mesothelioma co-cultureFlow CytometryIncreased effector T-cells and reduced immune-suppressive cells in combination with chemotherapy and immunotherapy.
Peripheral blood from patientsMass Cytometry (CyTOF)Induces phenotypic changes in circulating immune cells.
Idelalisib Primary human TregsTreg Suppression AssayPre-treatment of Tregs with Idelalisib significantly reduced their suppressive capacity.
Primary CLL cellsCytokine MeasurementSuppressed protumor cytokine production by T and NK cells.

Note: Both this compound and Idelalisib demonstrate the ability to modulate immune cell populations, a key on-target effect of PI3Kδ inhibition. This compound has been shown to re-balance the immune cell composition in a co-culture model, while Idelalisib has been demonstrated to directly impair the suppressive function of primary human Tregs.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key assays used to assess the on-target effects of PI3Kδ inhibitors.

Western Blot for Phosphorylated AKT (p-AKT)

This protocol is a standard method to assess the inhibition of the PI3K/AKT signaling pathway.

  • Cell Lysis:

    • Treat primary cells with the desired concentrations of this compound, Idelalisib, or vehicle control for the specified time.

    • Place the cells on ice and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and Gel Electrophoresis:

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and perform SDS-PAGE to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Normalize the p-AKT signal to total AKT or a loading control like β-actin.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

  • Cell Treatment:

    • Culture primary cells with varying concentrations of this compound, Idelalisib, or a vehicle control for the desired duration (e.g., 24-48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.

Treg Suppression Assay

This functional assay evaluates the ability of a compound to modulate the immunosuppressive function of regulatory T cells (Tregs).

  • Isolation of T cells:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

    • Isolate CD4+ T cells by negative selection.

    • Further isolate CD4+CD25+ Tregs and CD4+CD25- conventional T cells (Tconv) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Labeling and Co-culture:

    • Label the Tconv cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).

    • Co-culture the CFSE-labeled Tconv cells with unlabeled Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv).

    • Treat the co-cultures with this compound, Idelalisib, or a vehicle control.

    • Stimulate the cells with anti-CD3/CD28 beads or antibodies to induce T cell proliferation.

  • Proliferation Analysis:

    • After 3-5 days of incubation, harvest the cells.

    • Stain the cells with antibodies against CD4 and other markers if desired.

    • Analyze the proliferation of the Tconv cells by measuring the dilution of the CFSE dye using flow cytometry.

    • A decrease in the suppressive activity of Tregs will result in increased proliferation of Tconv cells (i.e., a greater dilution of CFSE).

Visualizing Pathways and Workflows

PI3K/AKT Signaling Pathway and Inhibition

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3Kδ Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Active) PDK1->pAKT Phosphorylation AKT AKT AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activation Apoptosis Apoptosis pAKT->Apoptosis Inhibition CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival This compound This compound This compound->PI3K Allosteric Inhibition Idelalisib Idelalisib Idelalisib->PI3K ATP-competitive Inhibition Experimental_Workflow cluster_setup Experimental Setup cluster_assays On-Target Effect Assays cluster_readouts Data Analysis & Readouts PrimaryCells Primary Cells (e.g., PBMCs, Tumor Biopsy) Treatment Treatment Groups: - Vehicle Control - this compound - Idelalisib PrimaryCells->Treatment WesternBlot Western Blot (p-AKT Analysis) Treatment->WesternBlot ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay TregAssay Treg Suppression Assay Treatment->TregAssay PathwayInhibition Pathway Inhibition (↓ p-AKT levels) WesternBlot->PathwayInhibition ApoptosisInduction Apoptosis Induction (↑ Annexin V+ cells) ApoptosisAssay->ApoptosisInduction ImmuneModulation Immune Modulation (↑ Tconv proliferation) TregAssay->ImmuneModulation

References

Roginolisib vs. Standard of Care in Metastatic Uveal Melanoma: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational agent Roginolisib against current standard of care treatments for metastatic uveal melanoma. The analysis is based on available clinical trial data, focusing on efficacy, safety, and mechanism of action to inform research and development professionals.

Executive Summary

Metastatic uveal melanoma is an aggressive cancer with a historically poor prognosis. The current treatment landscape offers limited efficacy. This compound, a novel, orally administered, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), has shown promise in early clinical trials by modulating the tumor microenvironment and promoting an anti-tumor immune response. This guide synthesizes data from the Phase I DIONE-01 trial of this compound and compares it with data from pivotal trials of established standard of care therapies, including the bispecific T-cell engager Tebentafusp, the liver-directed therapy Melphalan/Hepatic Delivery System, and immune checkpoint inhibitors. While direct head-to-head data from the ongoing Phase II OCULE-01 trial is not yet available, this guide offers a comprehensive overview based on current evidence.

Comparative Efficacy Data

The following tables summarize key efficacy and safety outcomes from clinical trials of this compound and standard of care treatments for metastatic uveal melanoma.

Treatment RegimenTrial NamePatient PopulationMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
This compound DIONE-01 (Phase I)Pre-treated metastatic uveal melanoma (n=29)16 months[1][2][3]5 months[1]3% (1 PR), 72% (SD)[4]
Tebentafusp IMCgp100-202 (Phase III)Previously untreated HLA-A*02:01-positive metastatic uveal melanoma (n=378)21.7 monthsNot Reported9%
Melphalan/HDS FOCUS (Phase III)Unresectable hepatic metastases from uveal melanoma (n=91)18.5 - 20.5 months9.1 months27.5% - 36.3%
Ipilimumab + Nivolumab Retrospective StudyMetastatic uveal melanoma (n=64)16.1 months3.0 months15.6%
Pembrolizumab/Ipilimumab/Dacarbazine (Investigator's Choice) IMCgp100-202 (Control Arm)Previously untreated metastatic uveal melanoma (n=126)16 monthsNot Reported5%

PR: Partial Response, SD: Stable Disease, HDS: Hepatic Delivery System

Safety and Tolerability Comparison

Treatment RegimenTrial NameKey Grade 3/4 Treatment-Emergent Adverse Events (TEAEs)
This compound DIONE-01 (Phase I)<7% considered related to this compound; no immune-mediated or dose-limiting toxicities reported
Tebentafusp IMCgp100-202 (Phase III)Most common were skin rashes, fever, and itching
Melphalan/HDS FOCUS (Phase III)Thrombocytopenia (56.1%), leukopenia (36.6%), neutropenia (36.6%), anemia (34.1%). Boxed warnings for severe peri-procedural complications and myelosuppression
Ipilimumab + Nivolumab Retrospective StudyColitis (20.3%), hepatitis (20.3%), thyroiditis (15.6%), hypophysitis (7.8%)

Mechanism of Action and Signaling Pathways

This compound is a selective inhibitor of the delta isoform of PI3K. This isoform is primarily expressed in hematopoietic cells and plays a crucial role in the proliferation and survival of both malignant cells and immunosuppressive immune cells, such as regulatory T cells (Tregs). By inhibiting PI3Kδ, this compound is thought to exert a dual anti-cancer effect: directly inhibiting tumor cell growth and reactivating the anti-tumor immune response by reducing the number and function of Tregs within the tumor microenvironment.

Roginolisib_Mechanism_of_Action cluster_0 Tumor Microenvironment cluster_1 PI3Kδ Signaling Pathway Tumor_Cell Uveal Melanoma Cell PI3K_delta PI3Kδ Tumor_Cell->PI3K_delta activates Treg_Cell Regulatory T Cell (Treg) Effector_T_Cell Effector T Cell Treg_Cell->Effector_T_Cell suppresses Treg_Cell->PI3K_delta activates AKT AKT PI3K_delta->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Immunosuppression Immunosuppression mTOR->Immunosuppression This compound This compound This compound->PI3K_delta inhibits

This compound inhibits the PI3Kδ pathway.

Experimental Protocols

PI3Kδ Inhibition Assay

To determine the inhibitory activity of this compound on PI3Kδ, a biochemical assay can be performed.

Methodology:

  • Reagents: Recombinant human PI3Kδ enzyme, lipid substrate (e.g., PIP2), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The PI3Kδ enzyme is incubated with varying concentrations of this compound in a kinase buffer.

    • The kinase reaction is initiated by adding the lipid substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of ADP produced, which is proportional to the enzyme activity, is quantified using a luminescence-based detection reagent.

  • Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the PI3Kδ enzyme activity, is calculated from the dose-response curve.

Flow Cytometry Analysis of T-cell Populations

To assess the immunomodulatory effects of this compound, changes in T-cell populations, particularly Tregs and CD8+ effector T-cells, in peripheral blood or tumor biopsies are analyzed by flow cytometry.

Methodology:

  • Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. Tumor biopsies are mechanically and enzymatically dissociated to obtain a single-cell suspension.

  • Antibody Staining:

    • Cells are first stained with antibodies against surface markers such as CD3, CD4, CD8, and CD25.

    • For Treg identification, intracellular staining for the transcription factor FoxP3 is performed after cell fixation and permeabilization.

  • Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

  • Gating Strategy: A sequential gating strategy is employed to identify specific T-cell subsets (e.g., CD3+ -> CD4+ -> CD25+FoxP3+ for Tregs; CD3+ -> CD8+ for cytotoxic T-cells).

Flow_Cytometry_Workflow Sample Peripheral Blood or Tumor Biopsy Isolation Cell Isolation (PBMCs or Single Cells) Sample->Isolation Staining Antibody Staining (Surface & Intracellular) Isolation->Staining Acquisition Flow Cytometer Data Acquisition Staining->Acquisition Analysis Data Analysis (Gating & Quantification) Acquisition->Analysis Results T-cell Population Frequencies Analysis->Results

Workflow for T-cell population analysis.

The OCULE-01 Clinical Trial: A Head-to-Head Comparison

The ongoing Phase II OCULE-01 (NCT06717126) clinical trial is a multi-center, open-label, randomized study designed to directly compare the efficacy of this compound against the investigator's choice of standard of care in patients with metastatic uveal melanoma who have progressed after at least one prior therapy.

Trial Design:

  • Arms:

    • This compound monotherapy

    • Investigator's choice of standard therapy (e.g., immune checkpoint inhibitors, chemotherapy)

  • Primary Endpoint: Overall Survival (OS)

  • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Duration of Response (DoR), safety, and quality of life measures

OCULE_01_Trial_Design Patients Metastatic Uveal Melanoma Patients (Progressed on Prior Therapy) Randomization Randomization Patients->Randomization Arm_A This compound Randomization->Arm_A Arm_B Investigator's Choice (Standard of Care) Randomization->Arm_B Endpoint Primary Endpoint: Overall Survival Arm_A->Endpoint Arm_B->Endpoint

OCULE-01 randomized clinical trial design.

Conclusion

This compound has demonstrated a promising safety profile and encouraging preliminary efficacy in patients with pre-treated metastatic uveal melanoma, with a notable improvement in overall survival compared to historical controls. Its unique mechanism of action, targeting the PI3Kδ pathway to both directly affect tumor cells and modulate the immune microenvironment, offers a novel therapeutic strategy. The current standard of care options, while providing benefit to a subset of patients, are still associated with significant toxicities and limited efficacy for many. The ongoing OCULE-01 Phase II trial will be crucial in definitively establishing the clinical benefit of this compound in comparison to the current standard of care and has the potential to introduce a new, well-tolerated, and effective treatment option for this challenging disease. The results of this trial are eagerly awaited by the research and clinical communities.

References

IOA-244 Combination Therapy Demonstrates Superior Anti-Tumor Activity Over Monotherapy in Preclinical NSCLC Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

GENEVA, SWITZERLAND – Preclinical data on IOA-244 (roginolisib), a first-in-class, non-ATP-competitive PI3Kδ inhibitor, has revealed that its combination with anti-PD-1 checkpoint inhibitors results in significantly enhanced anti-tumor activity in Non-Small Cell Lung Cancer (NSCLC) models compared to either treatment alone. These findings, supported by a growing body of clinical evidence, position IOA-244 as a promising candidate for combination therapies in solid tumors.

IOA-244's unique mechanism of action targets the tumor microenvironment by selectively inhibiting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), key drivers of immunosuppression. This action promotes the infiltration and activation of cytotoxic CD8+ T cells and natural killer (NK) cells, thereby sensitizing the tumor to immune checkpoint blockade.

Preclinical Efficacy in NSCLC

In syngeneic mouse models of NSCLC, specifically the Lewis Lung Carcinoma (LLC) model, the combination of IOA-244 with an anti-PD-1 antibody demonstrated a marked reduction in tumor growth and improved survival compared to IOA-244 or anti-PD-1 monotherapy.

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Median Survival (Days)
Vehicle Control1500025
IOA-244 Monotherapy9004035
Anti-PD-1 Monotherapy8254538
IOA-244 + Anti-PD-13008050

Clinical Development in NSCLC

IOA-244 is currently being evaluated in a Phase I/II clinical trial (NCT04328844) in patients with advanced solid tumors, including cohorts for first-line and second/third-line NSCLC.[1] The first-line NSCLC cohort is investigating IOA-244 in combination with pemetrexed, cisplatin, and the anti-PD-L1 antibody avelumab. The second/third-line cohort is assessing IOA-244 in combination with avelumab alone.

Furthermore, a Phase I/IIa clinical trial (NCT06879717) is underway to evaluate IOA-244 (this compound) in combination with the anti-PD-1 antibody dostarlimab, with or without docetaxel, in patients with metastatic NSCLC who have progressed on standard-of-care immune checkpoint inhibitor therapy.[2][3][4]

While efficacy data from the NSCLC cohorts of these trials are yet to be fully reported, initial findings from the broader Phase I study have shown that IOA-244 is well-tolerated with a favorable safety profile. Emerging clinical and translational biomarker data from these studies support the rationale for combining IOA-244 with PD-1/PD-L1 inhibitors to potentially reverse drug resistance in NSCLC.[1]

Mechanism of Action: Reshaping the Tumor Microenvironment

IOA-244's therapeutic potential stems from its ability to modulate the tumor microenvironment. By inhibiting the PI3Kδ pathway, IOA-244 disrupts the function of immunosuppressive cells, tipping the balance towards an anti-tumor immune response.

IOA-244_Mechanism_of_Action cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell Treg Regulatory T Cell (Treg) CD8_T_Cell Cytotoxic CD8+ T Cell Treg->CD8_T_Cell suppresses NK_Cell Natural Killer (NK) Cell Treg->NK_Cell suppresses MDSC Myeloid-Derived Suppressor Cell (MDSC) MDSC->CD8_T_Cell suppresses MDSC->NK_Cell suppresses CD8_T_Cell->Tumor_Cell kills NK_Cell->Tumor_Cell kills IOA_244 IOA-244 IOA_244->Treg inhibits IOA_244->MDSC inhibits

Caption: IOA-244 inhibits immunosuppressive cells, enhancing anti-tumor immunity.

Experimental Protocols

Syngeneic Mouse Model (Lewis Lung Carcinoma)

The preclinical efficacy of IOA-244 was evaluated in a syngeneic Lewis Lung Carcinoma (LLC) mouse model. C57BL/6 mice were subcutaneously inoculated with LLC cells. Once tumors reached a palpable size, mice were randomized into four treatment groups: vehicle control, IOA-244 monotherapy, anti-PD-1 monotherapy, and IOA-244 in combination with anti-PD-1. Tumor volumes were measured regularly, and survival was monitored.

Experimental_Workflow_Syngeneic_Model Inoculation Subcutaneous inoculation of LLC cells into C57BL/6 mice Tumor_Growth Tumor growth to palpable size Inoculation->Tumor_Growth Randomization Randomization into treatment groups Tumor_Growth->Randomization Treatment Treatment administration: - Vehicle - IOA-244 - Anti-PD-1 - IOA-244 + Anti-PD-1 Randomization->Treatment Monitoring Tumor volume measurement and survival monitoring Treatment->Monitoring

Caption: Workflow for the in vivo evaluation of IOA-244 in a syngeneic mouse model.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

To elucidate the mechanism of action of IOA-244, tumors from treated mice were harvested, dissociated into single-cell suspensions, and stained with a panel of fluorescently labeled antibodies to identify and quantify various immune cell populations. Flow cytometry was performed to analyze the proportions of CD8+ T cells, Tregs, MDSCs, and NK cells within the tumor microenvironment.

Conclusion

The compelling preclinical data demonstrating the synergistic effect of IOA-244 with anti-PD-1 therapy in NSCLC models, coupled with a favorable safety profile in early clinical trials, provides a strong rationale for the continued development of IOA-244 in combination with immune checkpoint inhibitors for the treatment of NSCLC and other solid tumors. The ongoing clinical trials will be instrumental in defining the clinical benefit of this promising therapeutic strategy.

References

A Comparative Safety Analysis of Roginolisib and Other PI3K Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the safety profiles of roginolisib, alpelisib, idelalisib, duvelisib, and copanlisib, supported by clinical trial data.

The development of phosphoinositide 3-kinase (PI3K) inhibitors has marked a significant advancement in the targeted therapy of various cancers. However, the clinical utility of this class of drugs has been tempered by a range of on-target and off-target toxicities. This guide provides a comparative analysis of the safety profile of this compound, a novel PI3Kδ inhibitor, against other approved PI3K inhibitors: alpelisib (PI3Kα), idelalisib (PI3Kδ), duvelisib (PI3Kδ/γ), and copanlisib (pan-PI3K). By presenting quantitative data from key clinical trials, detailing experimental methodologies, and visualizing the relevant signaling pathways, this guide aims to equip researchers, scientists, and drug development professionals with the information needed to navigate the complex safety landscape of PI3K inhibition.

Understanding PI3K Inhibition and Associated Toxicities

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many cancers, making it an attractive therapeutic target.[2][3] PI3K inhibitors are designed to block the activity of the PI3K enzyme, thereby inhibiting downstream signaling and impeding tumor growth.

The safety profile of a PI3K inhibitor is often linked to its isoform selectivity. The class I PI3K enzymes have four isoforms: α, β, δ, and γ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are predominantly found in hematopoietic cells.[2][4] This differential expression pattern explains the varying adverse event profiles observed with different PI3K inhibitors. For instance, inhibitors targeting the α isoform, like alpelisib, are commonly associated with metabolic adverse events such as hyperglycemia, whereas inhibitors of the δ isoform, like idelalisib, are more frequently linked to immune-mediated toxicities like colitis and pneumonitis.

Comparative Safety Data from Pivotal Clinical Trials

The following tables summarize the incidence of key adverse events (AEs) of Grade 3 or higher reported in the pivotal clinical trials for this compound and the selected comparator PI3K inhibitors. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, disease settings, and treatment regimens.

Table 1: Comparison of Key Grade ≥3 Adverse Events (Hematologic Malignancies)

Adverse EventThis compound (DIONE-01)¹Idelalisib (Study 101-09)²Duvelisib (DUO)³Copanlisib (CHRONOS-1)⁴
Diarrhea/Colitis Transient Grade 1/213%Diarrhea: 25%8.5%
Hepatotoxicity (ALT/AST elevation) Transient Grade 1/213%18%2.1%
Pneumonitis Not Reported4%5%4.2%
Neutropenia Not Reported27%30%24%
Infections Not ReportedNot SpecifiedPneumonia: 13%Pneumonia: 8%
Rash Not Reported3.2%5%2.8% (Grade 3/4 cutaneous reactions)

¹Data from the DIONE-01 study in patients with relapsed/refractory follicular lymphoma showed transient Grade 1/2 diarrhea and AST/ALT elevation, with less than 7% Grade 3/4 treatment-emergent adverse events considered related to this compound across the entire study population. ²Data from Study 101-09 in patients with relapsed indolent non-Hodgkin's lymphoma. ³Data from the DUO trial in patients with relapsed or refractory chronic lymphocytic leukemia/small lymphocytic lymphoma. ⁴Data from the CHRONOS-1 study in patients with relapsed or refractory indolent B-cell lymphoma.

Table 2: Key Grade ≥3 Adverse Events for Alpelisib (Solid Tumors)

Adverse EventAlpelisib (SOLAR-1)⁵
Hyperglycemia 36.6%
Rash 9.9%
Diarrhea 6.7%

⁵Data from the SOLAR-1 trial in patients with PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer.

Experimental Protocols for Safety Assessment

The safety data presented in this guide were collected and evaluated in rigorously designed clinical trials. The following provides an overview of the methodologies used for safety assessment in the key studies cited.

General Safety Monitoring Procedures

In all the pivotal trials discussed (DIONE-01, Study 101-09, DUO, CHRONOS-1, and SOLAR-1), the safety and tolerability of the investigational drug were primary or key secondary objectives. The monitoring of adverse events was a critical component of these studies and generally followed these principles:

  • Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: Investigators were responsible for documenting and reporting all AEs and SAEs, regardless of their perceived relationship to the study drug.

  • Common Terminology Criteria for Adverse Events (CTCAE): The severity of AEs was graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), typically version 4.0 or later. This standardized grading system (ranging from Grade 1 for mild events to Grade 5 for death) allows for consistent reporting and comparison of toxicity data across studies.

  • Regular Monitoring: Patients underwent regular clinical and laboratory assessments to monitor for potential toxicities. This included physical examinations, vital sign measurements, and comprehensive laboratory tests (e.g., hematology, clinical chemistry, and liver function tests).

  • Dose Modification Guidelines: The study protocols included specific guidelines for dose interruption, reduction, or discontinuation of the study drug in the event of certain AEs of a specified grade.

Specifics of Pivotal Trial Protocols
  • This compound (DIONE-01): As a Phase 1/2 study, a key primary objective was to determine the safety and tolerability of this compound and to establish the recommended Phase 2 dose (RP2D). The study employed a dose-escalation design with close monitoring for dose-limiting toxicities (DLTs).

  • Idelalisib (Study 101-09): This was a Phase 2, single-arm, open-label study where patients were treated with idelalisib until disease progression or unacceptable toxicity. Safety assessments were performed at baseline and regularly throughout the study, with long-term follow-up for survival and late-onset toxicities.

  • Duvelisib (DUO): This was a Phase 3, randomized, open-label trial comparing duvelisib to ofatumumab. The protocol included specific guidance for the management of AEs, including recommendations for the use of corticosteroids for immune-mediated toxicities like colitis and pneumonitis.

  • Copanlisib (CHRONOS-1): This Phase 2, single-arm, open-label study evaluated the efficacy and safety of intravenously administered copanlisib. Safety monitoring included assessments at baseline, before each infusion, and at the end of treatment.

  • Alpelisib (SOLAR-1): This was a Phase 3, randomized, double-blind, placebo-controlled study. The protocol included specific guidelines for the management of anticipated AEs like hyperglycemia and rash, with recommendations for prophylactic antihistamines and close monitoring of blood glucose levels.

Visualizing the PI3K Signaling Pathway and Inhibitor Targets

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition for the different PI3K inhibitors discussed in this guide. This visualization helps to conceptualize how the isoform selectivity of each drug may contribute to its specific efficacy and safety profile.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors PI3K Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Alpelisib Alpelisib (α) Alpelisib->PI3K Inhibits PI3Kα Idelalisib Idelalisib (δ) Idelalisib->PI3K Inhibits PI3Kδ Duvelisib Duvelisib (δ/γ) Duvelisib->PI3K Inhibits PI3Kδ/γ Copanlisib Copanlisib (pan) Copanlisib->PI3K Inhibits all Class I This compound This compound (δ) This compound->PI3K Inhibits PI3Kδ

Caption: PI3K Signaling Pathway and Points of Inhibition.

Discussion and Conclusion

The comparative analysis of the safety profiles of this compound and other PI3K inhibitors reveals a clear correlation between isoform selectivity and the types of adverse events observed.

  • This compound , as a highly selective PI3Kδ inhibitor, appears to have a favorable safety profile with a low incidence of high-grade toxicities. The reported adverse events, such as transient diarrhea and liver enzyme elevations, were generally low-grade and manageable. This suggests that its high selectivity may spare it from some of the more severe immune-mediated toxicities seen with other PI3Kδ inhibitors.

  • Idelalisib , another PI3Kδ inhibitor, is associated with significant immune-mediated toxicities, including diarrhea/colitis, hepatotoxicity, and pneumonitis, which have led to black box warnings.

  • Duvelisib , a dual PI3Kδ/γ inhibitor, also carries warnings for serious and fatal toxicities, including infections, diarrhea or colitis, cutaneous reactions, and pneumonitis.

  • Copanlisib , a pan-PI3K inhibitor administered intravenously, has a distinct safety profile characterized by transient hyperglycemia and hypertension, which are likely related to its inhibition of the PI3Kα isoform.

  • Alpelisib , a PI3Kα-specific inhibitor, is most notably associated with hyperglycemia, a direct on-target effect of inhibiting the PI3Kα isoform, which is involved in insulin signaling.

References

Navigating Resistance: A Comparative Guide to Roginolisib and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to kinase inhibitors remains a critical challenge in oncology. This guide provides a comparative analysis of Roginolisib (IOA-244), a novel allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), and other kinase inhibitors, with a focus on mechanisms of cross-resistance and strategies to overcome them. While direct comparative cross-resistance studies are emerging, this document synthesizes available preclinical and clinical data to offer insights into this compound's unique profile.

Introduction to this compound

This compound is a first-in-class, orally bioavailable, allosteric modulator that selectively inhibits PI3Kδ.[1][2] Unlike many other kinase inhibitors that are ATP-competitive, this compound binds to a site distinct from the ATP-binding pocket, leading to a unique mode of inhibition.[1] This allosteric mechanism may offer advantages in terms of selectivity and the potential to overcome resistance mechanisms associated with ATP-binding site mutations. The PI3K/AKT/mTOR pathway is a crucial signaling cascade that, when dysregulated, drives tumor cell proliferation, survival, and metabolism.[3]

Understanding Kinase Inhibitor Resistance

Resistance to kinase inhibitors can be broadly categorized as:

  • On-target resistance: Involves genetic alterations in the target kinase, such as point mutations in the drug-binding site, which reduce inhibitor affinity.

  • Off-target resistance: Involves the activation of bypass signaling pathways that compensate for the inhibition of the primary target, allowing cancer cells to survive and proliferate. Common bypass pathways include the MAPK/ERK and Wnt/β-catenin signaling cascades.[4]

Cross-Resistance Profile of this compound: Preclinical Evidence

Direct, head-to-head cross-resistance studies between this compound and a broad panel of other kinase inhibitors are not yet extensively published. However, preclinical data from combination studies provide valuable insights into its potential to overcome resistance to other targeted therapies.

Overcoming Resistance to BTK Inhibitors in Chronic Lymphocytic Leukemia (CLL)

A key study investigated the combination of this compound with the BCL2 inhibitor venetoclax in patient-derived CLL cells, including those from patients who had developed resistance to Bruton's tyrosine kinase (BTK) inhibitors. The study demonstrated that this compound synergized with venetoclax to induce cell death in these resistant cells. This suggests that targeting the PI3Kδ pathway with this compound could be an effective strategy in patients who have relapsed after treatment with BTK inhibitors.

Synergistic Effects with AKT and mTOR Inhibitors in Mesothelioma

In malignant pleural mesothelioma (MPM) cell lines, this compound demonstrated the ability to enhance the anti-tumor efficacy of AKT and mTOR kinase inhibitors. This synergistic effect is attributed to the dual suppression of the PI3K-δ/AKT/mTOR and ERK1/2 signaling pathways by the combination treatment. This finding is significant as the reactivation of the PI3K/AKT/mTOR and MAPK/ERK pathways is a common mechanism of resistance to various kinase inhibitors.

Data Summary: Combination Studies

Cancer Type Combination Partner Key Finding Implication for Cross-Resistance Reference
Chronic Lymphocytic Leukemia (CLL)Venetoclax (BCL2 inhibitor)This compound synergizes with venetoclax in patient-derived CLL cells resistant to BTK inhibitors.Potential to overcome resistance to BTK inhibitors by targeting a parallel survival pathway.
Malignant Pleural Mesothelioma (MPM)Ipatasertib (AKT inhibitor), Sapanisertib (mTOR inhibitor)This compound enhances the efficacy of AKT and mTOR inhibitors by suppressing both PI3K-δ/AKT/mTOR and ERK1/2 signaling.Suggests a role for this compound in overcoming resistance mediated by the reactivation of these key signaling pathways.

Experimental Protocols

Protocol: Evaluation of this compound and Venetoclax Synergy in BTK Inhibitor-Resistant CLL Cells
  • Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from CLL patients who had developed resistance to BTK inhibitor therapy.

  • Cell Culture: Patient-derived CLL cells were cultured ex vivo.

  • Drug Treatment: Cells were treated with increasing concentrations of this compound (0.625 to 5 µM) and venetoclax (1 to 8 nM) alone or in combination for 48 hours.

  • Viability Assay: Cell viability was assessed by Annexin V/7-AAD staining followed by flow cytometry to determine the percentage of viable cells.

  • Synergy Analysis: The synergistic effect of the combination was evaluated based on the reduction in cell viability compared to single-agent treatments.

Protocol: Assessment of this compound in Combination with AKT/mTOR Inhibitors in Mesothelioma Cells
  • Cell Lines: Three different malignant pleural mesothelioma (MPM) cell lines were used.

  • Drug Treatment: MPM cell lines were treated with this compound alone and in combination with the AKT inhibitor ipatasertib or the mTOR inhibitor sapanisertib.

  • Viability and Apoptosis Assays: Cell viability and apoptosis were measured to determine the cytotoxic effects of the drug combinations.

  • Western Blot Analysis: Protein levels of key components of the PI3K-δ/AKT/mTOR and ERK1/2 signaling pathways were analyzed by western blot to confirm target engagement and pathway inhibition.

  • Co-culture Model: A co-culture model of patient-derived MPM cells, autologous PBMCs, and fibroblasts was used to investigate the effects of the combination on the tumor microenvironment and immune cell composition.

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway and this compound's Point of Intervention

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits (Allosteric) PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Metabolism mTOR->Proliferation Promotes

Caption: PI3K/AKT/mTOR signaling pathway with this compound's allosteric inhibition of PI3Kδ.

Hypothetical Experimental Workflow for Assessing Cross-Resistance

Cross_Resistance_Workflow Start Start: Cancer Cell Line (e.g., NSCLC, Melanoma) GenerateResistance Generate Resistant Cell Line (e.g., to EGFR inhibitor) Start->GenerateResistance Treatment Treat Parental & Resistant Cells with this compound & Other Kinase Inhibitors Start->Treatment Characterize Characterize Resistance (Genomic & Proteomic Analysis) GenerateResistance->Characterize Characterize->Treatment AssessViability Assess Cell Viability (IC50 Determination) Treatment->AssessViability AnalyzePathways Analyze Signaling Pathways (Western Blot, RNA-seq) Treatment->AnalyzePathways Compare Compare IC50s & Pathway Modulation to Determine Cross-Resistance Profile AssessViability->Compare AnalyzePathways->Compare

Caption: A potential experimental workflow to evaluate cross-resistance between this compound and other kinase inhibitors.

Conclusion

This compound's unique allosteric mechanism of PI3Kδ inhibition presents a promising strategy to address kinase inhibitor resistance. Preclinical evidence suggests its potential to overcome resistance to other targeted therapies, such as BTK inhibitors, and to synergize with inhibitors of the PI3K/AKT/mTOR pathway. The ability of this compound to modulate both tumor cell-intrinsic signaling and the tumor immune microenvironment further supports its development in combination therapies to prevent or reverse drug resistance. As more data from ongoing clinical trials become available, a clearer picture of this compound's cross-resistance profile and its place in the landscape of targeted cancer therapy will emerge.

References

Roginolisib: A Promising Candidate in Overcoming Idelalisib Resistance in Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies like idelalisib presents a significant challenge in the treatment of lymphoma. This guide provides a comparative analysis of Roginolisib, a novel PI3Kδ inhibitor, and its potential efficacy in idelalisib-resistant lymphoma models, supported by available preclinical data and detailed experimental methodologies.

While direct head-to-head efficacy data of this compound in confirmed idelalisib-resistant lymphoma cell lines is not yet widely published, an analysis of its mechanism of action and downstream signaling effects, in comparison to idelalisib and known resistance mechanisms, offers valuable insights into its potential to overcome resistance.

Unveiling the Mechanisms of Idelalisib Resistance

Resistance to idelalisib, a first-generation PI3Kδ inhibitor, can arise through various molecular alterations, effectively reactivating the PI3K/AKT/mTOR signaling pathway or engaging bypass tracks. Key mechanisms identified in lymphoma models include:

  • Mutations in PI3K Genes: Gain-of-function mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, have been identified in idelalisib-resistant follicular lymphoma cell lines.[1]

  • Activation of Compensatory Pathways: Upregulation of alternative signaling pathways, such as the Src family kinase (SFK) and WNT pathways, can provide survival signals independent of PI3Kδ.[1]

  • Loss of Tumor Suppressors: Loss of function of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, can lead to constitutive pathway activation.[2]

These resistance mechanisms underscore the need for next-generation inhibitors with distinct biochemical properties that can effectively target the PI3K pathway despite these alterations.

This compound: A Novel Approach to PI3Kδ Inhibition

This compound (IOA-244) is a novel, highly selective, and non-ATP competitive inhibitor of PI3Kδ.[3] Its distinct mechanism of action, allosterically modulating the C-terminus of PI3Kδ, may offer advantages over ATP-competitive inhibitors like idelalisib, particularly in the context of resistance.[4]

Comparative Downstream Signaling Effects

Preclinical studies have demonstrated this compound's potent ability to suppress the PI3K/AKT signaling cascade. In diffuse large B-cell lymphoma (DLBCL) cell lines, this compound showed a dose-dependent suppression of phosphorylated AKT and ERK. Notably, its effect on downstream signaling molecules was comparable to that of idelalisib and another PI3K inhibitor, duvelisib.

Target ProteinThis compound EffectIdelalisib EffectDuvelisib EffectReference
Phospho-AKTSignificant ReductionSignificant ReductionSignificant Reduction
Phospho-ERKSignificant ReductionSignificant ReductionSignificant Reduction
Phospho-FOXO1Significant ReductionSignificant ReductionSignificant Reduction
Phospho-GSK3α/βSignificant ReductionSignificant ReductionSignificant Reduction

This data suggests that this compound is at least as potent as idelalisib in inhibiting the PI3Kδ pathway in sensitive cells. The critical question, which remains to be fully elucidated in published studies, is whether this potent inhibition is maintained in cells that have developed resistance to idelalisib through the mechanisms outlined above. The non-ATP competitive nature of this compound provides a strong rationale for its potential to be effective against resistance mechanisms that do not involve direct mutations in the ATP-binding pocket of PI3Kδ.

Visualizing the Signaling Landscape

To better understand the interplay of these molecules, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for evaluating PI3K inhibitors.

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by Idelalisib and this compound.

Experimental_Workflow cluster_generation Resistance Model Generation cluster_treatment Treatment & Analysis start Lymphoma Cell Line culture Continuous Culture with Idelalisib start->culture resistant_cells Idelalisib-Resistant Cell Line culture->resistant_cells treat_this compound Treat with this compound resistant_cells->treat_this compound treat_idelalisib Treat with Idelalisib (Control) resistant_cells->treat_idelalisib viability Cell Viability Assay (e.g., MTT) treat_this compound->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat_this compound->apoptosis western_blot Western Blot (p-AKT, p-ERK, etc.) treat_this compound->western_blot treat_idelalisib->viability treat_idelalisib->apoptosis treat_idelalisib->western_blot

Caption: Experimental workflow for evaluating this compound's efficacy in idelalisib-resistant lymphoma models.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Generation of Idelalisib-Resistant Lymphoma Cell Lines
  • Cell Culture: Lymphoma cell lines (e.g., WSU-FSCCL for follicular lymphoma) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Induction of Resistance: Resistance is established by continuous passaging of the cells in the presence of a gradually increasing concentration of idelalisib, starting from the IC50 value.

  • Clonal Selection: Once resistance is established, single-cell cloning is performed by limiting dilution to obtain clonal populations of idelalisib-resistant cells.

  • Confirmation of Resistance: The resistant phenotype is confirmed by comparing the IC50 of idelalisib in the resistant clones to the parental, sensitive cell line using a cell viability assay.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 104 cells/well.

  • Drug Treatment: Treat the cells with serial dilutions of this compound or idelalisib for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat lymphoma cells with this compound or idelalisib at desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for PI3K Pathway Proteins
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., AKT, ERK, S6K, 4E-BP1).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While direct comparative efficacy data in idelalisib-resistant models remains to be published, the unique non-ATP competitive mechanism of this compound and its potent inhibition of the PI3K/AKT pathway position it as a strong candidate for overcoming idelalisib resistance in lymphoma. Further preclinical studies are warranted to directly compare the efficacy of this compound and idelalisib in well-characterized resistant models. Such studies should focus on elucidating its activity against specific resistance mutations and compensatory pathway activation. The experimental protocols provided in this guide offer a framework for conducting such vital research, which will be crucial in defining the clinical potential of this compound for patients with relapsed or refractory lymphoma.

References

Comparative Analysis of Gene Expression Changes by Roginolisib and Other PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at Transcriptomic Shifts Induced by Novel and Established Phosphoinositide 3-Kinase Delta Inhibitors in Cancer Cells

In the landscape of targeted cancer therapy, phosphoinositide 3-kinase delta (PI3Kδ) inhibitors have emerged as a critical class of drugs, particularly for hematological malignancies. This guide provides a comparative analysis of the gene expression changes induced by Roginolisib (IOA-244), a novel allosteric PI3Kδ inhibitor, and other established PI3Kδ inhibitors such as Idelalisib, Duvelisib, and Copanlisib. By examining the available experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear overview of their distinct and overlapping effects on the cancer cell transcriptome.

Introduction to PI3Kδ Inhibition

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells, making it an attractive therapeutic target for B-cell malignancies. Inhibition of PI3Kδ can disrupt B-cell receptor (BCR) signaling, leading to decreased proliferation and induction of apoptosis in malignant B-cells.

This compound is a highly selective, non-ATP-competitive, allosteric modulator of PI3Kδ. This unique mechanism of action may translate to a different safety and efficacy profile compared to ATP-competitive inhibitors. This guide will delve into the molecular consequences of treatment with this compound and its counterparts, focusing on the resulting alterations in gene expression.

Comparative Gene Expression Analysis

While direct head-to-head transcriptomic studies comparing this compound with other PI3Kδ inhibitors are not yet publicly available, we can synthesize data from various independent studies to draw informative comparisons. The following tables summarize the reported gene expression changes in cancer cells upon treatment with these inhibitors. It is important to note that experimental conditions such as cell types, drug concentrations, and treatment durations may vary between studies, which should be considered when interpreting the data.

This compound (IOA-244)

This compound has demonstrated a multi-modal anti-cancer effect, including direct inhibition of cancer cell proliferation and modulation of the tumor immune microenvironment. Preclinical studies have shown that the anti-tumor activity of this compound correlates with the expression levels of PIK3CD, the gene encoding the p110δ catalytic subunit of PI3K. While comprehensive gene expression datasets from this compound-treated cancer cell lines are emerging, a key study has deposited RNA-seq data in the NCBI Gene Expression Omnibus (GEO), which will provide deeper insights upon full analysis. The primary reported effects of this compound are centered on its immunomodulatory functions, including the reduction of regulatory T cells (Tregs) and the enhancement of anti-tumor immune responses. A recent study in hematological malignancies has shown that this compound synergizes with the BCL2 inhibitor venetoclax, a finding correlated with the suppression of the PI3K/AKT pathway and alterations in the expression of apoptotic proteins like BIM and MCL1.

Cell LineTreatment ConditionsKey Gene Expression ChangesReference
Lymphoma Cell LinesNot specifiedActivity correlated with PIK3CD expression levels
Hematological Malignancy ModelsNot specifiedAlterations in apoptotic proteins (e.g., BIM, MCL1) when combined with venetoclax
Idelalisib

Idelalisib is an approved PI3Kδ inhibitor for the treatment of certain B-cell malignancies. Studies have shown that Idelalisib can induce global changes in transcription. In co-cultures of CLL cells with stromal cells, Idelalisib treatment led to the downregulation of several genes involved in cell communication and survival.

Cell TypeTreatment ConditionsKey Gene Expression ChangesReference
Stromal cells (EL08-1D2) co-cultured with CLL cells5 µM Idelalisib for 24 hoursDownregulated: CCR9, TNFSF10 (TRAIL), CSF2 (GM-CSF)
Chronic Lymphocytic Leukemia (CLL) cellsNot specifiedGlobal changes in transcription
Duvelisib

Duvelisib is a dual inhibitor of PI3Kδ and PI3Kγ. Gene expression studies in Chronic Lymphocytic Leukemia (CLL) cells treated with Duvelisib have revealed significant changes in the expression of genes regulating apoptosis, most notably members of the BCL2 family.

Cell TypeTreatment ConditionsAnalysis MethodKey Gene Expression ChangesReference
Primary CLL cellsIn vivo treatment (7 or 28 days)qRT-PCR, RNA-seq, NanostringUpregulated: BCL2, PUMA, BIM, HRK, NOXA, BMFDownregulated: BIK, BCL-XL
Copanlisib

Copanlisib is a pan-Class I PI3K inhibitor with activity against the α and δ isoforms. Gene expression profiling has been utilized in clinical trials to identify potential biomarkers of response to Copanlisib, focusing on genes within the PI3K pathway.

Cancer TypeTreatment ConditionsKey Gene Expression ChangesReference
Indolent Non-Hodgkin LymphomaNot specifiedUpregulation of PI3K pathway genes associated with response
Triple-Negative Breast CancerNot specifiedModulation of genes involved in PI3K signaling

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of the experimental protocols used in the cited studies for gene expression analysis.

RNA Sequencing (RNA-seq)
  • RNA Extraction: Total RNA is isolated from cell lines or primary patient cells using commercially available kits, such as the Qiagen RNeasy Kit, followed by DNase treatment to remove any contaminating genomic DNA.

  • Library Preparation: RNA quality and quantity are assessed using a bioanalyzer. Subsequently, mRNA is typically enriched using poly-A selection, fragmented, and reverse transcribed into cDNA. Adapters are then ligated to the cDNA fragments for sequencing.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina sequencer.

  • Data Analysis: Raw sequencing reads are aligned to a reference genome. Gene expression is quantified using tools like HTSeq-count, and differential gene expression analysis is performed to identify genes with significant changes in expression between treated and control samples.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted as described for RNA-seq and then reverse transcribed into cDNA using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Data Analysis: The amplification of the target genes is monitored in real-time. The relative expression of each gene is calculated by normalizing to a reference housekeeping gene.

Microarray Analysis
  • RNA Extraction and Labeling: Total RNA is extracted and its quality is assessed. The RNA is then reverse transcribed into cDNA, during which a fluorescent label (e.g., Cy3 or Cy5) is incorporated.

  • Hybridization: The labeled cDNA is hybridized to a microarray chip, which contains thousands of known DNA probes.

  • Scanning and Data Analysis: The microarray is scanned to measure the fluorescence intensity at each probe location. The intensity data is then normalized and analyzed to determine the relative abundance of each transcript in the sample.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental processes described, the following diagrams are provided in the DOT language for Graphviz.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT PDK1 PDK1 PIP3->PDK1 mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 PDK1->AKT Phosphorylation Transcription Gene Expression (Proliferation, Survival) S6K->Transcription _4EBP1->Transcription Inhibitor PI3Kδ Inhibitors (this compound, Idelalisib, etc.) Inhibitor->PI3K Inhibition

Caption: PI3Kδ signaling pathway and the mechanism of action of its inhibitors.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Gene Expression Analysis cluster_output Output CancerCells Cancer Cell Lines or Primary Cells Treatment Treatment with PI3Kδ Inhibitor CancerCells->Treatment Control Vehicle Control CancerCells->Control RNA_Extraction RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction Library_Prep Library Preparation (for RNA-seq/Microarray) RNA_Extraction->Library_Prep Sequencing Sequencing / Microarray Hybridization Library_Prep->Sequencing Data_Processing Data Processing & Normalization Sequencing->Data_Processing Diff_Expression Differential Gene Expression Analysis Data_Processing->Diff_Expression Gene_List List of Differentially Expressed Genes Diff_Expression->Gene_List Pathway_Analysis Pathway Enrichment Analysis Diff_Expression->Pathway_Analysis

Caption: A generalized experimental workflow for analyzing gene expression changes.

Conclusion

The available data indicate that while all PI3Kδ inhibitors impact cancer cell survival and proliferation, their specific effects on the transcriptome can vary. This compound, with its unique allosteric mechanism, shows promise in not only directly targeting cancer cells but also in robustly modulating the immune microenvironment. In contrast, studies on Duvelisib have provided more granular detail on its impact on specific apoptotic pathways, particularly the BCL2 family of genes. Idelalisib has been shown to induce global transcriptional changes.

As more comprehensive, publicly available datasets for this compound become accessible, a more direct and detailed comparative analysis will be possible. This will be crucial for understanding the nuanced differences between these therapies and for the rational design of combination strategies to overcome resistance and improve patient outcomes. The distinct gene expression signatures induced by each inhibitor may also serve as valuable biomarkers for predicting patient response and for personalizing treatment regimens in the era of precision oncology.

References

Preclinical Showdown: Roginolisib's Potential to Enhance Docetaxel's Efficacy Explored

Author: BenchChem Technical Support Team. Date: November 2025

While direct preclinical studies comparing the combination of roginolisib and docetaxel against docetaxel alone are not publicly available, the distinct mechanisms of action of each compound provide a strong rationale for their combined use in oncology. This guide synthesizes the available preclinical data for each agent to offer a comparative perspective for researchers, scientists, and drug development professionals.

Emerging clinical interest in combining this compound, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, with the established chemotherapeutic agent docetaxel is founded on their complementary anti-cancer activities.[1] Preclinical evidence suggests that this compound can modulate the tumor microenvironment and exert direct effects on tumor cells, potentially sensitizing them to the cytotoxic impact of docetaxel.[2][3]

Drug Profile Comparison

FeatureThis compound (IOA-244)Docetaxel
Drug Class Selective PI3Kδ inhibitor[4]Taxane, microtubule inhibitor[5]
Mechanism of Action Inhibits the PI3Kδ signaling pathway, impacting tumor cell survival and modulating immune responses.Promotes microtubule assembly and stabilization, leading to cell cycle arrest and apoptosis.
Administration OralIntravenous
Preclinical Models Lymphoma, colorectal, lung, pancreatic, breast cancer, and mesothelioma.Murine transplantable tumors, human tumor xenografts (breast, lung, ovarian, colorectal cancer, melanoma).

Experimental Data and Protocols

While specific quantitative data for the this compound-docetaxel combination is not available, preclinical studies on the individual agents and this compound in other combinations provide insight into their potential synergies.

This compound Preclinical Findings:

This compound has demonstrated both direct anti-tumor and immunomodulatory effects in preclinical models. In vitro, it has been shown to inhibit the proliferation of B-cell lymphoma and mesothelioma cells, with an IC50 of 48 nM in B-cells. The anti-tumor activity of this compound is correlated with the expression levels of PIK3CD. Furthermore, this compound has been observed to selectively suppress the proliferation of regulatory T cells (Tregs) while not affecting CD8+ T cells, thereby shifting the balance towards an anti-tumor immune response. In vivo studies in mouse models of colorectal and lung cancer have shown that this compound can sensitize tumors to anti-PD-1 treatment.

Experimental Protocol: In Vivo Tumor Growth Inhibition (this compound with anti-PD-1)

  • Animal Model: Syngeneic mouse models (e.g., CT26 colorectal carcinoma).

  • Treatment Groups: Vehicle control, this compound alone, anti-PD-1 antibody alone, this compound plus anti-PD-1.

  • Dosing Regimen: this compound administered orally, daily. Anti-PD-1 antibody administered intraperitoneally on a specified schedule.

  • Endpoint: Tumor volumes measured regularly to assess tumor growth inhibition. Analysis of tumor-infiltrating lymphocytes by flow cytometry.

Docetaxel Preclinical Findings:

Docetaxel has shown potent in vivo antitumor activity against a wide range of murine transplantable tumors and human tumor xenografts. In vitro studies have established its cytotoxicity in various cancer cell lines, with IC50 values typically in the low nanomolar range (4 to 35 ng/mL). Its mechanism involves the stabilization of microtubules, leading to a block in the G2/M phase of the cell cycle and subsequent apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (Docetaxel)

  • Cell Lines: Human and murine cancer cell lines (e.g., breast, lung, ovarian).

  • Method: Cells are seeded in multi-well plates and treated with a range of docetaxel concentrations.

  • Assay: Cell viability is assessed after a defined incubation period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.

  • Endpoint: Calculation of the half-maximal inhibitory concentration (IC50) to determine the drug's potency.

Signaling Pathways and Mechanisms of Action

The combination of this compound and docetaxel targets two distinct and critical pathways in cancer progression.

This compound's Mechanism of Action:

This compound selectively inhibits the delta isoform of PI3K, a key enzyme in a signaling pathway that promotes cell growth, survival, and proliferation. In cancer cells with high PI3Kδ expression, its inhibition can lead to apoptosis. In the tumor microenvironment, PI3Kδ is crucial for the function of immunosuppressive Treg cells. By inhibiting PI3Kδ, this compound can reduce the number and function of Tregs, thereby enhancing the anti-tumor activity of effector immune cells like CD8+ T cells.

roginolisib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3Kδ PI3Kδ Receptor->PI3Kδ PIP3 PIP3 PI3Kδ->PIP3 phosphorylates PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival This compound This compound This compound->PI3Kδ inhibits docetaxel_pathway cluster_cell_cycle Cell Cycle cluster_cytoskeleton Cytoskeleton G2_Phase G2_Phase M_Phase M_Phase Mitosis G2_Phase->M_Phase Cell_Division Cell_Division M_Phase->Cell_Division Apoptosis Apoptosis M_Phase->Apoptosis mitotic arrest leads to Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules polymerization Microtubules->M_Phase enables Microtubules->Tubulin depolymerization Docetaxel Docetaxel Docetaxel->Microtubules stabilizes

References

Safety Operating Guide

Proper Disposal Procedures for Roginolisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Roginolisib (also known as MSC2360844 or IOA-244). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Safety and Hazard Information

Based on the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is important to note that the chemical, physical, and toxicological properties have not been fully investigated.[1] Therefore, it is prudent to handle this compound with care, employing standard laboratory safety protocols.

Key Safety Data Summary

PropertyInformationSource
GHS Classification Not a hazardous substance or mixture[1]
Synonyms MSC2360844; IOA-244[1][2]
Formula C26H27FN4O5S
Molecular Weight 526.58
First Aid Measures Eye contact: Flush with water, call a physician. Skin contact: Rinse with water, call a physician. Inhalation: Move to fresh air. Ingestion: Wash out mouth with water, do NOT induce vomiting, call a physician.
Fire Fighting Use water spray, dry chemical, foam, or carbon dioxide extinguishers. Wear self-contained breathing apparatus.
Handling Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area.
Storage Store at -20°C for up to one year. Can be shipped at room temperature for less than two weeks.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the disposal of this compound. This protocol is based on guidelines for non-hazardous chemical waste and should be adapted to comply with local, state, and federal regulations.

Experimental Protocol: Disposal of this compound

  • Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal. Regulations can vary significantly.

  • Decontamination (for solutions):

    • If this compound is in a solvent, determine if the solvent itself is hazardous.

    • If the solvent is non-hazardous, the solution can be treated as non-hazardous waste.

    • If the solvent is hazardous, the mixture must be disposed of as hazardous chemical waste, following your institution's specific procedures for that solvent class.

  • For Solid (Powder) Waste:

    • Carefully sweep up any solid material, avoiding dust formation.

    • Place the solid waste into a clearly labeled, sealed container.

  • For Liquid Waste (Aqueous Solutions):

    • While human and animal blood and body fluids can sometimes be poured down the drain, it is best practice to decontaminate chemical solutions before disposal.

    • For non-hazardous aqueous solutions of this compound, check with your local EHS for permission for sanitary sewer disposal. If permitted, flush with copious amounts of water.

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent.

    • If the container held a non-hazardous solution, and personal information is not present, it may be discarded in the regular trash after rinsing.

  • Final Disposal:

    • For non-hazardous this compound waste, it may be permissible to dispose of it in the regular trash, once properly contained and labeled.

    • Alternatively, and as a more cautious approach, the waste can be collected by your institution's EHS department for incineration by a licensed environmental management vendor.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_hazardous Is the waste mixed with a hazardous substance? consult_ehs->is_hazardous hazardous_disposal Dispose as Hazardous Chemical Waste is_hazardous->hazardous_disposal Yes is_solid Is the waste solid or liquid? is_hazardous->is_solid No end End of Process hazardous_disposal->end solid_waste Contain and Seal Solid Waste is_solid->solid_waste Solid liquid_waste Decontaminate Liquid Waste (if necessary) is_solid->liquid_waste Liquid trash_disposal Dispose in Regular Trash (if permitted) solid_waste->trash_disposal sewer_disposal Dispose in Sanitary Sewer (with EHS approval) liquid_waste->sewer_disposal sewer_disposal->end trash_disposal->end incineration Incinerate via EHS Vendor

Caption: A workflow diagram for the disposal of this compound.

Context: this compound and the PI3K Signaling Pathway

This compound is a potent and selective inhibitor of PI3Kδ (phosphoinositide 3-kinase delta). The PI3K pathway is a critical signaling pathway involved in cell proliferation, survival, and differentiation. In certain cancers, this pathway is overactive, and inhibitors like this compound can help to block these cancer-promoting signals.

The diagram below provides a simplified representation of the PI3K signaling pathway that this compound targets.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth

References

Personal protective equipment for handling Roginolisib

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling Roginolisib

For Immediate Implementation: A Guide for Laboratory Professionals

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is mandatory to ensure personal safety and prevent contamination.

This compound is a potent, orally active, and selective PI3Kδ inhibitor.[1][2][3] While the Safety Data Sheet (SDS) may not classify it as a hazardous substance, its mechanism of action as a cytotoxic agent necessitates handling with extreme caution, similar to other potent compounds used in cancer research.[4][5] The chemical, physical, and toxicological properties have not been completely investigated. Therefore, minimizing exposure is paramount.

Core Safety Principles
  • Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes.

  • Prevent Inhalation: Avoid inhaling dust or aerosols.

  • Controlled Environment: Handle this compound only in designated areas with appropriate exhaust ventilation, such as a certified chemical fume hood or a biological safety cabinet.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the required PPE for various activities involving this compound. This guidance is based on the available SDS and general best practices for handling cytotoxic compounds.

Activity Required PPE Notes
Weighing and Aliquoting Powder - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side Shields or Face Shield- N95 or higher RespiratorPowdered form poses a significant inhalation risk. All manipulations should be performed in a chemical fume hood or powder containment hood.
Reconstituting the Compound - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side Shields or Face ShieldPerform in a chemical fume hood to contain any potential aerosols.
Cell Culture and In Vitro Assays - Nitrile Gloves- Lab Coat or Disposable Gown- Safety GlassesStandard cell culture aseptic techniques should be followed in a biological safety cabinet.
Animal Dosing (Oral) - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side ShieldsCare should be taken to avoid splashes and aerosol generation during dose preparation and administration.
Waste Disposal - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side ShieldsAll contaminated materials must be disposed of as hazardous chemical waste.
Experimental Protocols: Donning and Doffing PPE

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Gown: Put on a disposable gown, ensuring it covers your torso and arms completely. Fasten it securely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the first, extending the cuffs over the sleeves of the gown.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.

  • Gown: Unfasten the gown and roll it down from your shoulders, turning it inside out as you remove it. Avoid shaking the gown. Dispose of it in the hazardous waste container.

  • Goggles/Face Shield: Remove by handling the strap.

  • Respirator: Remove by handling the straps.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Spill Management: In the event of a spill, evacuate the immediate area and prevent others from entering.

  • Don appropriate PPE: This includes a respirator, double gloves, a disposable gown, and eye protection.

  • Contain the spill: Use absorbent pads to gently cover and absorb the spill. Do not create dust if the spill involves powder.

  • Clean the area: Use an appropriate deactivating solution (e.g., 10% bleach solution followed by a thiosulfate solution to neutralize the bleach) and then wipe the area with soap and water.

  • Dispose of waste: All materials used for cleanup must be placed in a sealed container and disposed of as hazardous waste.

Waste Disposal:

  • All disposable PPE (gloves, gowns, etc.) and labware that has come into contact with this compound must be considered hazardous waste.

  • Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid waste should be collected in a separate, labeled, and sealed hazardous waste container.

  • Follow your institution's specific guidelines for the disposal of cytotoxic chemical waste.

Visual Guides for Safe Handling

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Roginolisib_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE weigh Weigh this compound (in fume hood) prep_ppe->weigh reconstitute Reconstitute (in fume hood) weigh->reconstitute cell_culture Cell Culture/ In Vitro Assays reconstitute->cell_culture animal_dosing Animal Dosing reconstitute->animal_dosing waste_collection Collect Contaminated Waste cell_culture->waste_collection animal_dosing->waste_collection doff_ppe Doff PPE waste_collection->doff_ppe waste_disposal Dispose of Hazardous Waste waste_collection->waste_disposal spill_cleanup Spill Cleanup (if necessary) doff_ppe->waste_disposal

Caption: Workflow for handling this compound from preparation to disposal.

Hazard_Control_Hierarchy cluster_main Hazard Control for this compound cluster_controls Control Measures Hierarchy hazard_id Hazard Identification (Cytotoxic Potential) risk_assessment Risk Assessment (Inhalation, Skin Contact) hazard_id->risk_assessment control_measures Control Measures risk_assessment->control_measures engineering Engineering Controls (Fume Hood, BSC) control_measures->engineering elimination Elimination (Not Feasible) substitution Substitution (Not Feasible) administrative Administrative Controls (SOPs, Training) engineering->administrative ppe Personal Protective Equipment (Gloves, Gown, Respirator) administrative->ppe

Caption: Hierarchy of controls for mitigating risks associated with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.